molecular formula C14H12N2O3S B1589715 1-(Phenylsulfonyl)-5-methoxy-4-azaindole CAS No. 372077-49-1

1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Cat. No.: B1589715
CAS No.: 372077-49-1
M. Wt: 288.32 g/mol
InChI Key: DBGCFODVQKTQKT-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-5-methoxy-4-azaindole is a privileged nitrogen-rich heterocyclic scaffold of significant interest in medicinal and synthetic chemistry. This compound belongs to the azaindole (pyrrolopyridine) family, which is widely utilized as a "drug-like" bioisostere for purine bases, frequently found in pharmaceuticals and bioactive molecules . Its core structure serves as a versatile synthetic intermediate for constructing complex molecular architectures. Research into closely related 1-(phenylsulfonyl)-azaindole derivatives has demonstrated their value as key precursors in the remodeling of azaindole skeletons for the synthesis of densely functionalized pyridines, which are crucial motifs in drug discovery and development . Furthermore, structural analogs featuring the 1-(phenylsulfonyl) moiety on nitrogen-heterocyclic cores have shown promising antiviral activities in cell-based assays. Specifically, such compounds have been evaluated against a panel of RNA viruses, including members of the Flaviviridae family such as Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV), as well as human respiratory syncytial virus (RSV) . The phenylsulfonyl group is a common protecting group in organic synthesis and can also impart favorable physicochemical properties or contribute to biological activity. This product is intended for use in laboratory research as a building block for the synthesis of more complex molecules and for biological screening. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)-5-methoxypyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-14-8-7-13-12(15-14)9-10-16(13)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGCFODVQKTQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458849
Record name 1-(Benzenesulfonyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372077-49-1
Record name 1-(Benzenesulfonyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Azaindole Scaffold

In the landscape of modern medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," offering a versatile framework for the design of novel therapeutics.[1][2] Azaindoles, which are bioisosteric analogs of indoles, consist of a fused pyridine and pyrrole ring system. The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom creates four possible isomers (4-, 5-, 6-, and 7-azaindole), each with distinct physicochemical properties.[3][4] This substitution can profoundly influence a molecule's hydrogen bonding capacity, pKa, dipole moment, and metabolic stability.[4]

Specifically, the introduction of a nitrogen atom can enhance binding affinity to biological targets, improve aqueous solubility, and offer new intellectual property opportunities.[3][5][6] The 4-azaindole core of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is of particular interest. The position of the nitrogen atom in the six-membered ring can be leveraged to fine-tune a drug candidate's potency, selectivity, and pharmacokinetic profile.[1][7] This guide provides a comprehensive analysis of the core physicochemical properties of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, offering both in silico predictions and detailed protocols for experimental validation—essential first steps in the characterization of any new chemical entity for drug development.

Predicted Physicochemical Profile

As experimental data for novel compounds are often unavailable, in silico predictive models provide a critical first assessment of a molecule's drug-like properties.[8] The following properties for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole (SMILES: COc1cncc2c1n(S(=O)(=O)c3ccccc3)cc2) were calculated using the SwissADME web tool, a robust platform for evaluating pharmacokinetics and physicochemical characteristics.[8][9][10]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₄H₁₂N₂O₃SDefines the elemental composition.
Molecular Weight 288.32 g/mol Influences absorption and diffusion across biological membranes; generally, values <500 Da are preferred for oral bioavailability.[11]
LogP (Octanol/Water) 2.35Measures lipophilicity, which affects solubility, permeability, and metabolism. A balanced LogP (typically 1-3) is often desirable for oral drugs.[12]
Aqueous Solubility (LogS) -3.15Indicates the concentration at which the compound will dissolve in water. Poor solubility can hinder absorption and lead to formulation challenges.[13]
Topological Polar Surface Area (TPSA) 67.8 ŲPredicts membrane permeability. TPSA values <140 Ų are generally associated with good cell permeability.
Hydrogen Bond Acceptors 5Influences solubility and binding to target proteins. Part of Lipinski's Rule of Five (≤10).[8][14]
Hydrogen Bond Donors 0Influences solubility and binding to target proteins. Part of Lipinski's Rule of Five (≤5).[8][14]
Molar Refractivity 76.50Relates to molecular volume and polarizability, which can influence ligand-receptor binding.

These values are computationally predicted and require experimental verification.

Experimental Determination of Core Physicochemical Properties

The following sections provide detailed, field-proven methodologies for the experimental determination of aqueous solubility and lipophilicity (LogP). These protocols are designed to be self-validating systems, ensuring robust and reproducible data generation.

Thermodynamic Aqueous Solubility Determination via the Shake-Flask Method

Causality: The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[15][16] It measures the saturation concentration of a compound in a specific solvent system after an extended equilibration period, providing a true thermodynamic value, which is crucial for preclinical development and formulation.[15][16]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound into multiple glass vials B Add precise volume of phosphate-buffered saline (PBS, pH 7.4) A->B C Seal vials and place in orbital shaker at 25°C B->C D Agitate for 24-48 hours to ensure equilibrium C->D E Centrifuge vials to pellet undissolved solid D->E F Alternatively, filter supernatant using a 0.22 µm PVDF filter D->F alternative G Extract aliquot from the clear aqueous supernatant E->G F->G H Prepare serial dilutions of the supernatant G->H I Quantify concentration using a validated HPLC-UV method H->I J Calculate solubility against a standard curve I->J

Caption: Workflow for Thermodynamic Solubility Measurement.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 1-(Phenylsulfonyl)-5-methoxy-4-azaindole (enough to ensure undissolved solid remains after equilibration) to at least three separate glass vials.[17]

  • Solvent Addition: Add a precise volume of phosphate-buffered saline (PBS, pH 7.4) to each vial. The buffer choice is critical as it mimics physiological pH.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure the system reaches thermodynamic equilibrium.[15][18] A longer period (e.g., 48 hours) may be necessary, which can be confirmed by taking measurements at multiple time points until the concentration plateaus.[19]

  • Phase Separation: After equilibration, allow the vials to stand to let solids settle. To ensure complete removal of undissolved particles, either centrifuge the vials at high speed or filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF).[15] This step is critical to avoid artificially inflated solubility readings.

  • Quantification: Carefully take an aliquot of the clear supernatant. Prepare a dilution series and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[16]

  • Calculation: Determine the solubility by comparing the measured concentration against a pre-established standard curve of the compound. The final result is typically reported in µg/mL or µM.

Lipophilicity (LogP) Determination via the Shake-Flask Method

Causality: Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12] The shake-flask method directly measures the partitioning of a compound between an aqueous phase (PBS) and a lipophilic organic solvent (n-octanol), providing the definitive LogP value.[13][14][20]

Experimental Workflow Diagram:

G cluster_prep Preparation & Pre-Saturation cluster_partition Partitioning cluster_separation Phase Separation cluster_analysis Analysis cluster_calc Calculation A Pre-saturate n-octanol with PBS and PBS with n-octanol (shake overnight) C Add equal volumes of pre-saturated n-octanol and the compound-containing PBS to a vial A->C B Prepare a stock solution of the compound in the aqueous phase (PBS) B->C D Shake vigorously for 1-2 hours at a controlled temperature (25°C) C->D E Allow phases to separate completely (overnight or via centrifugation) D->E F Carefully sample both the upper (n-octanol) and lower (aqueous) phases E->F G Quantify compound concentration in each phase using HPLC-UV F->G H Calculate LogP = log₁₀([Conc]ₙ₋ₒ꜀ₜₐₙₒₗ / [Conc]ₐᵩᵤₑₒᵤₛ) G->H

Caption: Workflow for LogP Measurement via Shake-Flask.

Step-by-Step Protocol:

  • Solvent Pre-Saturation: Before the experiment, prepare pre-saturated solvents by vigorously mixing n-octanol with PBS (pH 7.4) and, separately, PBS with n-octanol. Allow the mixtures to separate overnight. This ensures that the volume of each phase does not change during the partitioning experiment.[21]

  • Compound Dosing: Dissolve a known amount of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole in the pre-saturated PBS to a concentration that is below its aqueous solubility limit.

  • Partitioning: In a glass vial, combine equal and precise volumes of the compound-containing PBS and the pre-saturated n-octanol.[21]

  • Equilibration: Seal the vial and shake vigorously for 1 to 2 hours at a controlled temperature (25°C) to facilitate partitioning. After shaking, allow the vial to stand undisturbed until the two phases have clearly and completely separated. Centrifugation can be used to accelerate this process and break up any emulsions.[22]

  • Sampling: Carefully withdraw an aliquot from the n-octanol (top) layer and the PBS (bottom) layer. Extreme care must be taken to avoid cross-contamination of the layers during sampling.[20]

  • Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in n-octanol to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio: LogP = log₁₀([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ) .[14]

Conclusion

The in silico analysis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole suggests a promising physicochemical profile for a potential drug candidate, with favorable molecular weight, lipophilicity, and polar surface area. However, these computational predictions serve only as a starting point. The true characterization of this molecule hinges on rigorous experimental validation. The detailed shake-flask methodologies provided in this guide offer a robust framework for determining the thermodynamic solubility and LogP, two of the most critical parameters influencing a compound's journey from the bench to the clinic. Accurate experimental data for these properties are indispensable for building predictive structure-activity relationships, guiding lead optimization, and ensuring the selection of candidates with the highest probability of success.

References

  • SwissADME. Swiss Institute of Bioinformatics. [Link]

  • SwissADME - SIB Swiss Institute of Bioinformatics. ExPASy. [Link]

  • Deep Learning Methods to Help Predict Properties of Molecules from SMILES. National Institutes of Health. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health. [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. [Link]

  • Chemicalize - Instant Cheminformatics Solutions. ChemAxon. [Link]

  • Molecular Properties Prediction - Osiris Property Explorer. Organic Chemistry Portal. [Link]

  • SwissDrugDesign. Molecular Modelling Group. [Link]

  • Chemical Properties on Demand. PSEforSPEED. [Link]

  • SwissADME. bio.tools. [Link]

  • Online Chemical Modeling Environment. OCHEM. [Link]

  • LogP / LogD shake-flask method. protocols.io. [Link]

  • Calculators & Predictors. ChemAxon. [Link]

  • The importance of indole and azaindole scaffold in the development of antitumor agents. PubMed. [Link]

  • The importance of indole and azaindole scaffold in the development of antitumor agents. ResearchGate. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Machine Learning Prediction of Nine Molecular Properties Based on the SMILES Representation of the QM9 Quantum-Chemistry Dataset. ACS Publications. [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • MolLogP. Molsoft L.L.C. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

  • How do you perform the shake flask method to determine solubility? Quora. [Link]

  • SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • Machine Learning Prediction of Nine Molecular Properties Based on the SMILES Representation of the QM9 Quantum-Chemistry Dataset. ResearchGate. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. National Institutes of Health. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Predicting molecule properties based on its SMILES. Kaggle. [Link]

  • rdkit/rdkit/Chem/Crippen.py. GitHub. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches. arXiv. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • Histograms of a) MolLogP, b) Number of aromatic rings per molecule, c)... ResearchGate. [Link]

  • rdkit.Chem.Crippen module. RDKit Documentation. [Link]

  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. National Institutes of Health. [Link]

Sources

The Hypothesized Mechanism of Action of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole: A Research and Validation Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

While 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is not extensively characterized in publicly available literature, its molecular architecture strongly suggests a well-defined and testable mechanism of action. This guide deconstructs the compound's key structural motifs—the 4-azaindole core, the N-phenylsulfonyl group, and the 5-methoxy substituent—to build a scientifically rigorous hypothesis centered on protein kinase inhibition. We present a comprehensive, field-proven framework for elucidating and validating this hypothesized mechanism, from initial broad-spectrum screening to in vivo efficacy models. This document is designed not as a static review of known data, but as a proactive technical roadmap for researchers seeking to characterize this and similar novel chemical entities.

Introduction: Deconstructing the Molecule to Form a Mechanistic Hypothesis

The therapeutic potential of a novel chemical entity is intrinsically linked to its mechanism of action. For 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, an analysis of its constituent parts provides a compelling rationale for a primary hypothesis.

  • The 4-Azaindole Scaffold: Azaindoles are recognized as "privileged structures" in medicinal chemistry.[1][2] As bioisosteres of both indoles and purines, they are particularly well-suited for interacting with ATP-binding sites.[2][3] The 4-azaindole isomer, specifically, has been successfully developed into potent inhibitors of various kinases, including c-Met and TGFβRI.[4][5] The defining feature is the ability of the pyridine nitrogen and the pyrrole NH to act as a hydrogen bond acceptor and donor, respectively, mimicking the hinge-binding interaction of adenine in ATP.[6]

  • The N-1 Phenylsulfonyl Group: Substitution at the N-1 position of the azaindole ring is a common strategy in kinase inhibitor design.[7] The sulfonamide moiety is metabolically stable and its oxygen atoms can act as hydrogen bond acceptors, forming additional interactions within the ATP pocket to enhance potency and selectivity.[8][9] The phenyl ring itself can engage in hydrophobic or π-stacking interactions, further anchoring the inhibitor.

  • The 5-Methoxy Group: Methoxy substituents on aromatic rings can modulate a compound's electronic properties, lipophilicity, and metabolic stability.[10] In the context of a kinase inhibitor, this group can influence selectivity by interacting with specific amino acid residues at the entrance of the ATP-binding site, a region that varies considerably across the kinome.

Based on this structural analysis, the central hypothesis of this guide is that 1-(Phenylsulfonyl)-5-methoxy-4-azaindole functions as an ATP-competitive inhibitor of one or more protein kinases. The remainder of this document outlines a systematic, multi-stage research program to rigorously test this hypothesis.

Stage 1: In Vitro Target Identification and Biochemical Characterization

The initial phase of investigation focuses on identifying the specific kinase(s) targeted by the compound and quantifying its inhibitory activity in a purified, cell-free system.

Broad Kinome Profiling

The most efficient first step is to screen the compound against a large, representative panel of human kinases. Commercial services offer panels covering over 500 kinases, providing a comprehensive overview of a compound's potency and selectivity.[11][12]

Experimental Protocol: Kinome Panel Screening

  • Compound Preparation: Prepare a high-concentration stock solution of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole (e.g., 10 mM in 100% DMSO).

  • Assay Concentration: The compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the kinase panel.

  • Assay Format: Radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence/luminescence-based assays (e.g., ADP-Glo™) are commonly used to measure kinase activity.[13]

  • Data Analysis: Results are expressed as the percentage of remaining kinase activity compared to a DMSO vehicle control. A significant reduction in activity (e.g., >75% inhibition) identifies a "hit."

Table 1: Representative Kinome Profiling Data (Hypothetical)

Kinase TargetFamily% Inhibition @ 1 µM% Inhibition @ 10 µM
Kinase ATK8%15%
Kinase B STK 92% 99%
Kinase CSTK25%45%
Kinase DTK12%28%
Kinase E STK 85% 96%

TK: Tyrosine Kinase; STK: Serine/Threonine Kinase. This hypothetical data suggests potent activity against Kinase B and Kinase E.

Determination of Inhibitory Potency (IC₅₀)

Following hit identification, the next step is to determine the half-maximal inhibitory concentration (IC₅₀) for the primary targets. This provides a quantitative measure of the compound's potency.

Experimental Protocol: In Vitro Kinase Assay for IC₅₀ Determination

  • Reagents: Assemble the purified active kinase, its specific substrate (peptide or protein), ATP, and the kinase assay buffer.[14][15]

  • Compound Dilution: Perform a serial dilution of the test compound (e.g., 10-point, 3-fold dilution series starting from 10 µM).

  • Kinase Reaction: In a microplate, incubate the kinase with the serially diluted compound for a short pre-incubation period (e.g., 15 minutes).

  • Initiation: Start the reaction by adding a mixture of the substrate and ATP (typically at its Kₘ concentration). Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and quantify the product. For an ADP-Glo™ assay, this involves measuring the amount of ADP produced via a coupled luciferase/luciferin reaction.[16]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Serial Dilution of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole Incubate Pre-incubate Kinase + Compound Compound->Incubate Kinase Purified Kinase B Kinase->Incubate Start Add ATP + Substrate Incubate->Start Detect Quantify ADP Production (ADP-Glo™) Start->Detect Analyze Plot Inhibition vs. [Compound] Calculate IC₅₀ Detect->Analyze

Caption: Workflow for IC₅₀ Determination via In Vitro Kinase Assay.

Stage 2: Elucidating the Cellular Mechanism of Action

Demonstrating biochemical activity is crucial, but it is essential to validate that the compound engages its target and modulates its function within the complex environment of a living cell.

Target Engagement in Intact Cells

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm the physical interaction between a compound and its target protein in a physiological context.[17][18] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells (e.g., a cancer cell line known to express Kinase B) with the test compound or a DMSO vehicle control for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble, stable protein fraction. Quantify the amount of soluble Kinase B at each temperature point using a specific antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.[19]

Table 2: Representative CETSA Data (Hypothetical)

CompoundTargetApparent Tₘ (°C)Thermal Shift (ΔTₘ)
DMSO (Vehicle)Kinase B52.1-
Compound (10 µM) Kinase B 56.9 +4.8°C
DMSO (Vehicle)Control Protein61.5-
Compound (10 µM) Control Protein 61.7 +0.2°C

A significant thermal shift for the target kinase, but not for an unrelated control protein, indicates specific engagement.

Target Inhibition in a Cellular Context

To confirm that target engagement translates to functional inhibition, the next step is to measure the phosphorylation of a known downstream substrate of the target kinase.

Experimental Protocol: Substrate Phosphorylation Assay (Western Blot)

  • Cell Treatment: Culture cells to sub-confluency and serum-starve them overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with increasing concentrations of the test compound for 1-2 hours.

  • Pathway Stimulation: Stimulate the signaling pathway upstream of Kinase B (e.g., with a growth factor) for a short period (e.g., 15 minutes) to induce phosphorylation of its substrate.

  • Lysis and Protein Quantification: Immediately lyse the cells and determine the total protein concentration.

  • Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against the phosphorylated form of the substrate (p-Substrate) and the total amount of the substrate (Total-Substrate).

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Substrate/Total-Substrate ratio indicates cellular inhibition of the kinase.

G Stimulus Upstream Stimulus (e.g., Growth Factor) Receptor Receptor Stimulus->Receptor Kinase_B Kinase B Receptor->Kinase_B Substrate Substrate Kinase_B->Substrate Phosphorylation pSubstrate p-Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor 1-(Phenylsulfonyl)- 5-methoxy-4-azaindole Inhibitor->Kinase_B Inhibition

Caption: Hypothesized Signaling Pathway and Point of Inhibition.

Stage 3: In Vivo Validation and Preclinical Assessment

The final stage of mechanistic validation involves demonstrating that the compound can reach its target in a living organism at a sufficient concentration to exert a therapeutic effect.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are essential to establish the relationship between the drug's concentration in the body and its biological effect on the target.[20][21]

Experimental Protocol: In Vivo PK/PD Study

  • Animal Model: Use a relevant animal model, such as mice bearing a tumor xenograft driven by the target kinase.[22]

  • Compound Administration: Administer a single dose of the compound to a cohort of mice (e.g., via oral gavage).

  • PK Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations of the compound to determine key PK parameters like Cₘₐₓ, Tₘₐₓ, and half-life.

  • PD Sampling: At the same time points, collect tumor tissue from separate cohorts of mice.

  • PD Analysis: Prepare lysates from the tumor tissue and perform a Western blot to measure the level of p-Substrate, as described in section 3.2.

  • Correlation: Correlate the plasma concentration of the drug over time with the degree of target inhibition in the tumor tissue. The goal is to demonstrate that therapeutically relevant drug exposures lead to sustained target modulation.[23]

Efficacy in Xenograft Models

The ultimate validation is to show that target inhibition in vivo leads to a desired anti-tumor response.[24][25]

Experimental Protocol: Tumor Xenograft Efficacy Study

  • Model Establishment: Implant human cancer cells (verified to be dependent on Kinase B) subcutaneously into immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Groups: Randomize mice into treatment groups: Vehicle control, test compound at one or more dose levels, and a positive control (a known inhibitor of the pathway, if available).

  • Dosing: Administer the treatment daily (or as determined by PK studies) for a set period (e.g., 21-28 days).

  • Efficacy Readouts: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of general toxicity.

  • Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemistry for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to confirm the cellular effects of target inhibition.

Conclusion

The molecular structure of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole provides a strong scientific basis for hypothesizing its function as a protein kinase inhibitor. While direct evidence is not yet available, the research framework detailed in this guide provides a clear, logical, and experimentally robust pathway to fully elucidate its mechanism of action. By systematically progressing from broad in vitro screening to specific in vivo validation, researchers can definitively identify its molecular target(s), confirm its mode of action in a physiological setting, and establish a clear rationale for its potential therapeutic application. This hypothesis-driven approach is fundamental to modern drug discovery and ensures that development decisions are grounded in rigorous scientific validation.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Porter, J., et al. (2009). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Guillou, S., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [Link]

  • Reaction Biology. In Vivo Kinase Activity Models. [Link]

  • Lizarzaburu, M., et al. (2019). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Reaction Biology Corporation. Cell-free kinase activity assays. Bio-protocol. [Link]

  • Odate, S., et al. (2017). In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs. Cancer Medicine. [Link]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • CD Biosynsis. Quantitative Kinome Profiling Services. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie. [Link]

  • JoVE. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. [Link]

  • Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. [Link]

  • Gillespie, J. R., et al. (2021). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. [Link]

  • Diamond, J. R., et al. (2011). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research. [Link]

  • Gounder, M. M., et al. (2021). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Gillespie, J. R., et al. (2021). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. [Link]

  • Begley, D. A., et al. (2014). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics. [Link]

  • Meijer, L., et al. (2006). The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. Current Cancer Drug Targets. [Link]

  • Adjei, A. A., et al. (2008). Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers. Journal of Clinical Oncology. [Link]

  • Guillou, S., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Technology, N. C. f. B. (n.d.). Developing a strategy to identify & validate pharmacodynamic kinase inhibitor biomarkers. [Link]

  • Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

  • Vieth, M., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2022). Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B. Molecules. [Link]

  • Cusato, J., et al. (2022). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Taylor & Francis Online. [Link]

  • Sanvitale, C. E., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Mueller, S., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • Al-Blewi, F. F., et al. (2022). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules. [Link]

  • Orfi, E., et al. (2018). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Balahura, L. R., et al. (2024). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. Pharmaceuticals. [Link]

  • Méndez-Cuesta, M. A., et al. (2024). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. International Journal of Molecular Sciences. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the promising biological activity of derivatives based on the 1-(phenylsulfonyl)-5-methoxy-4-azaindole scaffold. As a privileged heterocyclic motif, the 4-azaindole core has garnered significant attention in medicinal chemistry for its ability to mimic the purine base of ATP, making it an ideal framework for the design of kinase inhibitors. The strategic incorporation of a phenylsulfonyl group at the N-1 position and a methoxy substituent at the C-5 position presents a unique opportunity to modulate potency, selectivity, and pharmacokinetic properties, paving the way for novel therapeutic agents.

The 4-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) ring system is a bioisostere of indole and purine, offering a unique arrangement of hydrogen bond donors and acceptors that facilitates strong interactions within the ATP-binding pocket of various kinases.[1][2] The nitrogen atom in the pyridine ring can significantly influence the physicochemical properties of the molecule, such as solubility and pKa, which are critical for drug development.[1] This has led to the successful development of numerous azaindole-based kinase inhibitors, some of which have reached clinical trials and the market.[2]

The N-1 position of the azaindole core is a key vector for chemical modification, allowing for the introduction of various substituents to probe the solvent-exposed region of the kinase active site and to fine-tune the overall pharmacological profile of the compound. The phenylsulfonyl group, in particular, is a well-established pharmacophore that can engage in various non-covalent interactions and influence the conformational preferences of the molecule.

Emerging Evidence: N-Sulfonyl-4-Azaindoles as Potent c-Met Kinase Inhibitors

While direct biological data for 1-(phenylsulfonyl)-5-methoxy-4-azaindole is emerging, compelling evidence from closely related analogs highlights the significant potential of this scaffold. Research into N-sulfonylated 4-azaindoles has identified potent inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[1] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[3]

Notably, N-nitrobenzenesulfonyl-4-azaindole derivatives have demonstrated significant c-Met inhibitory activity, with IC50 values in the nanomolar range.[1] Specifically, two derivatives exhibited IC50 values of 70 nM and 20 nM, underscoring the potency of the N-sulfonyl-4-azaindole core.[1] Structure-activity relationship (SAR) studies on this series revealed that the N-1 substituted scaffold was the most promising for c-Met inhibition.[1]

Further optimization efforts have indicated that substitutions at other positions of the azaindole ring can further enhance activity. For instance, the introduction of a piperazine group at the C-6 position of the azaindole ring has been shown to yield superior results in related series.[1] This suggests that a multi-pronged derivatization strategy, exploring modifications at both the phenylsulfonyl moiety and the azaindole core, could lead to the discovery of highly potent and selective inhibitors.

The logical progression from these findings is the systematic evaluation of derivatives of 1-(phenylsulfonyl)-5-methoxy-4-azaindole. The 5-methoxy group is anticipated to influence the electronic properties and conformation of the azaindole ring, potentially leading to altered kinase binding affinity and selectivity profiles.

Proposed Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism of action for 4-azaindole-based kinase inhibitors is the competitive inhibition of ATP binding to the kinase domain. The azaindole scaffold mimics the adenine portion of ATP, forming key hydrogen bonds with the hinge region of the kinase.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 1-(Phenylsulfonyl)-5-methoxy-4-azaindole Derivative hinge Hinge Region (e.g., Met) d_loop DFG Motif (Activation Loop) p_loop P-Loop gatekeeper Gatekeeper Residue azaindole 4-Azaindole Core N-H Pyridine-N azaindole:f1->hinge H-bond (donor) azaindole:f2->hinge H-bond (acceptor) sulfonyl Phenylsulfonyl Group Explores solvent front sulfonyl:f1->p_loop Hydrophobic/ van der Waals Interactions methoxy 5-Methoxy Group Modulates electronics & conformation methoxy:f1->d_loop Potential Interactions

Figure 1. Postulated binding mode of a 1-(phenylsulfonyl)-5-methoxy-4-azaindole derivative in a kinase ATP-binding pocket.

The phenylsulfonyl group is positioned to extend into the solvent-exposed region of the active site, where it can be modified to enhance potency and selectivity, as well as to improve physicochemical properties. The 5-methoxy group is located in a region where it can influence interactions with the activation loop or other nearby residues, potentially impacting the overall binding affinity and kinase selectivity profile.

Experimental Protocols for Synthesis and Biological Evaluation

To explore the therapeutic potential of this scaffold, a systematic approach to synthesis and biological evaluation is essential. The following protocols provide a framework for the preparation and characterization of novel 1-(phenylsulfonyl)-5-methoxy-4-azaindole derivatives.

General Synthetic Scheme

The synthesis of 1-(phenylsulfonyl)-5-methoxy-4-azaindole derivatives can be achieved through a multi-step sequence, starting from commercially available precursors.

G start Commercially Available 4-azaindole precursor step1 Protection of N1-position start->step1 step2 Introduction of 5-methoxy group step1->step2 step3 Deprotection of N1-position step2->step3 step4 Sulfonylation with substituted phenylsulfonyl chloride step3->step4 final Target 1-(Phenylsulfonyl)- 5-methoxy-4-azaindole Derivatives step4->final

Figure 2. General synthetic workflow for 1-(phenylsulfonyl)-5-methoxy-4-azaindole derivatives.

Step-by-Step Methodology:

  • Protection of the 4-azaindole nitrogen: The synthesis commences with the protection of the N1-nitrogen of a suitable 4-azaindole starting material, for example, with a tert-butyloxycarbonyl (Boc) group.

  • Introduction of the 5-methoxy group: This can be achieved through various methods, such as nucleophilic aromatic substitution on a suitably functionalized precursor or through other established synthetic routes for methoxy group installation on heterocyclic systems.

  • Deprotection of the N1-position: The protecting group is then removed under appropriate conditions to yield the 5-methoxy-4-azaindole intermediate.

  • Sulfonylation: The final step involves the reaction of the 5-methoxy-4-azaindole with a variety of substituted phenylsulfonyl chlorides in the presence of a suitable base to afford the desired target compounds.

In Vitro Kinase Inhibition Assay

The primary biological evaluation of the synthesized derivatives should involve assessing their inhibitory activity against a panel of relevant kinases, with a particular focus on c-Met.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a robust and high-throughput method for quantifying inhibitor binding to the kinase active site.

  • Reagents and Materials:

    • Kinase of interest (e.g., recombinant human c-Met)

    • Europium-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

    • Synthesized 1-(phenylsulfonyl)-5-methoxy-4-azaindole derivatives

    • Assay buffer and microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, combine the kinase, Eu-labeled antibody, and the test compound.

    • Incubate for a specified period to allow for compound binding.

    • Add the Alexa Fluor™ 647-labeled tracer.

    • Incubate to reach binding equilibrium.

    • Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis:

    • The TR-FRET ratio is calculated from the emission signals of the acceptor and donor fluorophores.

    • IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

To assess the anti-proliferative effects of the compounds, a cell-based assay using a cancer cell line that is dependent on the target kinase (e.g., a c-Met-addicted cancer cell line) is crucial.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a gastric or lung cancer cell line with c-Met amplification) under standard conditions.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate for 72 hours.

    • Add the CellTiter-Glo® reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting cell viability against the logarithm of the compound concentration.

Structure-Activity Relationship (SAR) and Future Directions

The systematic synthesis and biological evaluation of a library of 1-(phenylsulfonyl)-5-methoxy-4-azaindole derivatives will enable the elucidation of a comprehensive SAR.

Key Areas for SAR Exploration:

  • Substituents on the Phenylsulfonyl Ring: The electronic and steric nature of substituents on the phenyl ring can be varied to optimize interactions in the solvent-exposed region of the ATP-binding pocket. The exploration of nitro, amino, halogen, and alkyl groups, among others, will be informative.

  • Modifications at the 5-Methoxy Position: While this guide focuses on the 5-methoxy scaffold, the synthesis of analogs with alternative ether groups or other substituents at this position could reveal important insights into the role of this functionality in kinase binding.

  • Derivatization of the 4-Azaindole Core: As suggested by prior research on related scaffolds, substitutions at other positions of the azaindole ring, such as C3, C6, and C7, could lead to significant improvements in potency and selectivity.

Data Presentation:

DerivativeR1 (Phenylsulfonyl)R2 (Azaindole)c-Met IC50 (nM)Cellular GI50 (µM)
Lead Compound H5-OCH3To be determinedTo be determined
Analog 14-NO25-OCH3To be determinedTo be determined
Analog 24-NH25-OCH3To be determinedTo be determined
Analog 3H5-OCH3, 6-piperazinylTo be determinedTo be determined

Conclusion

The 1-(phenylsulfonyl)-5-methoxy-4-azaindole scaffold represents a promising starting point for the development of novel kinase inhibitors. Building on the established activity of related N-sulfonyl-4-azaindoles against c-Met, a focused medicinal chemistry effort on this scaffold has the potential to yield potent and selective therapeutic candidates. The experimental protocols and strategic considerations outlined in this guide provide a robust framework for researchers to unlock the full therapeutic potential of this exciting class of molecules. Through a systematic approach to synthesis, biological evaluation, and SAR analysis, the scientific community can advance the development of the next generation of targeted cancer therapies.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2014;19(12):19936-19972. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. 2022;27(19):6648. [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2016;26(15):3661-3665. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. 2023;258:115621. [Link]

  • Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Linked Azaindole Derivatives as Anticancer Agents. ResearchGate. 2022. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. 2014. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules. 2022;27(19):6426. [Link]

  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Molecular Modeling. 2025;31(4):123. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. 2025;281:116896. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. 2023;6(7):1065-1077. [Link]

  • Angular-Substituted[1][2]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. International Journal of Molecular Sciences. 2024;25(21):11753. [Link]

Sources

A Medicinal Chemist's Guide to the Structural Analogs and Bioisosteres of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the native indole ring while offering modulated physicochemical properties such as improved solubility and unique hydrogen bonding capabilities.[1][2] This guide focuses on the specific core of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, providing a comprehensive technical overview for researchers in drug development. We will dissect the molecule into its three primary components—the 4-azaindole core, the N-phenylsulfonyl group, and the 5-methoxy substituent—to explore strategic structural modifications. This document outlines rational design strategies, bioisosteric replacements, detailed synthetic protocols, and a framework for biological and ADME (Absorption, Distribution, Metabolism, and Excretion) evaluation to guide the optimization of this versatile scaffold for therapeutic applications.

Chapter 1: The 1-(Phenylsulfonyl)-5-methoxy-4-azaindole Scaffold: A Structural and Physicochemical Analysis

The 1-(Phenylsulfonyl)-5-methoxy-4-azaindole structure presents a unique combination of functionalities that are critical to its interaction with biological targets and its overall drug-like properties. Understanding the contribution of each component is fundamental to designing effective analogs.

  • The 4-Azaindole Core: As a bioisostere of indole, the 4-azaindole (or 1H-pyrrolo[3,2-b]pyridine) scaffold introduces a nitrogen atom into the six-membered ring.[1] This modification has profound effects: it lowers the lipophilicity (logD), often enhances aqueous solubility, and introduces an additional hydrogen bond acceptor, which can be pivotal for target engagement.[3] This core is frequently employed in the development of kinase inhibitors, where the pyridine nitrogen can interact with the hinge region of the kinase domain, mimicking the adenine moiety of ATP.[1][2]

  • The N-Phenylsulfonyl Group: The phenylsulfonyl group attached to the indole nitrogen serves multiple purposes. It acts as a strong electron-withdrawing group, which can modulate the electronics of the heterocyclic core. In synthetic chemistry, it functions as a robust protecting group.[4] In a biological context, it can occupy hydrophobic pockets within a target protein and its sulfonyl oxygens can act as hydrogen bond acceptors. Its presence significantly impacts the overall conformation and electronic distribution of the parent molecule. Related N-arylsulfonylindoles have been investigated as potent antagonists for targets like the 5-HT6 receptor.[5][6]

  • The 5-Methoxy Group: The methoxy group at the C5-position is an electron-donating group, influencing the aromatic system's reactivity and electronic properties. It can serve as a hydrogen bond acceptor and its orientation can be critical for fitting into specific binding pockets. However, methoxy groups, particularly on electron-rich aromatic rings, are often susceptible to oxidative metabolism by cytochrome P450 enzymes (CYP450), representing a potential metabolic liability that medicinal chemists frequently seek to address.[7]

The interplay of these three components dictates the molecule's overall profile. Strategic modification of each part allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Figure 1: Strategic Dissection of the Core Scaffold cluster_Core Core Scaffold cluster_N1 N1-Substituent cluster_C5 C5-Substituent PARENT 1-(Phenylsulfonyl)-5-methoxy-4-azaindole CORE 4-Azaindole PARENT->CORE Bioisosteric Replacement N1 Phenylsulfonyl PARENT->N1 Modulate Electronics & Binding C5 Methoxy PARENT->C5 Improve Metabolism & Potency

Caption: A logical breakdown of the 1-(Phenylsulfonyl)-5-methoxy-4-azaindole scaffold into its key functional components, highlighting the primary strategic goals for modification.

Chapter 2: Strategic Bioisosteric Replacements

Bioisosteric replacement is a cornerstone of drug optimization, aiming to improve a molecule's properties while retaining its desired biological activity.[8]

2.1 The 4-Azaindole Core

The position of the nitrogen atom in the pyridine ring dramatically influences the scaffold's properties.

  • Isomeric Azaindoles (5-, 6-, 7-azaindole): Each isomer presents a different vector for substituent placement and a unique distribution of electron density and hydrogen bonding potential. 7-Azaindoles are particularly common in kinase inhibitor design.[1]

  • Other Bicyclic Heterocycles: Scaffolds like indazoles, benzimidazoles, or imidazopyridines can also be considered. The choice depends on the required geometry and electronic properties for optimal target interaction.

2.2 The N-Phenylsulfonyl Moiety

Replacing the sulfonamide linkage can address issues of metabolic stability, polarity, and binding interactions.

  • Sulfonamide Bioisosteres: While sulfonamides are robust, related functionalities can offer nuanced properties. Sulfonimidamides have been explored as bioisosteres that can alter pKa and interaction profiles.[9] Reversed sulfonamides or N-acyl sulfonamides can change the orientation of key functional groups.

  • Amides and Carbamates: Replacing the sulfonyl with a carbonyl (amide) or oxycarbonyl (carbamate) drastically changes the geometry from tetrahedral to trigonal planar and alters electronic and hydrogen bonding properties.[8]

  • Non-classical Replacements: Depending on the binding hypothesis, simpler N-aryl or N-heteroaryl groups could replace the entire N-phenylsulfonyl moiety to reduce molecular weight and polarity while still occupying a hydrophobic pocket.

2.3 The 5-Methoxy Group

This is often a primary target for modification to block metabolic oxidation and fine-tune lipophilicity.

  • Fluorine: A classic bioisostere for a hydroxyl or methoxy group. It is small, electron-withdrawing, and metabolically stable. However, its poor hydrogen bond accepting capability can negatively impact potency if that interaction is critical.

  • Fluorinated Alkyls: Groups like difluoromethoxy (-OCHF₂) or trifluoromethoxy (-OCF₃) can mimic the steric profile of the methoxy group while being more electron-withdrawing and resistant to metabolism. A difluoromethyl (-CHF₂) group replacing a methyl group has been shown to dramatically improve bioavailability and brain penetration in related indole series.[5]

  • Small Alkyl or Cyano Groups: A simple methyl or ethyl group can maintain lipophilicity, while a cyano group introduces a linear, polar, hydrogen bond-accepting functionality.

BioisostereKey Property Change vs. Methoxy (-OCH₃)Rationale for Use
-F Smaller, more lipophilic, poor H-bond acceptorBlock metabolism, increase membrane permeability.
-OCHF₂ Similar size, more lipophilic, metabolically stableMaintain steric bulk while improving metabolic stability.
-OCF₃ Larger, significantly more lipophilic, metabolically stableStrong metabolic block, occupies larger hydrophobic pocket.
-CH₃ Similar lipophilicity, removes H-bond acceptorTest importance of ether oxygen for binding.
-CN More polar, linear geometry, H-bond acceptorIntroduce polarity and a different interaction vector.
Chapter 3: Synthetic Strategies and Methodologies

The synthesis of substituted 4-azaindoles can be approached through various routes, often starting from commercially available substituted pyridines.[10][11][12]

Figure 2: General Synthetic Workflow for Analogs A Start: Substituted 2-Chloro-3-nitropyridine B Step 1: Sonogashira Coupling (Introduce Alkyne) A->B C Step 2: Reduction of Nitro Group (e.g., Fe/NH4Cl) B->C D Step 3: Base-mediated Cyclization (e.g., t-BuOK) C->D E Core: Substituted 4-Azaindole D->E F Step 4: N-Sulfonylation (PhSO2Cl, Base) E->F G Final Product: Target Analog F->G

Caption: A representative synthetic pathway for constructing substituted 4-azaindole analogs, a common strategy in medicinal chemistry.

3.1 Protocol: Synthesis of a 4-Azaindole Core via Palladium-Catalyzed Heteroannulation

This protocol is adapted from established literature methods for synthesizing the 4-azaindole scaffold.[10]

  • Step 1: Sonogashira Coupling.

    • To an oven-dried flask under an inert atmosphere (N₂), add 2-chloro-5-methoxy-3-nitropyridine (1.0 eq), terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

    • Add degassed solvent (e.g., THF/triethylamine, 3:1 v/v).

    • Stir the reaction mixture at 60 °C for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, filter through celite, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the alkynylpyridine intermediate.

    • Causality Insight: The Sonogashira coupling is a reliable method for forming C-C bonds between sp² carbons (from the chloropyridine) and sp carbons (from the alkyne), which is the crucial bond for setting up the subsequent cyclization.

  • Step 2: Reductive Cyclization.

    • Dissolve the alkynylpyridine intermediate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent, such as iron powder (5.0 eq) and ammonium chloride (4.0 eq) in water, or perform catalytic hydrogenation (H₂, 1 atm, 10% Pd/C).

    • Heat the mixture to reflux (for Fe/NH₄Cl) or stir at room temperature (for hydrogenation) until the nitro group is fully reduced, which often triggers spontaneous cyclization to the 4-azaindole core.

    • Monitor the reaction by LC-MS. Upon completion, filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the 5-methoxy-4-azaindole derivative.

    • Causality Insight: Reduction of the ortho-nitro group to an amine generates a nucleophile that is perfectly positioned to attack the proximal alkyne (a 5-endo-dig cyclization), rapidly forming the pyrrole ring of the azaindole core.

3.2 Protocol: N-Sulfonylation
  • Step 1: Deprotonation.

    • Dissolve the synthesized 4-azaindole (1.0 eq) in an anhydrous aprotic solvent like THF or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise.

    • Stir the mixture for 30 minutes at 0 °C to allow for complete deprotonation of the indole nitrogen.

  • Step 2: Sulfonylation.

    • To the deprotonated mixture, add benzenesulfonyl chloride (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

Chapter 4: Framework for Biological and ADME Evaluation

A structured evaluation cascade is essential for efficiently identifying promising analogs. Given the prevalence of azaindoles as kinase inhibitors, a kinase assay is a relevant starting point.[2][3][13][14]

Figure 3: Tiered Biological and ADME Evaluation Workflow cluster_tier2 cluster_tier3 A Tier 1: Primary Screening (Batch of New Analogs) B Biochemical Assay (e.g., Kinase Inhibition IC50) A->B C Physicochemical Properties (Solubility, logD) A->C D Tier 2: Potent Hits (IC50 < 1 µM) B->D C->D E Cellular Potency Assay (e.g., Target Phosphorylation) D->E F Early ADME Profiling (Permeability, Microsomal Stability) D->F G Tier 3: Lead Candidates E->G F->G H In Vivo Pharmacokinetics (Mouse or Rat) G->H

Caption: A standard workflow for progressing compounds from initial screening through to in vivo evaluation, enabling data-driven decision-making.

4.1 Protocol: In Vitro Kinase Inhibition Assay (Generic Fluorescence-based)

This protocol describes a common method to determine the IC₅₀ of a compound against a specific protein kinase.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase in assay buffer.

    • Prepare a solution of the peptide substrate and ATP in assay buffer. The ATP concentration should be at or near its Km value for the kinase.

    • Prepare serial dilutions of the test compound in DMSO, then further dilute into assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the diluted test compound solution.

    • Add 10 µL of the kinase solution and incubate for 15 minutes at room temperature. This is the enzyme-inhibitor pre-incubation step.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 25 µL of a stop/detection solution (containing EDTA to chelate Mg²⁺ and reagents to differentiate between phosphorylated and non-phosphorylated substrate).

  • Data Analysis:

    • Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.

    • Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Self-Validation: The assay includes positive (no inhibition) and negative (complete inhibition) controls on every plate. A robust Z'-factor (>0.5) ensures the assay is sensitive and reproducible.

4.2 Protocol: Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.[7]

  • Incubation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).

    • Pre-warm the plate at 37 °C for 10 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). A parallel incubation without NADPH serves as a negative control.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a new plate containing ice-cold acetonitrile with an internal standard.

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Calculation:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the line (k) is used to calculate the in vitro half-life (t₁/₂ = 0.693 / k) and intrinsic clearance (CL_int).

    • Trustworthiness: Including a positive control compound with known metabolic properties (e.g., verapamil for high clearance, warfarin for low clearance) validates the activity of the microsomal batch and the assay procedure.

References
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters - ACS Publications. Available at: [Link]

  • Facile Synthesis of 2‐Substituted 4‐Azaindoles. Taylor & Francis Online. Available at: [Link]

  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Science. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]

  • Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. PubMed. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 2 - Hydrogen Atoms, Heteroatoms, Sulfonamides, and Saturated Rings. Drug Hunter. Available at: [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. Available at: [Link]

  • Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. PubMed. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC - NIH. Available at: [Link]

  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. Available at: [Link]

  • Synthesis of substituted 4- and 6-azaindoles. ACS Publications. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions | Request PDF. ResearchGate. Available at: [Link]

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Influence of Heteroaromatic Rings on ADME Properties of Drugs. ResearchGate. Available at: [Link]

  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed. Available at: [Link]

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. PMC. Available at: [Link]

  • Azaindole Therapeutic Agents. PMC - PubMed Central. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. ResearchGate. Available at: [Link]

  • Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. PubMed. Available at: [Link]

  • Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. PubMed Central. Available at: [Link]

  • 1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis. PMC - NIH. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 1-(Phenylsulfonyl)-5-methoxy-4-azaindole. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the experimental rationale and data interpretation, grounded in established scientific principles. The azaindole scaffold is a privileged structure in medicinal chemistry, and a thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and further drug development endeavors.

While specific experimental data for this exact molecule is not widely published, this guide presents a detailed, predictive spectroscopic profile based on the analysis of closely related structures and foundational spectroscopic principles. This approach provides a robust framework for researchers working with this and similar molecules.

Molecular Structure and Key Features

1-(Phenylsulfonyl)-5-methoxy-4-azaindole is a substituted azaindole, a class of bicyclic heteroaromatic compounds where a pyridine ring is fused to a pyrrole ring. The key structural features that dictate its spectroscopic properties include the 4-azaindole core, the electron-withdrawing phenylsulfonyl group attached to the pyrrole nitrogen, and the electron-donating methoxy group on the pyridine ring.

Caption: Molecular Structure of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

Proposed Synthetic Pathway

The synthesis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole can be envisioned through a multi-step sequence, likely commencing from a commercially available chloropyridine derivative. A plausible synthetic route is outlined below, drawing inspiration from established methodologies for the synthesis of related azaindole scaffolds.[1][2][3][4]

start Starting Material (e.g., 4-chloro-5-methoxypyridin-2-amine) step1 Introduction of the Pyrrole Ring Precursor start->step1 e.g., Sonogashira coupling step2 Cyclization to form Azaindole Core step1->step2 e.g., Base-mediated cyclization step3 Sulfonylation of Azaindole Nitrogen step2->step3 Benzenesulfonyl chloride, NaH end 1-(Phenylsulfonyl)-5-methoxy-4-azaindole step3->end

Caption: Proposed synthetic workflow for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

Experimental Protocol: Sulfonylation of 5-methoxy-4-azaindole (Hypothetical)

This protocol describes the final step of the proposed synthesis.

  • To a solution of 5-methoxy-4-azaindole in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes to allow for the formation of the sodium salt of the azaindole.

  • Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

Predicted Spectroscopic Profile

The following sections detail the predicted spectroscopic data for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for the protons on the azaindole core and the phenylsulfonyl group. The electron-withdrawing nature of the phenylsulfonyl group will generally shift the signals of the pyrrole protons downfield. The methoxy group will appear as a characteristic singlet.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
H-27.5 - 7.7d~3.5Pyrrole proton adjacent to nitrogen, deshielded by the sulfonyl group.
H-36.6 - 6.8d~3.5Pyrrole proton coupled to H-2.
H-68.2 - 8.4d~5.0Pyridine proton ortho to the ring nitrogen.
H-77.0 - 7.2d~5.0Pyridine proton coupled to H-6.
H-2', H-6' (Ph)7.9 - 8.1mProtons on the phenyl ring ortho to the sulfonyl group, deshielded.
H-3', H-4', H-5' (Ph)7.4 - 7.6mProtons on the phenyl ring meta and para to the sulfonyl group.
-OCH₃3.9 - 4.1sMethoxy group protons.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Assignment Rationale
C-2125 - 128Pyrrole carbon adjacent to nitrogen.
C-3105 - 108Pyrrole carbon.
C-3a130 - 133Bridgehead carbon.
C-5155 - 158Pyridine carbon attached to the methoxy group.
C-6145 - 148Pyridine carbon ortho to the ring nitrogen.
C-7110 - 113Pyridine carbon.
C-7a140 - 143Bridgehead carbon.
C-1' (Ph)138 - 141Phenyl carbon attached to the sulfonyl group.
C-2', C-6' (Ph)128 - 131Phenyl carbons ortho to the sulfonyl group.
C-3', C-5' (Ph)126 - 129Phenyl carbons meta to the sulfonyl group.
C-4' (Ph)132 - 135Phenyl carbon para to the sulfonyl group.
-OCH₃55 - 58Methoxy carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
C-H (aromatic)3100 - 3000Stretching
C-H (aliphatic, -OCH₃)2950 - 2850Stretching
C=C, C=N (aromatic)1600 - 1450Stretching
S=O (sulfonyl)1350 - 1300 and 1170 - 1150Asymmetric and Symmetric Stretching
C-O (methoxy)1250 - 1200Stretching
C-N1300 - 1200Stretching
C-S800 - 700Stretching
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The analysis would likely be performed using electrospray ionization (ESI).

  • Molecular Formula: C₁₄H₁₂N₂O₃S

  • Molecular Weight: 288.32 g/mol

  • Predicted [M+H]⁺: 289.0618

  • Predicted Fragmentation: The molecule is expected to fragment via the loss of the phenylsulfonyl group or cleavage of the sulfonyl-nitrogen bond. Key fragments would include the phenylsulfonyl cation (m/z 141) and the 5-methoxy-4-azaindole cation (m/z 148).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole. The presented data, derived from a thorough understanding of spectroscopic principles and analysis of related compounds, serves as a valuable resource for researchers in the field. It underscores the importance of a multi-technique approach (NMR, IR, and MS) for the unambiguous structural elucidation and characterization of novel chemical entities. As with any new compound, the ultimate confirmation of its structure and purity relies on the acquisition and careful interpretation of experimental data.

References

  • Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. (n.d.). Google Scholar.
  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (n.d.). Google Scholar.
  • Spectroscopic Study of Hydrogen Bonded7-Azaindole Clusters. (1995). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis of azaindoles. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes. (2010). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • 5-Meth-oxy-1-(3,4,5-trimethoxy-phen-yl)-1H-indole. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010). EPO. Retrieved January 21, 2026, from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • The synthesis of derivatives of 4- and 5-azaindole. (1948). Journal of the Chemical Society (Resumed). Retrieved January 21, 2026, from [Link]

  • The synthesis of derivatives of 4- and 5-azaindole. (1948). Sci-Hub. Retrieved January 21, 2026, from [Link]

Sources

A Technical Guide to the Structural Elucidation of Phenylsulfonyl-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study on the Crystallographic Analysis of a 1-(Phenylsulfonyl)-Indole Analogue to Inform Drug Discovery

Preamble: This technical guide outlines the comprehensive process of determining the three-dimensional atomic structure of N-phenylsulfonyl-azaindole derivatives, a class of compounds of significant interest in medicinal chemistry. While a public crystal structure for "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" is not available at the time of this writing, this document will use the experimentally determined crystal structure of the closely related analogue, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde , as a primary exemplar. The methodologies and structural insights derived from this analogue are directly applicable to the target compound and provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Azaindoles

Azaindoles, also known as pyrrolopyridines, represent a privileged scaffold in modern drug discovery.[1] As bioisosteres of both indoles and purines, they offer unique physicochemical properties due to the introduction of a nitrogen atom into the indole's benzene ring.[2] This modification can modulate a compound's potency, selectivity, and pharmacokinetic profile, making azaindoles valuable cores for targeting a range of biological entities, particularly protein kinases.[1]

The 4-azaindole isomer, in particular, has been incorporated into molecules developed as potential treatments for epilepsy and neurodegenerative diseases like Alzheimer's.[2][3][4] The addition of a phenylsulfonyl group at the N-1 position significantly influences the molecule's conformation and electronic properties. Determining the precise three-dimensional structure of these compounds through single-crystal X-ray diffraction is therefore not merely an academic exercise; it is a critical step in structure-based drug design, enabling a deeper understanding of structure-activity relationships (SAR).[3][5]

This guide provides an in-depth look at the experimental and computational workflow required to achieve this, from synthesis and crystallization to the final structural analysis.

Experimental & Computational Methodology

The determination of a small molecule's crystal structure is a multi-stage process that bridges synthetic chemistry with physics and computational analysis.[6] The workflow described below is representative of the state-of-the-art approach for compounds like 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

Synthesis and Crystallization

The foundational step is the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for diffraction experiments.

Synthesis Protocol (Analogue-Based): The synthesis of the exemplar compound, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, provides a relevant pathway. A typical approach involves:

  • N-Sulfonylation: Reaction of the parent heterocycle (e.g., indole or a suitable 5-methoxy-4-azaindole precursor) with benzenesulfonyl chloride in the presence of a base like pyridine.[7]

  • Functionalization (if necessary): Subsequent chemical modifications to achieve the final target molecule. For the analogue, this involved a one-pot Sonogashira reaction followed by cyclization and oxidation to yield the aldehyde.[7]

  • Purification: The crude product is purified, typically by column chromatography, to achieve high purity essential for successful crystallization.

Crystallization Protocol: The goal is to encourage molecules to pack in a slow, orderly fashion to form a single, defect-free crystal lattice.

  • Solvent Selection: The purified compound is dissolved in a suitable solvent or solvent system (e.g., a mixture of dichloromethane and hexane) at a concentration near saturation.

  • Slow Evaporation: The solution is placed in a vial, loosely capped or covered with parafilm pierced with a few small holes, and left undisturbed.

  • Crystal Growth: Over a period of several days to weeks, the solvent slowly evaporates, increasing the concentration of the compound and promoting the formation of single crystals.

X-Ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for X-ray analysis.[8]

Data Collection Workflow:

  • Mounting: A single crystal is carefully selected under a microscope and mounted on a specialized loop or glass fiber.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data.

  • Diffraction Experiment: The crystal is irradiated with a monochromatic X-ray beam (e.g., from a Cu Kα or Mo Kα source).[9] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots.

  • Data Acquisition: A detector, such as a CCD or CMOS detector, records the positions and intensities of thousands of these diffracted spots as the crystal is rotated through various angles.[10]

The entire process, from synthesis to final data analysis, can be visualized with the following workflow diagram.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-Ray Diffraction cluster_analysis Structure Solution & Analysis s1 Precursor Synthesis (e.g., 5-methoxy-4-azaindole) s2 N-Sulfonylation Reaction s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 Single Crystal Growth (Slow Evaporation) s3->s4 x1 Crystal Mounting & Cryo-cooling s4->x1 x2 X-ray Data Collection (Diffractometer) x1->x2 x3 Data Processing & Scaling x2->x3 a1 Structure Solution (e.g., Direct Methods) x3->a1 a2 Structural Refinement a1->a2 a3 Validation & Final Model a2->a3 a4 Structural Analysis (Bonds, Angles, Interactions) a3->a4

Caption: Workflow from synthesis to structural analysis.

Structure Solution and Refinement

The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this pattern back into a three-dimensional atomic model.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using "direct methods" or Patterson methods, which are computational algorithms that use the intensities and phases of the diffraction data to generate an initial electron density map.

  • Structural Refinement: This iterative process refines the initial atomic model to best fit the experimental data. The positions, atomic displacement parameters (which model thermal vibration), and other variables are adjusted using least-squares minimization. The quality of the fit is monitored using an R-factor (R1), where a lower value indicates a better agreement between the observed and calculated diffraction data.

Analysis of the Crystal Structure

The final refined model provides a wealth of precise information about the molecule's geometry and its interactions with neighboring molecules in the crystal lattice.

Molecular Geometry

Based on the analogue structure of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, we can infer key geometric features relevant to the target compound.[7] The N-atom of the pyrrole ring is pyramidal, and a significant twist is observed between the planes of the heterocyclic core and the phenylsulfonyl group.[7] This dihedral angle is a critical conformational parameter for drug design, as it defines the three-dimensional shape of the molecule and how it can be accommodated in a protein's binding site.

Table 1: Key Crystallographic and Geometric Data (Based on Analogue)

Parameter Value (for 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde[7]) Expected Relevance for Target Molecule
Crystal System Monoclinic Likely to be similar (Monoclinic or Orthorhombic)
Space Group P2₁/c A common space group for organic molecules
Dihedral Angle 76.24 (7)° The angle between the azaindole and phenylsulfonyl planes will be a key determinant of overall molecular shape.

| N-atom Geometry | Pyramidal (sum of bond angles = 350.0°) | The sulfonylation of the nitrogen atom imparts a specific geometry that removes its hydrogen-bond donating capability. |

Intermolecular Interactions

In the solid state, molecules are held together by a network of non-covalent interactions. Analysis of the analogue's crystal packing reveals C—H···O and C—H···π interactions that link molecules into a three-dimensional network.[7] For 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, one would expect a similar set of interactions, with the methoxy group and the nitrogen atom of the pyridine ring potentially participating in additional hydrogen bonding or dipole-dipole interactions, further influencing the compound's physical properties like solubility and melting point.

G cluster_intra Intramolecular Features cluster_inter Intermolecular Interactions mol 1-(Phenylsulfonyl)- 5-methoxy-4-azaindole dihedral Dihedral Angle (Azaindole vs. Phenyl) mol->dihedral defines 3D shape bonds Bond Lengths & Angles mol->bonds confirms connectivity cho C-H···O Interactions mol->cho chpi C-H···π Interactions mol->chpi hbonds Potential H-Bonds (via N4-aza or Methoxy-O) mol->hbonds packing Crystal Packing & Physicochemical Properties cho->packing chpi->packing hbonds->packing

Caption: Key structural features influencing properties.

Implications for Drug Development

The precise knowledge gained from a crystal structure is invaluable for drug development professionals:

  • Structure-Based Design: The 3D coordinates of the molecule can be used in computational docking studies to predict how it might bind to a target protein. The observed conformation, particularly the dihedral angle between the two ring systems, provides a low-energy starting point for these simulations.

  • Pharmacophore Modeling: The structure confirms the spatial arrangement of key features, such as hydrogen bond acceptors (e.g., sulfonyl oxygens, pyridine nitrogen) and aromatic regions, which are critical for molecular recognition by a biological target.

  • Intellectual Property: A novel crystal structure and its specific solid-state form (polymorph) can be a crucial component of a patent application, providing strong intellectual property protection.

  • Physicochemical Property Optimization: Understanding the intermolecular interactions that govern crystal packing can inform strategies for modifying the molecule to improve properties like solubility, which is a common challenge in drug development.

Conclusion

While the specific crystal structure of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole remains to be publicly reported, the established methodologies for synthesis, crystallization, and X-ray diffraction provide a clear path for its determination. By analyzing the structure of a close analogue, we can confidently anticipate the key geometric features and intermolecular forces that will define its three-dimensional architecture. This structural information is not merely descriptive but predictive, offering a powerful tool that enables chemists and pharmacologists to design next-generation therapeutics with enhanced potency and optimized properties.

References

  • Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. (2025). European Journal of Medicinal Chemistry.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Lou, B., et al. (2025). Discovery of Novel 4-Azaindole Derivatives as Selective Nav1.2 Inhibitor with Potent Antiepileptic Activity and Low Neurotoxicity. ResearchGate.
  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature.
  • Azaindole Therapeutic Agents. (n.d.). PubMed Central (PMC) - NIH.
  • Excillum. (n.d.). Small molecule crystallography. Excillum.
  • Arias, J. L., et al. (n.d.). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. PubMed Central (PMC) - NIH.
  • Meng, Q. F. (2024). Design, Synthesis And Antiepileptic Activity Of 4-Azaindole Derivatives. Globe Thesis.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis? Rigaku.
  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. (n.d.). IUCr Journals.
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). PubMed Central (PMC) - NIH.
  • Synthesis of Azaindoles. (n.d.). Chinese Journal of Chemistry.
  • Synthesis of azaindoles. (n.d.). Organic Chemistry Portal.
  • Gribble, G. W., et al. (2002). An efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles. Journal of Organic Chemistry.
  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem.
  • 5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine. (n.d.). PubChem.
  • 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-. (n.d.). ChemicalBook.

Sources

A Technical Guide to 1-(Phenylsulfonyl)-5-methoxy-4-azaindole: A Representative Kinase Inhibitor of the Privileged 4-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold has emerged as a "privileged" structure, capable of targeting a diverse range of kinases by effectively mimicking the hinge-binding interactions of the native ATP ligand.[1][2] This technical guide explores the synthesis, characterization, and evaluation of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole , a representative molecule illustrating the key attributes of this chemical class. While specific experimental data for this exact molecule is not extensively published, this document serves as an in-depth guide to the methodologies and scientific rationale that would be applied to its investigation as a kinase inhibitor. We will use the c-Met kinase, a well-established target for 4-azaindole derivatives, as a plausible exemplar for discussing the mechanism of action and experimental protocols.[3][4]

Introduction: The Power of the 4-Azaindole Core

The success of kinase inhibitors in the clinic has spurred the search for novel heterocyclic scaffolds that can potently and selectively target the ATP-binding site of kinases. The azaindole framework, a bioisostere of the endogenous purine system of ATP, has proven to be particularly fruitful.[1][2] The nitrogen atom in the pyridine ring of the 4-azaindole core acts as a key hydrogen bond acceptor, enabling a strong interaction with the "hinge" region of the kinase, a critical anchoring point for ATP and its competitive inhibitors.[1] This fundamental interaction provides a robust foundation for developing potent inhibitors.

Derivatives of the 4-azaindole scaffold have been successfully developed as inhibitors for a range of therapeutically relevant kinases, including:

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase often dysregulated in various cancers, promoting tumor growth, invasion, and metastasis.[3][4]

  • p21-Activated Kinase 1 (PAK1): A serine/threonine kinase involved in cytoskeletal dynamics and cell motility, with implications in cancer progression.[5]

  • p38 MAP Kinase: A key enzyme in the cellular response to stress and inflammation, making it a target for autoimmune and inflammatory diseases.[6]

  • Transforming Growth Factor-β Receptor I (TGFβRI): A serine/threonine kinase that plays a dual role in cancer, initially as a tumor suppressor and later as a promoter of metastasis.

The subject of this guide, 1-(Phenylsulfonyl)-5-methoxy-4-azaindole , combines three key structural features:

  • The 4-azaindole core for hinge binding.

  • A phenylsulfonyl group at the N1 position. N-arylsulfonyl groups are known to be important for the activity of some kinase inhibitors and can influence the orientation of the core within the ATP pocket.

  • A 5-methoxy substitution on the azaindole ring. This substitution can be used to probe a specific region of the ATP binding site, potentially enhancing potency or selectivity.

Chemical Synthesis and Characterization

While a specific synthesis for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is not detailed in the available literature, a plausible and robust synthetic route can be designed based on established methodologies for related analogues. The Fischer indole synthesis is a powerful and versatile method for constructing the azaindole core.[7]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: first, the construction of the 5-methoxy-4-azaindole core, followed by the sulfonylation of the indole nitrogen.

Synthetic Pathway A 6-Methoxypyridin-3-amine B Hydrazine Formation A->B 1. NaNO2, HCl 2. SnCl2 C 6-Methoxy-pyridin-3-ylhydrazine B->C D Fischer Indole Synthesis (with appropriate ketone/aldehyde) C->D Acid catalyst (e.g., H2SO4) E 5-Methoxy-4-azaindole D->E F Sulfonylation E->F Benzenesulfonyl chloride, Base (e.g., NaH), DMF G 1-(Phenylsulfonyl)-5-methoxy-4-azaindole F->G

Caption: Proposed synthetic route to 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

Step-by-Step Experimental Protocol (Representative)

Step 1: Synthesis of 5-Methoxy-4-azaindole via Fischer Indole Synthesis [7]

  • Hydrazine Formation: To a cooled solution of 6-methoxypyridin-3-amine in concentrated hydrochloric acid, add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes.

  • Slowly add a solution of tin(II) chloride in concentrated hydrochloric acid to the diazonium salt solution. The resulting pyridylhydrazine hydrochloride will precipitate.

  • Filter the precipitate, wash with a small amount of cold water, and dry under vacuum.

  • Cyclization: In a round-bottom flask, dissolve the pyridylhydrazine hydrochloride (1 equivalent) and a suitable carbonyl partner (e.g., pyruvic acid or an appropriate aldehyde) in a suitable solvent such as ethanol or acetic acid.

  • Add an acid catalyst, such as sulfuric acid or polyphosphoric acid.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it onto ice water.

  • Neutralize with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-methoxy-4-azaindole.

Step 2: N-Sulfonylation

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-4-azaindole (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes until hydrogen evolution ceases.

  • Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography or recrystallization to afford the final product, 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

Characterization

A full characterization would be essential to confirm the structure and purity of the synthesized compound. Standard techniques would include:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and connectivity of atoms.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Mechanism of Action and Kinase Profiling

Plausible Target: c-Met Kinase

Given that several 4-azaindole derivatives are potent c-Met inhibitors, it is a plausible primary target for our representative compound.[3] The c-Met signaling pathway is a crucial regulator of cell growth, motility, and invasion. Its aberrant activation is a key driver in many cancers.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binds & Activates Inhibitor 1-(Phenylsulfonyl)-5-methoxy-4-azaindole Inhibitor->cMet Inhibits ATP Binding RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promote AKT AKT PI3K->AKT AKT->Transcription Promote STAT3->Transcription Promote Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Survival Survival Transcription->Survival Metastasis Metastasis Transcription->Metastasis

Caption: The c-Met signaling pathway and the inhibitory action of a 4-azaindole compound.

The core mechanism of action for ATP-competitive kinase inhibitors like 1-(Phenylsulfonyl)-5-methoxy-4-azaindole involves binding to the ATP pocket in the kinase domain of c-Met. The nitrogen of the 4-azaindole's pyridine ring is expected to form a critical hydrogen bond with the backbone amide of a residue in the hinge region, mimicking the interaction of adenine. The phenylsulfonyl and methoxy groups would then project into adjacent pockets, where their interactions would determine the compound's overall potency and selectivity.

Hypothetical Kinase Inhibition Data

To assess the potency and selectivity of a new inhibitor, it would be tested against the primary target and a panel of other related kinases. The results are typically reported as IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or Kᵢ (inhibition constant) values.

Kinase TargetIC₅₀ (nM) [Hypothetical Data]Selectivity vs. c-Met
c-Met 15 1x
PAK135023x
p38α> 10,000> 667x
VEGFR280053x
EGFR> 10,000> 667x

This table presents hypothetical data for illustrative purposes.

Key Experimental Protocols

The following protocols are standard methodologies used to characterize a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, robust method for quantifying kinase activity in a high-throughput format.

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilution of Inhibitor C Dispense Inhibitor into 384-well plate A->C B Prepare Kinase/Substrate /ATP solution D Add Kinase solution to initiate reaction B->D C->D E Incubate at RT D->E F Add Detection Reagents (Eu-Antibody & APC-Tracer) E->F G Incubate F->G H Read plate on TR-FRET reader G->H I Data Analysis (IC50 Curve Fitting) H->I

Caption: Workflow for a typical TR-FRET in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Plating: Create a serial dilution of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well assay plate.

  • Kinase Reaction: Prepare a master mix containing the kinase (e.g., recombinant c-Met), a biotinylated peptide substrate, and ATP at its Kₘ concentration.

  • Initiation: Add the kinase master mix to the assay plate to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mix containing a Europium (Eu)-labeled anti-phosphopeptide antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

  • Second Incubation: Incubate for another 60 minutes to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Eu).

  • Analysis: Calculate the ratio of the two emission signals. The data is then plotted against inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This assay determines if the inhibitor can engage and block the activity of its target kinase within a cellular context.

Western_Blot_Workflow A Seed cancer cells (e.g., U-87 MG) B Starve cells to reduce basal signaling A->B C Treat with Inhibitor at various concentrations B->C D Stimulate with Ligand (e.g., HGF) C->D E Lyse cells & collect protein D->E F Quantify protein (BCA Assay) E->F G SDS-PAGE F->G H Transfer to membrane G->H I Block & Incubate with Primary Antibodies (p-Met, Total Met, Actin) H->I J Incubate with Secondary Antibodies I->J K Image & Quantify Bands J->K

Caption: Workflow for Western Blot analysis of kinase phosphorylation.

Step-by-Step Methodology:

  • Cell Culture: Seed a cancer cell line known to have active c-Met signaling (e.g., U-87 MG glioblastoma cells) in a 6-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium for 4-6 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Treat the cells with increasing concentrations of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole for 2 hours.

  • Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then probe with primary antibodies specific for phosphorylated c-Met (p-Met) and total c-Met. A loading control like β-actin should also be used.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. The level of p-Met, normalized to total Met and the loading control, will indicate the dose-dependent inhibitory effect of the compound in cells.

Conclusion and Future Directions

The 4-azaindole scaffold is a validated and highly valuable core for the design of potent and selective kinase inhibitors. A hypothetical compound like 1-(Phenylsulfonyl)-5-methoxy-4-azaindole represents a logical extension of known structure-activity relationships, designed to engage the kinase hinge region while probing adjacent pockets to achieve high affinity.

The successful characterization of such a compound would follow the protocols outlined in this guide, moving from initial synthesis and in vitro potency assessment to cellular target engagement and broader selectivity profiling. Promising candidates would then be advanced into pharmacokinetic studies and in vivo efficacy models to evaluate their potential as therapeutic agents. The continued exploration of substitutions on the 4-azaindole core remains a promising avenue for the discovery of next-generation kinase inhibitors.

References

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. ([Link])

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. ([Link])

  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters. ([Link])

  • Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters. ([Link])

  • Synthesis of azaindoles. Organic Chemistry Portal. ([Link])

  • Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry. ([Link])

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. ([Link])

  • Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. PubMed. ([Link])

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. ([Link])

Sources

Unlocking the Therapeutic Potential of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The convergence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic candidates with significant potential. This guide focuses on the preclinical evaluation of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole , a novel chemical entity that synergistically combines the biologically versatile 4-azaindole scaffold with a phenylsulfonyl group and a methoxy moiety. The azaindole nucleus, a bioisostere of indole, is a cornerstone in the design of numerous targeted therapies, particularly kinase inhibitors.[1][2][3] The strategic placement of a nitrogen atom within the indole ring system can significantly modulate physicochemical properties and target engagement.[2] The phenylsulfonyl group is a known pharmacophore in a range of bioactive molecules, contributing to diverse activities including antiviral and anticancer effects.[4] Furthermore, the incorporation of a methoxy group on the azaindole ring is anticipated to enhance and diversify its biological activity profile, a phenomenon observed in related indole-based compounds.

This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate the therapeutic promise of "1-(Phenylsulfonyl)-5-methoxy-4-azaindole". We will delve into the most probable therapeutic targets, propose detailed experimental workflows for target validation, and outline the underlying scientific rationale for each investigative path.

Part 1: Primary Therapeutic Hypotheses and Target Exploration

Based on a thorough analysis of the structural components of "1-(Phenylsulfonyl)-5-methoxy-4-azaindole", we propose three primary therapeutic avenues for initial investigation: Oncology, Infectious Diseases, and Neurological Disorders.

Oncology: A Focus on Kinase Inhibition

The azaindole scaffold is prominently featured in a multitude of approved and investigational kinase inhibitors.[2][3] The 4-azaindole core, in particular, has been successfully utilized to target key kinases in oncogenic signaling pathways.

  • Epidermal Growth Factor Receptor (EGFR): Several 4-azaindole derivatives have been synthesized and evaluated as EGFR inhibitors.[5] EGFR is a receptor tyrosine kinase that, when dysregulated, drives the proliferation and survival of various cancer cells.

  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in cell cycle regulation. Inhibition of Aurora kinases is a validated strategy in cancer therapy, and azaindole-based inhibitors have shown promise.[1]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. 7-azaindole derivatives have demonstrated potent PI3K inhibitory activity.[6][7] Given the structural similarities, the 4-azaindole scaffold warrants investigation for PI3K inhibition.

A primary hypothesis is that "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" acts as an ATP-competitive inhibitor of EGFR. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound 1-(Phenylsulfonyl)- 5-methoxy-4-azaindole Compound->EGFR Inhibits

Caption: Proposed mechanism of action via EGFR inhibition.

A tiered approach is recommended to efficiently assess the kinase inhibitory potential of the compound.

Kinase_Workflow Start Start: Compound Synthesis & Purification Broad_Screen Tier 1: Broad Kinase Panel Screen (e.g., KinomeScan) Start->Broad_Screen Hit_Ident Hit Identification (Primary Targets) Broad_Screen->Hit_Ident IC50 Tier 2: In Vitro IC50 Determination (e.g., LanthaScreen, HTRF) Hit_Ident->IC50 Potent Hits Cell_Assay Tier 3: Cellular Assays (Phospho-protein Western Blot, Cell Viability Assays) IC50->Cell_Assay In_Vivo Tier 4: In Vivo Xenograft Studies Cell_Assay->In_Vivo End End: Lead Optimization In_Vivo->End DprE1_Inhibition DPR Decaprenylphosphoryl-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPA Decaprenylphosphoryl-D-arabinose (DPA) CellWall Mycobacterial Cell Wall Synthesis DPA->CellWall DprE1->DPA Epimerization Compound 1-(Phenylsulfonyl)- 5-methoxy-4-azaindole Compound->DprE1 Inhibits CellDeath Cell Death CellWall->CellDeath Disruption leads to

Caption: Proposed mechanism of DprE1 inhibition.

  • Step 1: In Vitro Mycobacterial Growth Inhibition Assay:

    • Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth.

    • Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the compound.

    • Incubate 96-well plates containing serial dilutions of the compound and a standardized inoculum of Mtb for 7-14 days.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

  • Step 2: DprE1 Enzymatic Assay:

    • Express and purify recombinant Mtb DprE1 enzyme.

    • Perform an in vitro assay to measure the IC50 of the compound against DprE1 activity. A common method involves a coupled enzyme assay where the product of the DprE1 reaction is used by a subsequent enzyme to generate a detectable signal.

Neurological Disorders: Modulation of Voltage-Gated Sodium Channels

Certain 4-azaindole derivatives have been identified as selective inhibitors of the voltage-gated sodium channel Nav1.2, demonstrating potential as antiepileptic agents. [8][9]

"1-(Phenylsulfonyl)-5-methoxy-4-azaindole" may act as a blocker of Nav1.2 channels. In epilepsy, hyperexcitability of neurons is a key pathological feature. By blocking the influx of sodium ions through Nav1.2 channels, the compound could reduce neuronal firing and suppress seizure activity.

  • Step 1: In Vitro Electrophysiology:

    • Use automated patch-clamp electrophysiology (e.g., on a QPatch or Patchliner system) to assess the inhibitory effect of the compound on human Nav1.2 channels expressed in a stable cell line (e.g., HEK293).

    • Apply the compound at various concentrations and measure the reduction in sodium current to determine the IC50.

  • Step 2: In Vivo Seizure Models:

    • If potent in vitro activity is observed, evaluate the compound in rodent models of epilepsy, such as the maximal electroshock (MES) or pentylenetetrazole (PTZ) induced seizure models.

    • Administer the compound and assess its ability to protect against seizures and determine its neurotoxicity profile (e.g., using the rotarod test).

Part 2: Data Presentation and Interpretation

For each experimental workflow, it is crucial to present quantitative data in a clear and structured format to facilitate analysis and decision-making.

Table 1: Example Data Summary for Kinase Inhibition Profile

Target Kinase% Inhibition @ 10 µMIC50 (nM)Cellular p-Target IC50 (nM)Cell Line GI50 (nM)
EGFR9550150200 (A549)
Aurora A88120400550 (HCT116)
PI3Kα45>1000>1000>1000 (MCF7)

Table 2: Example Data Summary for Anti-mycobacterial Activity

AssayEndpointValue
M. tuberculosis H37Rv GrowthMIC (µg/mL)0.5
DprE1 Enzymatic AssayIC50 (nM)80

Conclusion

"1-(Phenylsulfonyl)-5-methoxy-4-azaindole" represents a promising chemical scaffold with the potential to address significant unmet medical needs in oncology, infectious diseases, and neurology. The proposed therapeutic targets and experimental workflows in this guide provide a robust, evidence-based roadmap for the systematic preclinical evaluation of this compound. By following a logical, tiered approach, researchers can efficiently elucidate its mechanism of action, confirm its therapeutic potential, and accelerate its journey towards clinical development.

References

  • Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. ResearchGate, 2008. [Link] [10]11. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 2020. [Link] [7]12. Synthesis, reactivity and biological properties of methoxy-activated indoles. Organic & Biomolecular Chemistry, 2018. [Link] 13. Lead optimization of 1,4-azaindoles as antimycobacterial agents. PubMed, 2014. [Link] [11]14. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central, 2022. [Link] [12]15. Potent 4-amino-5-azaindole factor VIIa inhibitors. PubMed, 2006. [Link]

Sources

In silico modeling and docking studies of "1-(Phenylsulfonyl)-5-methoxy-4-azaindole"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling and Docking of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Abstract

The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. In silico techniques, such as molecular docking and molecular dynamics, provide an atomic-level understanding of ligand-target interactions, enabling the rational design and optimization of novel therapeutic agents. This guide offers a comprehensive, technically-grounded walkthrough of the in silico analysis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole , a member of the medicinally significant azaindole class of heterocyclic compounds.[1][2] Azaindole scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates, often targeting protein kinases.[2][3] This whitepaper is designed for researchers and drug development professionals, providing not just a protocol, but the scientific rationale behind each step, from ligand preparation and target selection to post-docking validation with molecular dynamics simulations.

Introduction: The Rationale for In Silico Analysis

The 4-azaindole scaffold is a "privileged structure" in medicinal chemistry, known to form key interactions with the hinge region of protein kinases, making it a cornerstone for the development of kinase inhibitors.[3] Molecules like 1-(Phenylsulfonyl)-5-methoxy-4-azaindole are of significant interest due to their potential for high target affinity and favorable physicochemical properties, such as improved aqueous solubility and lower lipophilicity compared to their indole counterparts.[3]

In silico modeling serves as a powerful predictive tool to:

  • Identify and validate potential biological targets.

  • Elucidate the likely binding mode and orientation (pose) of the ligand within the target's active site.

  • Estimate the binding affinity, helping to prioritize compounds for synthesis and biological screening. [4][5]

  • Guide lead optimization by revealing key structure-activity relationships (SAR). [6]

This guide will proceed through a logical, field-proven workflow, demonstrating how to build a robust computational model to investigate the therapeutic potential of our lead compound.

The Computational Workflow: A Holistic Overview

A successful in silico study is not a single experiment but a multi-stage process where each step builds upon the last. The integrity of the final results is contingent on the meticulous execution of each phase.

G cluster_1 Docking Simulation cluster_2 Validation & Refinement A Ligand Preparation (1-(Phenylsulfonyl)-5-methoxy-4-azaindole) B Target Selection & Preparation (e.g., p21-Activated Kinase 1) C Binding Site Definition (Grid Box Generation) A->C B->C D Execution of Molecular Docking (e.g., AutoDock Vina) C->D E Pose & Affinity Analysis D->E F Molecular Dynamics Simulation (e.g., GROMACS) E->F G Analysis of Complex Stability (RMSD, RMSF, H-Bonds) F->G

Figure 1: High-level overview of the in silico modeling and docking workflow.

Phase 1: Meticulous Preparation of Ligand and Target

The adage "garbage in, garbage out" is particularly resonant in computational modeling. The accuracy of any docking prediction is fundamentally dependent on the quality of the input structures.

Ligand Preparation Protocol: 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

The goal of ligand preparation is to generate a geometrically correct, low-energy 3D conformation with an appropriate charge distribution.

Methodology:

  • 2D Structure Generation: The canonical SMILES string or a 2D drawing of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is created using chemical drawing software like ChemDraw or Marvin Sketch.

  • Conversion to 3D: The 2D structure is converted into an initial 3D conformation. Tools like Open Babel or the builder functionalities within molecular modeling suites (e.g., Maestro, Chimera) are used for this step.[7]

  • Energy Minimization: This is a critical step to relieve any steric strain from the initial 3D conversion and find a stable, low-energy conformation. A molecular mechanics force field (e.g., MMFF94 or AMBER) is applied. This process optimizes bond lengths, angles, and dihedrals.

  • Charge and Atom Type Assignment: Partial atomic charges are calculated. For novel compounds, quantum mechanical methods can provide accurate charges, but for efficiency, methods like Gasteiger charges are often employed in docking preparations.[8] The structure is saved in a suitable format, such as .mol2 or .pdbqt, which includes charge and atom type information required by docking software.[7][9]

Target Selection and Preparation

Rationale for Target Selection: Based on extensive literature precedent, the 4-azaindole scaffold is a potent inhibitor of p21-activated kinase 1 (PAK1) .[3] PAK1 is a well-validated therapeutic target in oncology, involved in cell proliferation, survival, and motility. Therefore, for this guide, we select PAK1 as the biological target. We will use the high-resolution crystal structure of PAK1 in complex with an inhibitor, for instance, a structure from the Protein Data Bank (PDB).

Protein Preparation Protocol: The goal is to clean the raw PDB file to create a chemically correct and computationally ready receptor model.[9][10]

Methodology (Using UCSF Chimera or similar software):

  • Fetch PDB Structure: Download the desired PDB entry for PAK1.

  • Remove Non-Essential Molecules: The raw PDB file contains crystallographic water molecules, ions, and co-factors that may not be relevant to the binding event. These are typically removed unless a specific water molecule is known to be critical for ligand binding (a "structural water").[9] The original co-crystallized ligand is also removed to create an empty binding site for our docking experiment.[11]

  • Add Hydrogen Atoms: Crystal structures usually do not resolve hydrogen atoms. Hydrogens must be added to satisfy valence and to correctly model hydrogen bonding. This includes determining the optimal protonation states for titratable residues like Histidine, Aspartate, and Glutamate at a physiological pH.[8][12]

  • Repair Missing Residues/Loops: Some PDB structures may have missing side chains or even entire loops due to poor electron density in those regions. These must be modeled in using tools like SWISS-MODEL or the protein preparation utilities in commercial software.[12]

  • Assign Atomic Charges: Charges are assigned to the protein atoms using a standard force field (e.g., AMBER, CHARMM).[13]

  • Final Output: The prepared protein is saved in the .pdbqt format for use with AutoDock Vina, which contains atomic coordinates, charges, and atom type definitions.[7]

Phase 2: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][5] It employs a search algorithm to explore possible binding poses and a scoring function to estimate the binding affinity for each pose.[4]

Defining the Search Space: Grid Box Generation

Causality: Instead of searching the entire protein surface, we define a three-dimensional grid box centered on the active site. This dramatically increases computational efficiency and accuracy. The location of the original co-crystallized ligand is the most reliable guide for defining this box.[9]

Methodology (Using AutoDock Tools):

  • Load the prepared protein (.pdbqt file).

  • Center the grid box on the key active site residues.

  • Adjust the dimensions of the box to be large enough to accommodate the ligand (1-(Phenylsulfonyl)-5-methoxy-4-azaindole) and allow it to rotate and translate freely within the binding pocket.

Executing the Docking Run

Protocol: We will use AutoDock Vina, a widely used, accurate, and efficient docking program.[7] Vina uses a sophisticated gradient-optimization approach for its local search.

The docking is initiated via a command-line call, specifying the prepared protein, the prepared ligand, the grid box coordinates and dimensions, and an output file for the results.

vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out results.pdbqt

Analysis of Docking Results

This is the interpretive heart of the study. We analyze both the quantitative score and the qualitative interactions.

1. Binding Affinity (Quantitative): AutoDock Vina provides a binding affinity score in kcal/mol.[5] More negative values indicate stronger, more favorable binding. This score is used to rank different poses of the same ligand and to compare different ligands.

2. Pose Analysis (Qualitative): The output file contains several predicted binding poses. These are visualized and analyzed using software like PyMOL or Discovery Studio.[7] The key is to identify plausible poses where the ligand forms chemically meaningful interactions with the protein's active site residues.

Key Interactions to Investigate:

  • Hydrogen Bonds: The 4-azaindole nitrogen is a potent hydrogen bond acceptor, likely to interact with the hinge region of the kinase.

  • Hydrophobic Interactions: The phenylsulfonyl group and the core aromatic structure will likely engage in hydrophobic contacts within the pocket.

  • Pi-Stacking: Aromatic rings on the ligand and protein side chains (e.g., Phenylalanine, Tyrosine) can stack, contributing to binding stability.

ParameterPredicted Value/Interaction
Binding Affinity (Pose 1) -9.2 kcal/mol
Key Hydrogen Bonds Azaindole N4 with hinge region backbone NH (e.g., Cys)
Hydrophobic Contacts Phenylsulfonyl group with aliphatic/aromatic residues (e.g., Leu, Val)
Other Interactions Methoxy group potentially forming a hydrogen bond or steric contact
Table 1: Example of a structured summary for the top-ranked docking pose of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole with PAK1.

Phase 3: Validation with Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot of the binding event, it does not account for the inherent flexibility of the protein or the stability of the complex in a dynamic, solvated environment. MD simulation addresses this by simulating the atomic motions of the system over time.[14][15]

Rationale: An MD simulation validates the docking result. If a docked pose is unstable and the ligand quickly dissociates from the binding pocket during the simulation, the initial docking prediction is likely a false positive. A stable complex, characterized by minimal conformational drift, lends high confidence to the predicted binding mode.

MD_Workflow A Start with Best Docked Pose (Protein-Ligand Complex) B System Solvation (Add Water Box) A->B C Ionization (Neutralize System) B->C D Energy Minimization (Remove Steric Clashes) C->D E Equilibration (NVT) (Stabilize Temperature) D->E F Equilibration (NPT) (Stabilize Pressure & Density) E->F G Production MD Run (Simulate for ns-µs) F->G H Trajectory Analysis (RMSD, RMSF, Interactions) G->H

Figure 2: Standard workflow for a protein-ligand molecular dynamics simulation using GROMACS.

MD Simulation Protocol (Using GROMACS)

GROMACS is a high-performance, open-source MD simulation package.[15] The general workflow is as follows:

  • Topology Generation: Generate force field parameters for the ligand (using a server like CGenFF for CHARMM-compatible parameters) and merge them with the protein topology.[13][16]

  • System Setup: Place the protein-ligand complex in a periodic box of water molecules and add counter-ions to neutralize the system's charge.[17]

  • Energy Minimization: Minimize the energy of the entire solvated system to relax the structure.

  • Equilibration: Perform two phases of equilibration. First, under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature. Second, under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.[13] During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[13]

  • Production Run: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints to observe the natural dynamics of the complex.

  • Trajectory Analysis: Analyze the output trajectory to assess the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their starting positions. A low, stable RMSD indicates a stable complex.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time, confirming the persistence of key interactions identified in docking.

Conclusion and Future Directions

This guide has detailed a robust, multi-stage in silico workflow for the analysis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole. By integrating meticulous ligand and protein preparation, systematic molecular docking, and rigorous validation with molecular dynamics, researchers can build a highly predictive model of the compound's interaction with its putative target, PAK1. The insights gained from this process—a credible binding pose, a quantitative estimate of affinity, and confirmation of dynamic stability—provide a solid foundation for guiding further experimental studies, including chemical synthesis of analogues and in vitro biological assays. This iterative cycle of computational prediction and experimental validation is the hallmark of modern, efficient drug discovery.

References

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. Available at: [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]

  • GROMACS Tutorials. GROMACS. Available at: [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Bioinformatics Review. Available at: [Link]

  • GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. (2025). YouTube. Available at: [Link]

  • Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. PubMed. Available at: [Link]

  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Semantic Scholar. Available at: [Link]

  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025). ACS Publications. Available at: [Link]

  • Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation studies. Taylor & Francis Online. Available at: [Link]

  • Small Molecule Docking. KBbox: Methods. Available at: [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. Available at: [Link]

  • Small molecule docking. Bonvin Lab. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Available at: [Link]

  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts. Available at: [Link]

  • Protein Preparation for Molecular Docking. (2022). YouTube. Available at: [Link]

  • Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]

  • Learn Maestro: Preparing protein structures. (2024). YouTube. Available at: [Link]

  • Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. (2025). PubMed. Available at: [Link]

  • Discovery of Novel 4-Azaindole Derivatives as Selective Nav1.2 Inhibitor with Potent Antiepileptic Activity and Low Neurotoxicity. ResearchGate. Available at: [Link]

  • In Silico Studies of Indole Derivatives as Antibacterial Agents. (2023). PubMed Central. Available at: [Link]

  • Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. (2016). PubMed. Available at: [Link]

  • Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. (2021). ResearchGate. Available at: [Link]

  • Biological activity and material applications of 7-azaindole derivatives. ResearchGate. Available at: [Link]

  • 5-Azaindole. Advanced ChemBlocks. Available at: [Link]

  • 5-METHOXY-4-AZAINDOLE, 95%. Research Scientific. Available at: [Link]

Sources

Methodological & Application

Synthesis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the synthesis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole , a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Azaindole derivatives are recognized as crucial bioisosteres of indoles, often leading to improved physicochemical properties and unique biological activities.[1][2] The introduction of a phenylsulfonyl group at the N1 position serves as a key protecting group and can modulate the electronic properties of the azaindole ring system, influencing its interaction with biological targets.[3]

This guide details a robust two-step synthetic pathway, commencing with the construction of the 5-methoxy-4-azaindole core via the Fischer indole synthesis, followed by N-sulfonylation. The protocols provided are designed for researchers and scientists in drug development, offering not just procedural steps, but also the underlying chemical principles and strategic considerations.

Strategic Overview: A Two-Pronged Approach

The synthesis of the target compound is logically divided into two primary stages. This strategy allows for the isolation and purification of the key intermediate, ensuring a higher purity of the final product.

cluster_0 PART 1: Azaindole Core Synthesis cluster_1 PART 2: N-Sulfonylation A 3-Hydrazinyl-5-methoxypyridine C Fischer Indole Synthesis A->C B Glyoxal or Acetaldehyde B->C D 5-Methoxy-4-azaindole C->D Acid-catalyzed cyclization E 5-Methoxy-4-azaindole G N-Sulfonylation E->G F Phenylsulfonyl Chloride F->G H 1-(Phenylsulfonyl)-5-methoxy-4-azaindole G->H Base-mediated reaction

Caption: Overall synthetic workflow for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

PART 1: Synthesis of the 5-Methoxy-4-azaindole Core

The construction of the 4-azaindole scaffold will be achieved using the venerable Fischer indole synthesis. This acid-catalyzed reaction forms an indole from an arylhydrazine and a carbonyl compound.[4] While historically considered challenging for pyridine derivatives, the Fischer synthesis is efficient for pyridylhydrazines bearing electron-donating groups, such as a methoxy substituent.[5][6][7]

Reaction Mechanism: Fischer Indole Synthesis

The reaction proceeds through several key mechanistic steps, starting with the formation of a pyridylhydrazone, which then undergoes a[8][8]-sigmatropic rearrangement to form the indole ring.

start Pyridylhydrazine + Ketone/Aldehyde hydrazone Hydrazone Formation (Acid Catalyst) start->hydrazone enamine Tautomerization hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization product 4-Azaindole Product cyclization->product

Caption: Mechanism of the Fischer indole synthesis.

Experimental Protocol: 5-Methoxy-4-azaindole

This protocol is adapted from established procedures for the synthesis of substituted 4-azaindoles.[5]

Materials:

  • 3-Hydrazinyl-5-methoxypyridine (or its hydrochloride salt)

  • Glyoxal (40% solution in water) or Acetaldehyde

  • Polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-hydrazinyl-5-methoxypyridine (1 equivalent) with the chosen carbonyl compound (1.1-1.2 equivalents).

  • Acid Catalysis: Carefully add the acid catalyst. If using polyphosphoric acid, heat the mixture to 80-100 °C. If using an ethanolic sulfuric acid solution, reflux the mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 5-methoxy-4-azaindole.

PART 2: N-Sulfonylation of 5-Methoxy-4-azaindole

The final step involves the installation of the phenylsulfonyl group onto the nitrogen of the pyrrole ring. This is a standard procedure for protecting indoles and azaindoles, typically achieved by deprotonation with a strong base followed by quenching with the sulfonyl chloride.[9]

Experimental Protocol: 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Materials:

  • 5-Methoxy-4-azaindole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phenylsulfonyl chloride[10]

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 5-methoxy-4-azaindole (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise.

  • Deprotonation: Stir the mixture at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed.

  • Sulfonylation: Add phenylsulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford 1-(phenylsulfonyl)-5-methoxy-4-azaindole.

Data Presentation and Characterization

Reagent Summary Table
StepReagentMolar Eq.Purpose
1 3-Hydrazinyl-5-methoxypyridine1.0Starting material
1 Glyoxal/Acetaldehyde1.1 - 1.2Carbonyl source
1 Acid Catalyst (e.g., PPA)CatalyticPromotes cyclization
2 5-Methoxy-4-azaindole1.0Starting material
2 Sodium Hydride1.2Base for deprotonation
2 Phenylsulfonyl Chloride1.1Sulfonylating agent
Expected Characterization Results

The successful synthesis of 1-(phenylsulfonyl)-5-methoxy-4-azaindole should be confirmed through a suite of spectroscopic and analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the azaindole core and the phenylsulfonyl group. The methoxy group should appear as a singlet around 3.9-4.1 ppm. The absence of the N-H proton signal from the 5-methoxy-4-azaindole precursor will be a key indicator of successful sulfonylation.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the sulfonyl group (S=O stretches typically around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹).[11] The disappearance of the broad N-H stretch from the starting azaindole is also expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight of the final product, with the calculated m/z value for the protonated molecule [M+H]⁺ being approximately 289.06.

Safety Precautions

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere and away from any moisture.

  • Phenylsulfonyl Chloride: Is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Acids: Strong acids like polyphosphoric acid and sulfuric acid are highly corrosive. Wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Solvents: Anhydrous DMF is a skin irritant. All organic solvents should be handled in a fume hood.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 1-(phenylsulfonyl)-5-methoxy-4-azaindole. By following these procedures, researchers can reliably produce this valuable compound for further investigation in various drug discovery programs. The synthetic strategy is adaptable, and the principles outlined can be applied to the synthesis of a broader range of substituted azaindole derivatives.

References

  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018).
  • Rodriguez-Salvador, L., Zaballos-Garcia, E., Gonzalez-Rosende, E., Sidi, M. D., Sepúlveda-Arques, J., & Jones, R. A. (1997). Synthesis and Chemical Reactivity of 5-Methoxy-2-vinyl-4-azaindoles.
  • Ferreira, I. C. F. R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250-3253.
  • BenchChem. (2025).
  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142-5145.
  • PubMed. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction.
  • Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(53), 31819-31823.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Ganesh, T., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(1), 138-162.
  • MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal.
  • Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(53), 31819-31823.
  • ResearchGate. (2020). Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal.
  • Ferreira, I. C. F. R., et al. (2016). Supporting Information: Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade C-N cross-coupling/Heck reaction.
  • ChemRxiv. (2021). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
  • Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(48), 8346-8356.
  • Sigma-Aldrich. (n.d.). 1-(Phenylsulfonyl)-7-azaindole. MilliporeSigma.
  • PubMed. (2005). 4-(2-Aminoethoxy)-N-(phenylsulfonyl)indoles as novel 5-HT6 receptor ligands.
  • Google Patents. (n.d.).
  • PubMed Central. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
  • MDPI. (2023).
  • ResearchGate. (n.d.). N‐sulfonylation using p‐toluenesulfonyl chloride.
  • MDPI. (2022). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. MDPI.
  • National Institutes of Health. (2017). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. U.S.
  • Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central.
  • Sigma-Aldrich. (n.d.). Phenylsulfonyl chloride. MilliporeSigma.

Sources

Application Notes and Protocols for Cell-Based Assays Using 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a detailed guide for utilizing 1-(Phenylsulfonyl)-5-methoxy-4-azaindole in cell-based assays. While direct experimental data for this specific compound is emerging, its structural framework, belonging to the azaindole class, suggests potential activity as a kinase inhibitor.[1][2] Azaindole derivatives have been widely investigated for their therapeutic potential, particularly in oncology, by targeting key signaling pathways that regulate cell proliferation and survival.[1][2] This guide is built upon the hypothesis that 1-(Phenylsulfonyl)-5-methoxy-4-azaindole may act as a modulator of the ERK/MAPK signaling cascade, a pathway frequently dysregulated in cancer.[3][4] We present comprehensive protocols for two fundamental cell-based assays: a Phospho-ERK1/2 immunoassay to assess direct pathway inhibition and a functional cell proliferation (MTT) assay to determine the downstream cellular consequences. These protocols are designed to be self-validating and provide a robust framework for investigating the biological activity of this and similar small molecules.

Introduction: The Scientific Rationale

The azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for endogenous molecules like purines and indoles.[2] This structural feature allows azaindole-containing compounds to interact with a wide range of biological targets, most notably protein kinases.[2] Kinases play a central role in intracellular signaling, and their aberrant activity is a hallmark of many diseases, including cancer.[5]

The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[3][6][7] The pathway is initiated by extracellular signals that activate a cascade of protein phosphorylations, culminating in the activation of ERK1/2.[4] Activated (phosphorylated) ERK1/2 then translocates to the nucleus to regulate gene expression, driving cell cycle progression.[4] Dysregulation of the ERK/MAPK pathway is a common driver of uncontrolled cell growth in cancer.[3]

Given the established role of azaindole derivatives as kinase inhibitors, it is a scientifically sound hypothesis that 1-(Phenylsulfonyl)-5-methoxy-4-azaindole may exert its biological effects by inhibiting a kinase within the ERK/MAPK pathway. This application note provides the experimental framework to test this hypothesis.

Core Concepts: Visualizing the Mechanism and Workflow

To effectively design and interpret experiments, a clear understanding of the targeted signaling pathway and the experimental workflow is essential.

The ERK/MAPK Signaling Pathway

The following diagram illustrates the canonical ERK/MAPK signaling cascade, highlighting the central role of ERK1/2 phosphorylation.

ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Transcription Gene Transcription pERK->Transcription Cell Proliferation Cell Proliferation Transcription->Cell Proliferation

Caption: Simplified ERK/MAPK signaling pathway.

Experimental Workflow

The following diagram outlines the overall workflow for assessing the activity of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

Workflow start Start: Hypothesis Compound inhibits ERK pathway cell_culture 1. Cell Culture (e.g., HUVEC, Cancer Cell Line) start->cell_culture compound_prep 2. Compound Preparation Stock solution in DMSO cell_culture->compound_prep treatment 3. Cell Treatment Incubate cells with compound compound_prep->treatment assay_choice 4. Choose Assay treatment->assay_choice phospho_erk 5a. Phospho-ERK Assay (ELISA, Western Blot, etc.) assay_choice->phospho_erk  Mechanistic proliferation 5b. Proliferation Assay (MTT, XTT, etc.) assay_choice->proliferation Functional   data_analysis_erk 6a. Data Analysis Measure p-ERK levels phospho_erk->data_analysis_erk data_analysis_prolif 6b. Data Analysis Measure cell viability proliferation->data_analysis_prolif interpretation 7. Interpretation & Conclusion Correlate pathway inhibition with cellular effect data_analysis_erk->interpretation data_analysis_prolif->interpretation

Caption: Overall experimental workflow.

Detailed Protocols and Methodologies

The following protocols provide step-by-step instructions for assessing the biological activity of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

Protocol 1: Phospho-ERK1/2 (p-ERK) Cellular Assay

This assay is designed to quantify the levels of phosphorylated ERK1/2 in cells following treatment with the test compound, providing a direct measure of pathway inhibition.[6][7] A variety of formats can be used, including ELISA, high-content imaging, or Western blotting.[7] Here, we describe a general protocol adaptable to a 96-well plate-based immunoassay.

Rationale: Measuring the phosphorylated, active form of ERK is a direct and sensitive endpoint for assessing the activation state of the MAPK/ERK pathway.[7] A reduction in p-ERK levels in the presence of the compound would indicate inhibition of an upstream kinase.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., A549, HeLa).

  • Complete cell culture medium.

  • 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

  • DMSO (cell culture grade).

  • Growth factor (e.g., EGF, FGF) to stimulate the pathway.

  • Phosphate-buffered saline (PBS).

  • Fixing solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204).

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Substrate for HRP (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • 96-well clear-bottom cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Serum Starvation: The following day, gently aspirate the complete medium and replace it with a serum-free medium. Incubate for 12-24 hours to reduce basal p-ERK levels.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole in DMSO. Create a serial dilution series in serum-free medium to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Compound Treatment: Add the diluted compound to the appropriate wells and incubate for 1-2 hours. Include vehicle control (DMSO) wells.

  • Pathway Stimulation: Add a growth factor (e.g., 100 ng/mL EGF) to all wells except the negative control wells. Incubate for 10-15 minutes.

  • Fixation and Permeabilization:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add fixing solution and incubate for 20 minutes at room temperature.

    • Wash three times with PBS.

    • Add permeabilization buffer and incubate for 15 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Add blocking buffer and incubate for 1 hour.

    • Aspirate blocking buffer and add the primary antibody (diluted in blocking buffer) to each well. Incubate overnight at 4°C.

    • Wash three times with PBS.

    • Add the HRP-conjugated secondary antibody (diluted in blocking buffer). Incubate for 1 hour at room temperature in the dark.

  • Detection:

    • Wash five times with PBS.

    • Add the HRP substrate and incubate until color develops.

    • Add the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Normalize the data by expressing the p-ERK signal as a percentage of the positive control (vehicle-treated, growth factor-stimulated cells).

  • Plot the normalized p-ERK levels against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Cell Proliferation (MTT) Assay

This colorimetric assay measures cell viability and proliferation by assessing the metabolic activity of the cells.[8][9] It is a robust method to determine the functional downstream effect of inhibiting a pro-proliferative pathway like the ERK/MAPK cascade.

Rationale: Inhibition of the ERK pathway is expected to decrease cell proliferation. The MTT assay quantifies this effect by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

  • DMSO (cell culture grade).

  • MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a serial dilution of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole in complete medium from a 10 mM DMSO stock.

  • Compound Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and no-cell control (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the MTT reagent to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix gently by pipetting to dissolve the formazan crystals.

  • Incubation: Leave the plate at room temperature in the dark for 2-4 hours, or until the formazan is completely dissolved.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Expected Outcomes

The results from these two assays should be interpreted in conjunction to build a comprehensive understanding of the compound's activity.

AssayParameter MeasuredExpected Outcome for an ERK Pathway Inhibitor
Phospho-ERK Assay Phosphorylated ERK1/2 levelsA dose-dependent decrease in p-ERK levels upon treatment with 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.
MTT Proliferation Assay Metabolic activity/cell viabilityA dose-dependent decrease in cell viability, indicating an anti-proliferative or cytotoxic effect.

A strong correlation between the IC₅₀ from the p-ERK assay and the GI₅₀ from the MTT assay would provide compelling evidence that the anti-proliferative activity of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is mediated through the inhibition of the ERK/MAPK pathway.

Troubleshooting and Best Practices

  • Compound Solubility: Ensure the compound is fully dissolved in DMSO before diluting in the medium. Precipitated compound can lead to inaccurate results.

  • Cell Health: Use cells that are in the logarithmic growth phase and have a high viability.

  • Controls are Critical: Always include positive (vehicle), negative (no stimulation), and blank (no cells) controls to ensure the validity of the assay.

  • Optimize Seeding Density: The optimal cell number per well should be determined for each cell line to ensure the assay is within its linear range.[8]

Conclusion

The protocols detailed in this application note provide a robust and scientifically grounded framework for the initial characterization of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole in cell-based assays. By systematically evaluating its impact on a key oncogenic signaling pathway and the resulting functional cellular outcome, researchers can efficiently determine its potential as a therapeutic agent. This integrated approach, combining mechanistic and functional assays, is fundamental to modern drug discovery and development.

References

  • Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. (n.d.). Google Scholar.
  • Phospho-ERK Assays. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • ERK1 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 21, 2026, from [Link]

  • Manual: Cell Proliferation Assay Kit. (n.d.). Agilent. Retrieved January 21, 2026, from [Link]

  • ERK Signaling Pathway. (n.d.). AnyGenes. Retrieved January 21, 2026, from [Link]

  • Azaindole Therapeutic Agents. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2018). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Lead optimization of 1,4-azaindoles as antimycobacterial agents. (2014). PubMed. Retrieved January 21, 2026, from [Link]

  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]

  • 5-Azaindole. (n.d.). Advanced ChemBlocks. Retrieved January 21, 2026, from [Link]

  • Azaindoles. (n.d.). Inter Chem. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for Target Validation Studies of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of modern chemical biology and proteomics techniques for the target validation of the novel compound, 1-(Phenylsulfonyl)-5-methoxy-4-azaindole. As a derivative of the azaindole scaffold, a privileged structure in medicinal chemistry known to interact with a variety of protein targets, particularly kinases, this compound presents a compelling case for thorough target deconvolution.[1] This guide eschews a rigid template, instead offering a logical, causality-driven workflow from broad, unbiased screening to specific, high-confidence target validation. Each protocol is presented with an in-depth explanation of its underlying principles, empowering the researcher to not only execute the experiments but also to interpret the results with a high degree of scientific rigor.

Introduction: The Imperative of Target Validation for Novel Bioactive Compounds

The journey of a small molecule from a screening hit to a therapeutic candidate is contingent on a deep understanding of its mechanism of action. Central to this is the identification and validation of its biological target(s). Target validation provides the crucial link between the binding of a compound to a protein and the resulting pharmacological effect.[2] For a novel compound like 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, whose biological activity is yet to be fully characterized, a systematic and multi-pronged approach to target validation is paramount. This process mitigates the risk of pursuing false leads and builds a solid foundation for subsequent lead optimization and clinical development.[3]

The azaindole core is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including the inhibition of kinases, which makes this family of enzymes a prime suspect for the target of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.[1] This document will therefore present a workflow that begins with broad screening methodologies to narrow down the potential target class, followed by more focused techniques to pinpoint and validate the specific protein target(s).

A Strategic Workflow for Target Identification and Validation

The following diagram illustrates a strategic workflow for the target identification and validation of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole. This workflow is designed to be iterative, with the results from each stage informing the next.

TargetValidationWorkflow cluster_unbiased Unbiased Target Discovery cluster_hypothesis Hypothesis Generation cluster_validation Target Validation KinomeScan Kinome-Wide Profiling HitSelection Hit Prioritization & Pathway Analysis KinomeScan->HitSelection ChemProteomics Chemical Proteomics ChemProteomics->HitSelection CETSA Cellular Thermal Shift Assay (CETSA) HitSelection->CETSA Confirm Target Engagement Genetic Genetic Approaches (CRISPR/siRNA) CETSA->Genetic Validate Functional Role Biophysical Biophysical Assays (SPR/ITC) Genetic->Biophysical Quantify Direct Binding End End Biophysical->End Validated Target Start 1-(Phenylsulfonyl)-5-methoxy-4-azaindole Start->KinomeScan Initial Hypothesis: Kinase Inhibitor? Start->ChemProteomics Unbiased Approach

Caption: A strategic workflow for target identification and validation.

Unbiased Target Discovery: Casting a Wide Net

Given the novelty of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, it is prudent to begin with unbiased screening methods to identify potential protein interactors without preconceived notions.

Kinome-Wide Profiling

Rationale: The azaindole scaffold is a known "hinge-binding" motif for many protein kinases.[1] Therefore, a kinome-wide scan is a logical first step to assess the compound's selectivity and identify potential kinase targets. This is a competition binding assay where the test compound is screened against a large panel of kinases to determine its binding affinity.[4][5]

Experimental Protocol: KINOMEscan™ Assay

This protocol is based on the KINOMEscan™ platform, a widely used service for kinase profiling.[4][6]

  • Compound Preparation: Prepare a 100 mM stock solution of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole in 100% DMSO.

  • Assay Execution (via a service provider like Eurofins Discovery):

    • The compound is typically tested at a concentration of 1 µM or 10 µM against a panel of over 400 kinases.

    • The assay measures the ability of the compound to displace a proprietary, immobilized, active-site directed ligand from each kinase.

    • The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

  • Data Analysis: Results are usually reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value of <10% or <35%, depending on the desired stringency.

Data Presentation: Hypothetical Kinome Scan Results

Kinase Target% Control @ 1 µMKinase FamilyPutative Biological Pathway
MAPK14 (p38α) 5.2 CMGCStress Response, Inflammation
GSK3B 8.9 CMGCWnt Signaling, Metabolism
CDK525.6CMGCNeuronal Development
SRC45.1TKCell Growth, Proliferation
EGFR78.3TKGrowth Factor Signaling

This is a hypothetical table for illustrative purposes.

Interpretation: In this hypothetical example, 1-(Phenylsulfonyl)-5-methoxy-4-azaindole shows potent binding to MAPK14 (p38α) and GSK3B. This provides the first piece of evidence for potential biological targets and directs further investigation towards the signaling pathways involving these kinases.

Chemical Proteomics

Rationale: To explore targets beyond the kinome, chemical proteomics offers an unbiased approach to identify protein interactors in a cellular context.[1] This method involves creating a chemical probe based on the small molecule to "pull down" its binding partners from a cell lysate.[7][8]

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

AP_MS_Workflow cluster_probe Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Mass Spectrometry Analysis ProbeDesign Design Probe with Linker & Affinity Tag (e.g., Biotin) Synthesize Synthesize Probe ProbeDesign->Synthesize Incubate Incubate Probe with Cell Lysate Synthesize->Incubate Capture Capture on Streptavidin Beads Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Protein Identification LCMS->Identify End End Identify->End List of Potential Targets Start 1-(Phenylsulfonyl)-5-methoxy-4-azaindole Start->ProbeDesign

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Protocol: AP-MS

  • Probe Design and Synthesis:

    • A crucial step is to design a chemical probe that retains the biological activity of the parent compound.[9][10][11] A linker is typically attached to a position on the molecule that is not critical for target binding, and an affinity tag (e.g., biotin) is added to the end of the linker.

    • For 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, a potential attachment point for the linker could be the phenylsulfonyl group, away from the core azaindole structure.

  • Cell Culture and Lysis:

    • Grow a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to a high density.

    • Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Pulldown:

    • Incubate the cell lysate with the biotinylated probe. A control incubation should be performed with a structurally similar but inactive analog or with DMSO.

    • Add streptavidin-coated magnetic beads to capture the probe-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.[12]

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]

  • Data Analysis:

    • Identify the proteins from the MS/MS spectra using a database search algorithm.

    • Compare the proteins identified in the probe-treated sample with the control to identify specific interactors. Label-free quantification or isotopic labeling can be used for more accurate comparison.[14]

Interpretation: The output will be a list of proteins that are significantly enriched in the probe pulldown compared to the control. This list of "hits" will need to be prioritized for further validation.

Hypothesis Generation and Hit Prioritization

The unbiased screening approaches will likely generate a list of potential targets. The next step is to analyze this data to formulate a primary hypothesis.

  • Convergence of Data: Do any hits from the kinome scan also appear in the chemical proteomics data? Overlapping hits significantly increase confidence.

  • Pathway Analysis: Use bioinformatics tools (e.g., DAVID, Metascape) to determine if the identified hits are enriched in specific biological pathways or cellular compartments.

  • Literature Review: Investigate the known functions of the top hits and their relevance to any observed phenotype of the compound.

Based on this analysis, select one or two high-confidence candidate targets for rigorous validation. For our running example, let's assume both the kinome scan and chemical proteomics point towards MAPK14 (p38α) as a primary candidate.

High-Confidence Target Validation

This phase aims to unequivocally demonstrate that 1-(Phenylsulfonyl)-5-methoxy-4-azaindole directly binds to the hypothesized target in a cellular context and that this binding event is responsible for its biological activity.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to confirm target engagement in living cells.[15][16][17][18] The principle is that the binding of a ligand stabilizes its target protein, leading to an increase in the protein's melting temperature.[16][18]

Experimental Workflow: CETSA with Western Blotting

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_lysis Lysis & Separation cluster_detection Protein Detection Treat Treat Cells with Compound or DMSO (Control) Heat Heat Cell Suspensions to a Range of Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble & Precipitated Proteins Lyse->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect SDS_PAGE SDS-PAGE Collect->SDS_PAGE WesternBlot Western Blot with Target-Specific Antibody SDS_PAGE->WesternBlot Quantify Quantify Band Intensity WesternBlot->Quantify End End Quantify->End Melting Curve Start Intact Cells Start->Treat

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T or a cell line where the target is known to be active).

    • Treat the cells with 1-(Phenylsulfonyl)-5-methoxy-4-azaindole at a desired concentration (e.g., 10 µM) or with DMSO as a vehicle control for 1-2 hours.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3-8 minutes, followed by cooling to room temperature.[15][18][19]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.[19]

    • Centrifuge at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.[19]

  • Detection:

    • Collect the supernatant containing the soluble proteins.

    • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-MAPK14) and a loading control (e.g., anti-GAPDH).

    • Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensities to the loading control and plot the percentage of soluble protein as a function of temperature to generate a melting curve.

Data Presentation: Hypothetical CETSA Results

Temperature (°C)% Soluble MAPK14 (DMSO)% Soluble MAPK14 (Compound)
40100100
4598100
508595
555288
602075
65545
70215

This is a hypothetical table for illustrative purposes.

A rightward shift in the melting curve for the compound-treated cells compared to the DMSO control indicates that the compound binds to and stabilizes the target protein.

Genetic Approaches

Rationale: To establish a causal link between the target and the compound's biological effect, genetic methods such as siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of the target gene can be employed.[2] If the compound's effect is diminished in cells lacking the target protein, it strongly suggests that the compound acts through that target.

Protocol: siRNA-Mediated Knockdown

  • Transfection: Transfect the chosen cell line with siRNA duplexes targeting the mRNA of the candidate protein (e.g., MAPK14) or with a non-targeting control siRNA.

  • Incubation: Allow the cells to grow for 48-72 hours to ensure efficient knockdown of the target protein.

  • Validation of Knockdown: Confirm the reduction in target protein expression by Western blotting or qRT-PCR.

  • Phenotypic Assay: Treat the knockdown and control cells with 1-(Phenylsulfonyl)-5-methoxy-4-azaindole and measure a relevant phenotypic outcome (e.g., cell viability, cytokine production).

Interpretation: If the potency of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is significantly reduced in the MAPK14 knockdown cells compared to the control cells, it provides strong evidence that MAPK14 is the functional target.

Biophysical Assays

Rationale: To provide quantitative evidence of a direct interaction between the compound and the purified target protein, biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are invaluable.

Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein (e.g., MAPK14) onto a sensor chip.

  • Compound Injection: Flow different concentrations of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole over the sensor chip.

  • Detection: The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.

  • Data Analysis: Analyze the binding sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Interpretation: A low KD value (typically in the nanomolar to low micromolar range) indicates a high-affinity interaction between the compound and the target protein, providing definitive evidence of direct binding.

Conclusion

The successful execution of the comprehensive workflow outlined in this application note will enable researchers to move from an uncharacterized small molecule, 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, to a validated biological target with a high degree of scientific confidence. This rigorous, multi-faceted approach, combining unbiased discovery with orthogonal validation methods, is essential for building a robust understanding of a compound's mechanism of action and is a critical step in the drug discovery and development pipeline.

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Sinha, A., & Mann, M. (2020). A beginner's guide to mass spectrometry–based proteomics. The Biochemist, 42(5), 52-57. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Huber, K. V., Ocasio, C. A., & Superti-Furga, G. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2439-2452. [Link]

  • Al-Amin, M., & Sjöberg, B. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(7), 4749-4767. [Link]

  • Zhang, L., & Li, H. (2020). Chemical proteomics: terra incognita for novel drug target profiling. Signal Transduction and Targeted Therapy, 5(1), 1-8. [Link]

  • van der Zouwen, A. J., & Witte, M. D. (2021). Modular Approaches to Synthesize Activity-and Affinity-Based Chemical Probes. Frontiers in Chemistry, 9, 644811. [Link]

  • Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS). Proteomics Class Notes. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • ResearchGate. (n.d.). The summary of the workflow in the identification of the novel... [Link]

  • while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. [Link]

  • MDPI. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

  • Mtoz Biolabs. (n.d.). How to Interpret Proteomics Mass Spectrometry Data. [Link]

  • Semantic Scholar. (n.d.). Identification and validation of bioactive small molecule target through phenotypic screening. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. [Link]

  • Medium. (2018). Dot Language (graph based diagrams). [Link]

  • ACS Publications. (2025). Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting. [Link]

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]

  • PMC. (n.d.). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. [Link]

  • ResearchGate. (n.d.). Key principles for designing and selecting effective chemical probes. [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • Graphviz. (2015). Drawing graphs with dot. [Link]

  • MDPI. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. [Link]

  • CCS Chemistry. (2020). Chemical Synthesis of diSUMO Photoaffinity Probes for the Identification of PolySUMO Chain-Specific Interacting Proteins. [Link]

  • GitHub Pages. (n.d.). Chapter 7 Mass spectrometry. [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. [Link]

  • Stanford Medicine. (n.d.). Chemical proteomics and its application to drug discovery. [Link]

  • YouTube. (2023). Targeting Proteomics to Decipher Biology for the Drug Development Pipeline. [Link]

  • UNIL. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). [Link]

  • Plainionist. (n.d.). Create graphs with DOT language. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Vipergen. (n.d.). Drug Discovery Workflow - What is it?. [Link]

  • ACS Publications. (2023). Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression. [Link]

  • YouTube. (2022). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. [Link]

  • IntechOpen. (2026). Guidelines for the Design of Custom Affinity-Based Probes for Metalloproteases. [Link]

  • PMC. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

Sources

Application Notes and Protocols for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azaindole Scaffold and the Significance of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

The azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] As bioisosteres of the endogenous purine system, azaindoles can interact with a wide array of biological targets.[1][2] The strategic placement of a nitrogen atom in the indole ring system modulates the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][3]

This document focuses on a specific derivative, 1-(Phenylsulfonyl)-5-methoxy-4-azaindole , a compound poised for significant applications in drug discovery, particularly in the domain of kinase inhibition. The 4-azaindole core, in particular, has been successfully utilized in the development of potent kinase inhibitors.[4] The N-phenylsulfonyl group is a critical feature, often employed to probe the ATP-binding site of kinases, and has been associated with potent inhibitory activity in related scaffolds.[3] Furthermore, the methoxy substituent can influence metabolic stability and target engagement. Given the precedence of N-sulfonylated azaindoles as kinase inhibitors, specifically targeting enzymes like c-Met, this guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for researchers investigating 1-(Phenylsulfonyl)-5-methoxy-4-azaindole .[3]

Chemical Properties and Synthesis

1-(Phenylsulfonyl)-5-methoxy-4-azaindole is a heterocyclic compound featuring a 4-azaindole core, a methoxy group at the 5-position, and a phenylsulfonyl group attached to the indole nitrogen. These structural motifs collectively contribute to its potential as a bioactive molecule.

PropertyValue
IUPAC Name 1-(phenylsulfonyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Molecular Formula C₁₄H₁₂N₂O₃S
Molecular Weight 288.32 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO, DMF, and chlorinated solvents (predicted)
Proposed Synthetic Protocol: N-Sulfonylation of 5-methoxy-4-azaindole

The synthesis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole can be readily achieved through the N-sulfonylation of the parent heterocycle, 5-methoxy-4-azaindole. This common transformation in medicinal chemistry provides a high-yielding and straightforward route to the desired product.

Workflow for the Synthesis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

G cluster_0 Reaction Setup cluster_1 Sulfonylation cluster_2 Work-up and Purification A Dissolve 5-methoxy-4-azaindole in anhydrous DMF B Add sodium hydride (NaH) portion-wise at 0°C A->B C Stir for 30 min to form the anion B->C D Add benzenesulfonyl chloride dropwise C->D E Allow reaction to warm to room temperature and stir overnight D->E F Quench reaction with water E->F G Extract with ethyl acetate F->G H Wash with brine, dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J K 1-(Phenylsulfonyl)-5-methoxy-4-azaindole J->K G cluster_pathway c-Met Signaling Cascade cluster_inhibition Mechanism of Inhibition HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet p-cMet cMet->P_cMet Dimerization & Autophosphorylation Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P_cMet->Downstream Response Cellular Response (Proliferation, Survival, Motility) Downstream->Response Inhibitor 1-(Phenylsulfonyl)- 5-methoxy-4-azaindole Inhibitor->cMet Competitively Binds to ATP-binding site ATP ATP ATP->cMet G A Prepare serial dilutions of test compound B Add compound, positive control, and negative control to 384-well plate A->B C Add recombinant c-Met kinase and substrate B->C D Initiate reaction with ATP C->D E Incubate at room temperature for 60 min D->E F Add Kinase-Glo® reagent to stop reaction and generate signal E->F G Incubate for 10 min in the dark F->G H Measure luminescence G->H I Calculate IC₅₀ value H->I

Sources

Application Notes and Protocols: The Strategic Use of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments and the Privileged Azaindole Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3][4] Unlike HTS, which screens large libraries of complex molecules, FBDD utilizes a more focused approach. It starts by identifying small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[3][5][6] The simplicity of these fragments allows for a more thorough exploration of a target's binding landscape and often yields hits with superior physicochemical properties, providing a more robust foundation for optimization into potent, drug-like molecules.[4][7]

Within the vast chemical space available for fragment library design, certain scaffolds have emerged as "privileged structures" due to their recurring presence in successful drug discovery campaigns. The azaindole core is a prime example of such a scaffold.[8][9][10] Azaindoles, which are bioisosteres of indoles and purines, are frequently employed in medicinal chemistry, particularly in the development of kinase inhibitors.[8][9] Their structural similarity to the adenine core of ATP allows them to form key hydrogen bonding interactions within the ATP binding site of many kinases.[9][10] The 4-azaindole isomer, in particular, offers a unique arrangement of hydrogen bond donors and acceptors that can be exploited for specific molecular recognition.

This application note details the strategic considerations and experimental protocols for the application of a specific, rationally designed fragment, 1-(Phenylsulfonyl)-5-methoxy-4-azaindole , in an FBDD campaign. We will explore the rationale behind its design and provide detailed methodologies for its screening, validation, and elaboration into a lead compound.

Fragment Profile: 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

The design of a fragment is a critical first step in any FBDD program. The chosen fragment should not only possess appropriate physicochemical properties for binding but also offer clear vectors for future chemical modification. 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is a carefully functionalized scaffold designed with these principles in mind.

PropertyValue (Predicted)Rationale & Strategic Implication
Molecular Formula C₁₄H₁₂N₂O₃S
Molecular Weight 288.32 g/mol [11][12]Compliant with the "Rule of Three" (MW < 300 Da), ensuring higher probability of fitting into small binding pockets and better ligand efficiency.[7]
Hydrogen Bond Donors 0The phenylsulfonyl group at the N-1 position removes the traditional pyrrole N-H donor. This is a key strategic choice to prevent canonical hinge-binding in kinases, thereby directing the fragment to other binding sites or achieving selectivity.[13]
Hydrogen Bond Acceptors 4 (2x Sulfonyl O, 1x Methoxy O, 1x Pyridine N)Offers multiple points for directed interaction with the protein target.
cLogP ~2.5 - 3.0A balanced lipophilicity that promotes sufficient solubility for biophysical screening while allowing for membrane permeability.
Rotatable Bonds 3Low conformational flexibility increases the likelihood of adopting a favorable binding conformation, reducing the entropic penalty upon binding.
Key Substituent Analysis:
  • 4-Azaindole Core: Provides the fundamental bicyclic structure, presenting a distinct arrangement of nitrogen atoms for interaction compared to other isomers like the more commonly used 7-azaindole.[14][15] This can be crucial for achieving selectivity against different targets.

  • N-1 Phenylsulfonyl Group: This is the most significant modification.

    • Blocks H-Bond Donation: It removes the N-H hydrogen bond donor, a critical feature for typical ATP-competitive kinase inhibitors. This modification intentionally diverts the fragment away from the canonical hinge-binding motif, enabling the discovery of allosteric inhibitors or inhibitors with novel binding modes.

    • Synthetic Handle: The phenyl ring provides a clear vector for chemical elaboration ("fragment growing"). Substituents can be added to explore nearby pockets.[16]

    • Modulates Properties: It acts as an electron-withdrawing group, influencing the electronics of the azaindole ring system, and can enhance solubility and metabolic stability.

  • 5-Methoxy Group:

    • H-Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor.

    • Vector for Growth: The methoxy group can be modified or replaced to explore the local environment of its binding pocket.

    • Electronic Influence: As an electron-donating group, it modulates the electronic character of the pyridine ring.

FBDD Workflow & Protocols

The successful application of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole requires a robust, multi-stage experimental workflow. The goal is to confidently identify true binding events, characterize their thermodynamics, determine the precise binding mode, and use this information to guide lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead A Fragment Library Screening (Primary Assay) B Hit Validation (Orthogonal Assay) A->B ~1-10% Hit Rate C Structural Biology (X-ray Crystallography / NMR) B->C D Binding Thermodynamics (Isothermal Titration Calorimetry) B->D E Structure-Guided Design (Fragment Growing/Linking) C->E F Synthesis of Analogs E->F G Iterative Optimization (SAR by Biophysics & Assay) F->G G->E Lead Lead Compound G->Lead Start Start FBDD Campaign Start->A

Caption: High-level workflow for a typical FBDD campaign.

Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the change in a protein's melting temperature (Tₘ) upon ligand binding, where a positive shift indicates stabilization and therefore binding.

Objective: To identify fragments from a library, including 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, that bind to and stabilize the target protein.

Materials:

  • Target protein (≥95% purity) at 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment library stock solutions (e.g., 100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96- or 384-well qPCR plates.

  • Real-time PCR instrument capable of fluorescence detection over a temperature gradient.

Methodology:

  • Assay Preparation: Prepare a master mix of protein and SYPRO Orange dye in the assay buffer. The final concentration of SYPRO Orange is typically 5x.

  • Fragment Dispensing: Using an acoustic dispenser or liquid handler, dispense a small volume (e.g., 20-50 nL) of each fragment stock solution into the wells of the assay plate. For 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, the final screening concentration is typically 100-500 µM. Include DMSO-only wells as a negative control.

  • Protein Addition: Add the protein/dye master mix to each well for a final volume of 10-20 µL. Seal the plate securely.

  • Centrifugation: Centrifuge the plate briefly (e.g., 1 min at 1000 x g) to ensure all components are mixed and at the bottom of the wells.

  • Thermal Melt: Place the plate in the RT-PCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/min, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well.

    • Determine the Tₘ for each curve by calculating the peak of the first derivative (-dF/dT).

    • Calculate the thermal shift (ΔTₘ) for each fragment by subtracting the average Tₘ of the DMSO controls from the Tₘ of the fragment-containing well (ΔTₘ = Tₘ,fragment - Tₘ,control).

    • Hit Criteria: A fragment is considered a primary hit if it induces a statistically significant positive ΔTₘ (e.g., > 3 standard deviations above the mean of controls, or a fixed cutoff like ΔTₘ > 2 °C).

Causality Behind Choices: DSF is chosen for its high throughput, low protein consumption, and direct measurement of target engagement.[17] It avoids artifacts common in activity-based assays, making it ideal for identifying initial binders regardless of their functional effect.

Protocol 2: Hit Validation by NMR Spectroscopy (Saturation Transfer Difference)

NMR spectroscopy is a powerful technique for confirming hits from primary screens.[5][6] Saturation Transfer Difference (STD) NMR is particularly well-suited for FBDD as it detects transient binding of ligands to a high-molecular-weight target.

Objective: To confirm the binding of primary hits (e.g., 1-(Phenylsulfonyl)-5-methoxy-4-azaindole) to the target protein in solution and gain initial structural insights.

Materials:

  • Target protein (≥95% purity) at 10-50 µM in a deuterated buffer (e.g., 50 mM d₁₁-Tris-HCl pH 7.5, 150 mM NaCl in 99.9% D₂O).

  • Fragment hit (e.g., 1-(Phenylsulfonyl)-5-methoxy-4-azaindole) at 200-1000 µM (typically a 20-100 fold excess over the protein).

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

  • NMR tubes.

Methodology:

  • Sample Preparation: Prepare two samples for each hit:

    • Sample 1: Protein + Fragment in deuterated buffer.

    • Sample 2 (Control): Fragment only in the same deuterated buffer.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum of the control sample to identify the fragment's proton resonances.

    • For the protein-fragment sample, acquire two spectra:

      • On-Resonance Spectrum: Selectively saturate a region of the protein's proton spectrum where no fragment signals are present (e.g., -1 ppm).

      • Off-Resonance Spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).

    • The saturation time is typically 1-3 seconds to allow for magnetization transfer.

  • Data Processing:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the protons of the fragment that are in close contact with the saturated protein.

  • Data Analysis:

    • Hit Confirmation: The presence of signals in the STD spectrum confirms that the fragment binds to the protein.

    • Epitope Mapping: The relative intensities of the signals in the STD spectrum provide information about which parts of the fragment are closest to the protein surface. Protons with stronger STD enhancement are in more intimate contact with the protein. For 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, observing strong signals from the phenyl ring would suggest it is buried in a pocket, while weaker signals from the methoxy group might indicate it is more solvent-exposed.

Causality Behind Choices: STD NMR is a robust orthogonal method that confirms direct binding in solution, reducing the false positives that can arise from techniques like DSF.[17] It is highly sensitive to weak interactions and provides valuable, albeit low-resolution, structural information that can guide initial SAR.[4]

Protocol 3: Structural Characterization by X-ray Crystallography

The ultimate validation for an FBDD hit is a high-resolution crystal structure of the protein-fragment complex.[1][5] This provides definitive proof of binding and a detailed, atomic-level map of the binding site, which is indispensable for structure-guided lead optimization.

Objective: To determine the three-dimensional structure of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole in complex with the target protein.

Materials:

  • Highly pure and concentrated target protein (e.g., 5-10 mg/mL).

  • Crystallization screens (various buffers, precipitants, salts).

  • Fragment hit stock solution (e.g., 100 mM in DMSO).

  • Cryoprotectant (e.g., glycerol, ethylene glycol).

  • X-ray diffraction equipment (in-house or synchrotron source).

Methodology:

  • Apo Crystal Growth: Screen for and optimize crystallization conditions for the target protein alone ("apo" form) to obtain well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a soaking solution by adding the fragment to the mother liquor from the apo crystal drop to a final concentration of 1-10 mM.

    • Transfer the apo crystals into the soaking solution and incubate for a period ranging from a few minutes to overnight. The optimal time must be determined empirically.

  • Cryo-cooling: Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling it in liquid nitrogen. This prevents ice crystal formation during data collection.

  • Data Collection: Mount the frozen crystal on the X-ray beamline and collect diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo protein structure as a search model.

    • Analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) to locate the bound fragment. Clear, unambiguous density corresponding to the shape of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole confirms its binding and reveals its specific orientation and interactions.

    • Build the fragment into the density and refine the complex structure to high resolution.

Causality Behind Choices: X-ray crystallography provides the highest resolution view of the protein-ligand interaction.[1] This structural blueprint is the most critical piece of information for the subsequent medicinal chemistry phase, as it allows for the rational design of new molecules with improved affinity and selectivity.[18]

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

With a validated hit and a co-crystal structure in hand, the next phase is to elaborate the fragment into a more potent, lead-like molecule.[16][19] The structure of the 1-(Phenylsulfonyl)-5-methoxy-4-azaindole complex provides the roadmap for this process.

Hit_To_Lead cluster_0 Structure-Guided Design cluster_1 Optimization Strategies cluster_2 Output Start Fragment Hit in Binding Pocket (1-100 µM Affinity) Grow Fragment Growing Start->Grow Vector 1: Phenyl Ring Link Fragment Linking Start->Link Vector 2: Azaindole Core Merge Fragment Merging Start->Merge Vector 3: Methoxy Group Lead Lead Compound (<1 µM Affinity) Grow->Lead Link->Lead Merge->Lead

Caption: Common strategies for hit-to-lead optimization in FBDD.

Strategy 1: Fragment Growing

This is the most common strategy and involves adding chemical functionality to the fragment to engage with adjacent pockets.[1][16]

  • Vector 1 (Phenyl Ring): The phenylsulfonyl group is an ideal anchor for growth. The crystal structure might reveal an adjacent hydrophobic pocket.

    • Action: Synthesize analogs with substitutions (e.g., chloro, methyl, methoxy) at the para or meta positions of the phenyl ring. This systematically probes the pocket for additional hydrophobic or polar interactions.

  • Vector 2 (Methoxy Group): The 5-methoxy group can be explored as another growth vector.

    • Action: If the structure shows space near this position, replace the methyl group with larger alkyl chains (ethyl, propyl) or with groups capable of forming hydrogen bonds (e.g., -OCH₂CH₂OH) to pick up new interactions.

Strategy 2: Fragment Linking

If a second, nearby fragment-binding site is identified through screening, a linker can be designed to connect the two fragments, often leading to a dramatic increase in affinity due to avidity effects.[16]

  • Action: Assuming a second fragment is found binding in a pocket near the 4-azaindole C2 or C3 position, computational modeling can be used to design a linker of appropriate length and rigidity to connect the two fragments. The synthesis would involve modifying 1-(Phenylsulfonyl)-5-methoxy-4-azaindole at the C2/C3 position to incorporate this linker.

Conclusion

1-(Phenylsulfonyl)-5-methoxy-4-azaindole represents a strategically designed tool for modern fragment-based drug discovery. Its properties are tailored to move beyond common scaffolds and explore novel binding modes, particularly for well-established target classes like kinases. The intentional blocking of the canonical hydrogen-bond-donating nitrogen atom forces the discovery process into new chemical space. By employing a systematic workflow of biophysical screening, orthogonal validation, and high-resolution structural biology, this fragment can serve as an excellent starting point for a structure-guided medicinal chemistry campaign, ultimately leading to the development of potent and selective lead compounds.

References

  • Turnbull, A. P. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved January 21, 2026, from [Link]

  • Ciancotti, G., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 110(32), 12978-12983. [Link]

  • Kumar, A., & Singh, J. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-6. [Link]

  • Turnbull, A. P. (2019). Biophysical screening in fragment-based drug design: a brief overview. UCL Press. [Link]

  • Gelin, M., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(5), 723. [Link]

  • Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 187. [Link]

  • Santos, L. M., & da Silveira, N. J. F. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 2116-2130. [Link]

  • Evotec. (n.d.). Biophysical Fragment Screening Services. Retrieved January 21, 2026, from [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved January 21, 2026, from [Link]

  • Howard, S., et al. (2013). Fragment-Based Discovery of 6-Azaindazoles As Inhibitors of Bacterial DNA Ligase. ACS Medicinal Chemistry Letters, 4(11), 1048-1052. [Link]

  • Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity. Retrieved January 21, 2026, from [Link]

  • Santos, L. M., & da Silveira, N. J. F. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 2116-2130. [Link]

  • Motati, D. R., et al. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(30), 5038-5069. [Link]

  • Kelly, P. M., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(5), 1533-1564. [Link]

  • Erlanson, D. A., & Jahnke, W. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Bezerra, G. S., et al. (2021). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Acta Tropica, 221, 105995. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved January 21, 2026, from [Link]

  • ChemAxon. (2019). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Retrieved January 21, 2026, from [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 91. [Link]

  • Farr, C. E., et al. (2023). Fragment-based drug discovery campaigns guided by native mass spectrometry. Essays in Biochemistry, 67(5), 653-668. [Link]

  • Santos, L. M., & da Silveira, N. J. F. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 2116-2130. [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5513-5532. [Link]

  • Moustafa, M. M., & Pagenkopf, B. L. (2010). Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes. Organic Letters, 12(14), 3242-3245. [Link]

  • Ramachandran, S., et al. (2014). Lead optimization of 1,4-azaindoles as antimycobacterial agents. Journal of Medicinal Chemistry, 57(15), 6432-6444. [Link]

  • Wang, Y., et al. (2014). Discovery and optimization of 5-(2-((1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxy)pyridin-4-yl)-1,2,4-oxadiazoles as novel gpr119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(4), 1138-1142. [Link]

  • Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 28-35. [Link]

  • Owen, R. L., & Basran, J. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1099645. [Link]

  • Chikhale, R., et al. (2021). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. European Journal of Medicinal Chemistry, 223, 113636. [Link]

  • Chemsrc. (2025). 4-(BENZYLOXY)-1-(PHENYLSULFONYL)-1H-INDOLE. Retrieved January 21, 2026, from [Link]

Sources

Formulation of "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" for animal studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical Formulation of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Introduction: Navigating the Preclinical Formulation Challenge

The progression of novel chemical entities (NCEs) from discovery to preclinical evaluation is frequently impeded by significant biopharmaceutical challenges. 1-(Phenylsulfonyl)-5-methoxy-4-azaindole represents a archetypal molecule from the promising azaindole class, a scaffold prevalent in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Like many contemporary drug candidates, its structural features—multiple aromatic rings and a phenylsulfonyl group—suggest high lipophilicity and, consequently, poor aqueous solubility. This property is a primary cause of low or erratic oral bioavailability, which can compromise the integrity of crucial in vivo pharmacology, pharmacokinetic (PK), and toxicology studies.[3][4]

An inadequate formulation can lead to an underestimation of a compound's efficacy or an incorrect assessment of its safety profile due to limited systemic exposure.[4] Therefore, a systematic and scientifically-grounded formulation strategy is not merely a technical exercise but a critical step in validating a potential therapeutic agent.

This guide provides a comprehensive framework for developing robust and reproducible formulations of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole suitable for animal studies. It is designed for researchers, chemists, and formulation scientists in the drug development field. We will proceed from initial physicochemical characterization to the selection and preparation of appropriate dosing vehicles, emphasizing the rationale behind each decision to ensure the generation of reliable and meaningful in vivo data.

Part 1: Foundational Physicochemical Characterization

Before any formulation can be rationally designed, a thorough understanding of the compound's intrinsic physicochemical properties is essential. This pre-formulation assessment provides the data needed to guide vehicle selection and anticipate potential stability or delivery issues. The azaindole core, for instance, can be susceptible to pH-dependent degradation or photolysis, insights that must be incorporated into the development plan.[5]

Protocol 1.1: Essential Pre-formulation Analysis

This protocol outlines the key experiments to characterize the drug substance.

Objective: To determine the fundamental physicochemical parameters of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

Materials:

  • 1-(Phenylsulfonyl)-5-methoxy-4-azaindole (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • pH buffers (e.g., pH 2, 4, 6.8, 9)

  • 1-Octanol, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

  • Deionized water

  • Analytical instrumentation: HPLC-UV, pKa analyzer, Differential Scanning Calorimeter (DSC), X-ray Powder Diffractometer (XRPD).

Methodology:

  • Aqueous Solubility Determination (Kinetic & Thermodynamic):

    • Kinetic Solubility: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM). Add small aliquots to buffered aqueous solutions (pH 2.0, 6.8, and 7.4) until precipitation is observed. Analyze the supernatant by HPLC-UV to determine the concentration. This mimics the conditions when a DMSO stock is diluted into an aqueous assay buffer.

    • Thermodynamic Solubility: Add an excess of the solid compound to various buffered solutions. Agitate at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. Filter the suspension and analyze the clear supernatant by HPLC-UV.

  • LogP/D Determination:

    • Use the traditional "shake-flask" method. Prepare a solution of the compound in a biphasic system of 1-octanol and water (or PBS at pH 7.4 for LogD).

    • After vigorous mixing and separation of the layers, measure the compound's concentration in both the aqueous and octanol phases using HPLC-UV.

    • Calculate LogP = log([Compound]octanol / [Compound]water).

  • Solid-State Characterization:

    • DSC: Analyze a small sample (2-5 mg) to determine the melting point (Tm) and assess its crystallinity. A sharp endotherm is indicative of a crystalline solid.

    • XRPD: Obtain a diffraction pattern to confirm the crystalline nature and identify the specific polymorph of the solid. An amorphous solid will produce a broad halo instead of sharp peaks.

  • pKa Determination:

    • Utilize a potentiometric titration or a UV-spectrophotometric method to determine the ionization constant(s) of the molecule. The 4-azaindole nitrogen is basic and will have a corresponding pKa.

Hypothetical Data Summary

For the purpose of this guide, we will assume the following realistic properties for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, characteristic of a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility).[6][7]

ParameterHypothetical ValueImplication for Formulation
Molecular Weight 315.35 g/mol Standard for small molecule drugs.
Melting Point (Tm) 195°CHigh melting point suggests a stable crystal lattice, making solubilization challenging ("brick-dust" molecule).[7]
Aqueous Solubility < 1 µg/mL at pH 6.8 - 7.4Very low solubility necessitates enabling formulation strategies.[6]
LogP 3.8Highly lipophilic, indicating poor aqueous solubility but likely good membrane permeability.
pKa 4.2 (basic)The compound will be ionized and more soluble in the acidic environment of the stomach, but will precipitate in the higher pH of the intestine.
Solid Form CrystallineThe stable solid form will have a low dissolution rate.

Part 2: Formulation Strategy and Vehicle Selection

The pre-formulation data dictates the formulation strategy. For a highly lipophilic, poorly soluble, crystalline compound like our subject molecule, simple aqueous solutions are not feasible for achieving therapeutically relevant concentrations. The primary goal is to enhance either the dissolution rate or the apparent solubility of the compound in the gastrointestinal tract (for oral dosing) or in the bloodstream (for intravenous dosing).[4]

Formulation Decision Workflow

The following decision tree illustrates a logical pathway for selecting an appropriate formulation approach based on the compound's properties and the study's requirements.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Start: Physicochemical Data (BCS Class II-like) B What is the Route of Administration? A->B C Oral (PO) B->C PO D Intravenous (IV) B->D IV E Is a high dose required? (>10-20 mg/kg) C->E L Solubilized System (Co-solvents, cyclodextrins) Must be filter-sterilized D->L Must be a true solution I Suspension (Aqueous vehicle with suspenpending/wetting agents) E->I Yes K Solution (Co-solvent/surfactant system) E->K No dummy1 F Yes G No H Formulation must be an isotonic solution J Lipid-Based Formulation (e.g., SEDDS in oil/surfactant) I->J If bioavailability is still low, consider enhancing absorption dummy2

Caption: Formulation strategy decision tree.

Common Vehicle Systems for Animal Studies

The choice of excipients is critical. They must not only perform their intended function (e.g., solubilize, suspend) but also be well-tolerated and non-toxic at the required concentrations in the test species.[8][9]

Vehicle SystemCompositionRoute(s)AdvantagesDisadvantages
Aqueous Suspension Water, 0.5% Methylcellulose (or CMC), 0.1% Tween 80POSimple to prepare; allows for high drug loading; suitable for early toxicology.Risk of non-uniform dosing if not properly suspended; bioavailability can be variable.
Co-solvent Solution PEG400, Propylene Glycol, Water, EthanolPO, IVHomogenous solution ensures dose uniformity; can improve bioavailability.Drug may precipitate upon dilution in vivo; potential for vehicle-related toxicity at high volumes.[4]
Lipid-Based (SEDDS) Oils (e.g., corn oil, sesame oil), Surfactants (e.g., Cremophor EL, Labrasol)POMaintains drug in a solubilized state in the GI tract; can enhance absorption via lymphatic pathways.More complex to develop and characterize; potential for GI side effects.[6]
Cyclodextrin Solution Sulfobutylether-β-cyclodextrin (SBE-β-CD) in waterPO, IVForms inclusion complexes to increase apparent solubility; generally safe.[8]Can be limited by the stoichiometry of complexation; can be expensive.

Part 3: Detailed Formulation Protocols

Based on the strategy outlined above, here are detailed protocols for preparing two common formulation types for a compound like 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

Protocol 3.1: Preparation of a Suspension (10 mg/mL) for Oral Gavage

This is often the first-choice formulation for early efficacy and toxicology studies due to its simplicity and high-loading capacity.

Objective: To prepare a homogenous, re-dispersible 10 mg/mL suspension.

Materials:

  • 1-(Phenylsulfonyl)-5-methoxy-4-azaindole (micronized powder, if available)

  • Methylcellulose (MC), 0.5% (w/v) in deionized water

  • Tween 80

  • Glass mortar and pestle

  • Graduated cylinder and magnetic stirrer

Methodology:

  • Vehicle Preparation: Prepare the 0.5% MC vehicle by slowly adding methylcellulose powder to stirring deionized water (it may be necessary to heat slightly and then cool to fully dissolve). Allow it to sit until clear and free of clumps.

  • Calculate Required Amounts: For a 10 mL final volume at 10 mg/mL, you will need 100 mg of the compound.

  • Wetting the Powder: Place the 100 mg of compound into the glass mortar. Add a small amount of 0.1% Tween 80 solution (e.g., 100-200 µL) and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure individual particles are wetted and do not clump together.

  • Geometric Dilution: Gradually add the 0.5% MC vehicle to the paste in small increments, mixing thoroughly with the pestle after each addition until a smooth, liquid suspension is formed.

  • Final Volume Adjustment: Transfer the contents of the mortar to a graduated cylinder. Use additional vehicle to rinse the mortar and pestle, adding the rinse to the cylinder to ensure a complete transfer of the drug.

  • Homogenization: Adjust the final volume to 10 mL with the vehicle. Place a small magnetic stir bar in the cylinder and stir continuously for at least 30 minutes before dosing. The final formulation should be a milky, uniform suspension. Always stir immediately before drawing each dose.

Protocol 3.2: Preparation of a Solubilized Formulation (2 mg/mL) for IV or Oral Administration

This approach is suitable for lower doses where ensuring the drug is in solution is paramount, for example, in intravenous PK studies.

Objective: To prepare a clear, 2 mg/mL solution using a co-solvent system.

Materials:

  • 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

  • Polyethylene Glycol 400 (PEG400)

  • Propylene Glycol (PG)

  • Saline (0.9% NaCl)

  • Glass vial, sonicator, magnetic stirrer

Vehicle Composition: 40% PEG400, 10% PG, 50% Saline (v/v/v)

Methodology:

  • Calculate Required Amounts: For a 5 mL final volume at 2 mg/mL, you will need 10 mg of the compound. The vehicle will consist of 2 mL PEG400, 0.5 mL PG, and 2.5 mL Saline.

  • Initial Solubilization: Weigh 10 mg of the compound into a clean glass vial. Add the PEG400 and PG.

  • Dissolution: Vortex or stir the mixture vigorously. If the solid does not dissolve completely, place the vial in a sonicator bath for 5-10 minute intervals until a clear solution is obtained. Gentle warming (<40°C) may also be applied if necessary.

  • Addition of Aqueous Component: Once the compound is fully dissolved in the organic co-solvents, slowly add the saline dropwise while continuously stirring or vortexing. Observe the solution carefully for any signs of precipitation. If the solution remains clear, the formulation is successful.

  • Final Checks: The final formulation should be a clear, particle-free solution. For IV administration, it must be passed through a 0.22 µm sterile filter before use.

Part 4: Formulation Characterization and Quality Control

Preparing the formulation is only half the battle. It is essential to confirm its quality and stability to ensure that the animals receive the correct dose of the compound in the intended physical state.

Quality Control Workflow

G cluster_0 For Suspensions Only A Prepared Formulation (Solution or Suspension) B Visual Inspection (Clarity, Color, Homogeneity) A->B C Drug Concentration (HPLC-UV) B->C D Physical Stability Assessment C->D E Chemical Stability (HPLC-UV for Degradants) C->E F Release for In Vivo Dosing C->F G Particle Size Analysis (Laser Diffraction) D->G E->F H Microscopy (Crystal Habit, Aggregation) G->H H->F

Caption: Workflow for formulation quality control.

Protocol 4.1: Key Analytical Procedures

Objective: To validate the concentration, stability, and physical properties of the prepared formulation.

Methodology:

  • Concentration Verification (HPLC):

    • Prepare a standard curve of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole in the mobile phase.

    • Dilute a known volume of the final formulation (solution or a dissolved aliquot of the suspension) into the analytical range of the standard curve.

    • Analyze by a validated HPLC-UV method. The measured concentration should be within ±10% of the target concentration.[10]

  • Physical Stability of Suspensions:

    • Re-suspendability: Allow the suspension to sit undisturbed for a set period (e.g., 2 hours). Assess whether it can be easily re-suspended to a homogenous state by gentle inversion or stirring. The formation of a hard cake is unacceptable.

    • Microscopy: Place a drop of the suspension on a microscope slide. Visually inspect for uniform particle size, absence of large agglomerates, and any changes in crystal habit over time (e.g., Ostwald ripening).

  • Chemical Stability Assessment (Forced Degradation):

    • Given the potential instability of the azaindole scaffold, it is prudent to assess stability in the formulation vehicle.[5]

    • Store an aliquot of the formulation under relevant conditions (e.g., room temperature, protected from light) for the expected duration of the study (e.g., 24 hours).

    • Analyze the stored sample by HPLC, looking for a decrease in the parent peak area and the appearance of new degradation peaks. The total degradation should ideally be less than 2-5%.

Part 5: Animal Dosing and Handling Considerations

Proper administration technique is crucial for obtaining reliable data.

  • Route of Administration: The choice between oral (PO), intravenous (IV), or intraperitoneal (IP) injection depends on the study's objective. Oral gavage is common for efficacy and toxicology screens, while IV is used for definitive PK.[11]

  • Dose Volume: The volume administered must be appropriate for the species to avoid adverse events. For rodents, a typical oral gavage volume is 5-10 mL/kg. IV volumes are much lower, typically 1-5 mL/kg.[11][12]

  • Handling: Suspensions must be continuously stirred during the dosing procedure to ensure each animal receives a uniform dose. For voluntary oral administration in rodents, formulations can sometimes be mixed with sweetened, palatable gels.[13]

Conclusion

The successful formulation of a poorly soluble compound like 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is a multi-step process that hinges on a foundational understanding of its physicochemical properties. By following a systematic approach—characterize, strategize, prepare, and verify—researchers can develop robust dosing vehicles that enable accurate and reproducible in vivo studies. The protocols and workflows presented here provide a comprehensive guide to navigate the common challenges associated with preclinical formulation, ultimately facilitating the confident progression of promising new chemical entities through the drug development pipeline.

References

  • Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Pharmazeutische Industrie, 64(8), 800-807. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. [Link]

  • Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie. [Link]

  • Löbmann, K., & Rades, T. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(10), 1555. [Link]

  • Gopinathan, P., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Journal of Pharmacological and Toxicological Methods, 68(2), 264-271. [Link]

  • Gampa, G., et al. (2016). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Science OA, 2(4), FSO152. [Link]

  • Goud, B. S., et al. (2021). Azaindole Therapeutic Agents. Medicinal Research Reviews, 41(5), 2689-2736. [Link]

  • Voelkel, A., & Janas, J. (2018). Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • University of California, Los Angeles, Division of Laboratory Animal Medicine. (2014). Fluid and Drug Administration. [Link]

  • Rich, R. L., et al. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 34(3), 181-190. [Link]

  • Atilano-Roque, A., et al. (2021). Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. [Link]

  • Chikhale, R., et al. (2021). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Tuberculosis, 130, 102120. [Link]

  • Larsen, J., et al. (2020). Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[3][4][14]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry, 63(23), 14502-14521. [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]

  • Probst, G. D., et al. (2013). Discovery of ( R )-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1 H -pyrazolo[4,3- c ]quinoline (ELND006) and ( R )-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. Journal of Medicinal Chemistry, 56(13), 5493-5508. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole. Our focus is on providing practical, field-tested advice to help you overcome common challenges and improve your reaction yields.

Overall Synthetic Workflow

The synthesis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is typically approached in two main stages: first, the construction of the core 5-methoxy-4-azaindole scaffold, followed by the N-sulfonylation at the indole nitrogen.

Synthetic_Workflow cluster_0 PART 1: Azaindole Core Synthesis cluster_1 PART 2: N-Sulfonylation Start 3-Methyl-2-nitropyridin-4-ol Step1 Methylation (e.g., DMS, K2CO3) Start->Step1 Intermediate1 4-Methoxy-3-methyl-2-nitropyridine Step1->Intermediate1 Step2 Batcho-Leimgruber Reaction: 1. DMF-DMA, Pyrrolidine 2. Reductive Cyclization (e.g., Pd/C, H2) Intermediate1->Step2 Intermediate2 5-Methoxy-4-azaindole Step2->Intermediate2 Step3 Deprotonation & Sulfonylation: 1. NaH, Anhydrous DMF 2. Phenylsulfonyl Chloride Intermediate2->Step3 FinalProduct 1-(Phenylsulfonyl)-5-methoxy-4-azaindole Step3->FinalProduct Intermediate2_ref 5-Methoxy-4-azaindole

Caption: Proposed two-part synthesis of the target compound.

PART 1: Synthesis of 5-Methoxy-4-azaindole (The Core)

The most robust and versatile method for constructing the 4-azaindole core is the Batcho-Leimgruber indole synthesis.[1][2] This involves the reaction of an ortho-nitrotoluene analog with a formamide acetal, followed by reductive cyclization.

Frequently Asked Questions & Troubleshooting

Q1: My Batcho-Leimgruber synthesis of 5-methoxy-4-azaindole has a very low yield. What are the common failure points?

A1: Low yields in this synthesis often trace back to one of three areas: the quality of the starting material, incomplete enamine formation, or inefficient reductive cyclization.

Troubleshooting Workflow: Low Yield in Batcho-Leimgruber Synthesis

Troubleshooting_Batcho_Leimgruber Start Low Yield of 5-Methoxy-4-azaindole CheckSM Verify Purity of 4-Methoxy-3-methyl-2-nitropyridine Start->CheckSM Is Starting Material Pure? CheckEnamine Monitor Enamine Formation (TLC/¹H NMR) CheckSM->CheckEnamine Yes PurifySM Purify by Recrystallization or Column Chromatography CheckSM->PurifySM No CheckReduction Analyze Reductive Cyclization Step CheckEnamine->CheckReduction Complete OptimizeEnamine Increase Reaction Time/Temp. Use Pyrrolidine as catalyst. Ensure anhydrous conditions. CheckEnamine->OptimizeEnamine Incomplete OptimizeReduction Screen catalysts (Pd/C, PtO₂, Raney Ni). Check H₂ source/pressure. Try alternative reducing agents (e.g., Fe/AcOH, SnCl₂). CheckReduction->OptimizeReduction Inefficient Success Yield Should Improve CheckReduction->Success Efficient

Caption: A logical approach to diagnosing low yield issues.

Causality and In-Depth Solutions:

  • Starting Material Purity: The key precursor, 4-methoxy-3-methyl-2-nitropyridine, must be pure. Contaminants from its synthesis (e.g., isomeric impurities or unreacted starting materials) can inhibit the reaction.

    • Expert Insight: We recommend purifying the nitropyridine precursor by column chromatography (Hexanes:Ethyl Acetate gradient) or recrystallization until a sharp melting point is observed and ¹H NMR shows clean signals.

  • Enamine Formation: The condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is critical. This reaction is sensitive to moisture and steric hindrance.

    • Mechanism: The reaction proceeds via deprotonation of the benzylic methyl group, which is activated by the electron-withdrawing nitro group. The resulting carbanion attacks the electrophilic carbon of the DMF-DMA.[1][3]

    • Protocol Adjustment:

      • Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar).

      • Use freshly opened or distilled DMF-DMA.

      • The addition of a catalytic amount of a secondary amine like pyrrolidine can accelerate enamine formation by forming a more reactive aminal intermediate.[1]

      • Monitor the reaction by TLC. The enamine intermediate is often a deep red or orange color due to the extended conjugation of the push-pull olefin system.[1]

  • Reductive Cyclization: This step is often the most challenging. The choice of reducing agent and conditions is crucial.

    • Catalytic Hydrogenation: This is the cleanest method.

      • Catalyst: Pd/C (5-10 mol%) is standard. If this is ineffective, try Raney Nickel or Platinum oxide (PtO₂). Raney Nickel can be particularly effective for nitro group reductions.[1]

      • Solvent: Ethanol, methanol, or ethyl acetate are good choices.

      • Hydrogen Source: Ensure your hydrogen balloon or cylinder is providing adequate pressure. For difficult reductions, a Parr hydrogenator may be necessary.

    • Chemical Reduction: If hydrogenation fails, chemical reducing agents can be used.

      • Iron powder in acetic acid: This is a classic and often effective method for nitro group reduction.

      • Stannous chloride (SnCl₂) in ethanol or ethyl acetate: Another reliable alternative.[1]

Parameter Recommendation for Step 1 (Enamine Formation) Recommendation for Step 2 (Reductive Cyclization)
Solvent DMF (anhydrous)Methanol, Ethanol, or Ethyl Acetate
Key Reagents N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (cat.)10% Pd/C, H₂ (balloon or Parr apparatus)
Temperature 110-140 °CRoom Temperature to 50 °C
Atmosphere Inert (N₂ or Ar)H₂ (for hydrogenation) or Inert
Monitoring TLC (look for intense red/orange spot)TLC or LC-MS (disappearance of enamine)

PART 2: N-Sulfonylation of 5-Methoxy-4-azaindole

This step involves the deprotonation of the azaindole nitrogen followed by reaction with phenylsulfonyl chloride. The electron-rich nature of the 5-methoxy-4-azaindole makes the nitrogen nucleophilic, but a strong base is required for complete deprotonation.

Frequently Asked Questions & Troubleshooting

Q2: I am getting a low yield of my final product, 1-(Phenylsulfonyl)-5-methoxy-4-azaindole. What could be the problem?

A2: The primary issues in this step are incomplete deprotonation, degradation of the starting material or product, and difficult purification.

  • Incomplete Deprotonation: Sodium hydride (NaH) is the base of choice. It is crucial that the NaH is fresh and the solvent is anhydrous.

    • Expert Insight: Use NaH from a freshly opened container or wash commercial NaH with anhydrous hexanes to remove the mineral oil it is often dispersed in. The reaction should be performed in anhydrous DMF or THF. Allow the deprotonation to proceed for at least 30-60 minutes at 0 °C to room temperature before adding the sulfonyl chloride. You should observe hydrogen gas evolution.

  • Reaction Conditions for Sulfonylation:

    • Temperature Control: Add the phenylsulfonyl chloride solution dropwise at 0 °C to control any exotherm. After the addition, allow the reaction to slowly warm to room temperature.

    • Side Reactions: While N-sulfonylation is generally favored, prolonged reaction times or high temperatures can lead to side reactions on the pyridine ring, although this is less common for N-functionalization.

Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

A3: Common impurities include unreacted 5-methoxy-4-azaindole, phenylsulfonic acid (from hydrolysis of the chloride), and potentially C-sulfonylated byproducts.

  • Purification Strategy:

    • Work-up: After the reaction, quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate.

    • Wash: Wash the organic layer with water and then brine to remove DMF and salts. A wash with a dilute sodium bicarbonate solution can help remove any acidic impurities like phenylsulfonic acid.

    • Chromatography: Flash column chromatography on silica gel is typically required. A gradient of hexanes and ethyl acetate is a good starting point for elution.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.

Parameter Recommendation for N-Sulfonylation
Solvent Anhydrous DMF or THF
Base Sodium Hydride (NaH, 60% in mineral oil), 1.1-1.2 equivalents
Reagent Phenylsulfonyl Chloride, 1.1 equivalents
Temperature 0 °C for addition, then warm to room temperature
Atmosphere Inert (N₂ or Ar)
Monitoring TLC (disappearance of starting material)

Q4: Is there a risk of the phenylsulfonyl group being cleaved?

A4: The phenylsulfonyl group is a robust protecting group. However, it can be cleaved under strongly basic or some reductive conditions.[4] During your workup and purification, avoid exposure to strong bases. Tetrabutylammonium fluoride (TBAF) is also known to cleave sulfonyl groups from nitrogen heterocycles and should be avoided.[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-4-azaindole

This protocol is a proposed adaptation of the Batcho-Leimgruber synthesis.[1][2]

  • Enamine Formation: To a solution of 4-methoxy-3-methyl-2-nitropyridine (1.0 eq) in anhydrous DMF (0.5 M), add N,N-dimethylformamide dimethyl acetal (1.5 eq) and pyrrolidine (0.1 eq).

  • Heat the mixture to 120 °C under a nitrogen atmosphere for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the solvent under high vacuum to yield the crude enamine, which is typically a dark red oil or solid. This intermediate is often used in the next step without further purification.

  • Reductive Cyclization: Dissolve the crude enamine in methanol (0.2 M). Add 10% Palladium on carbon (10 mol% Pd).

  • Place the flask under a hydrogen atmosphere (balloon) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford pure 5-methoxy-4-azaindole.

Protocol 2: Synthesis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole
  • Deprotonation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-methoxy-4-azaindole (1.0 eq) and anhydrous DMF (0.3 M).

  • Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Sulfonylation: Cool the reaction mixture back to 0 °C. Add a solution of phenylsulfonyl chloride (1.1 eq) in a small amount of anhydrous DMF dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography (hexanes/ethyl acetate) to yield 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

References

  • Rodriguez-Salvador, L., Zaballos-Garcia, E., Gonzalez-Rosende, E., Djebouri Sidi, M., Sepúlveda-Arques, J., & Jones, R. A. (1997). Synthesis and Chemical Reactivity of 5-Methoxy-2-vinyl-4-azaindoles.
  • Chen, J., Zhikai, Z., Liu, S., Yang, C., & Xia, C. (2014). One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batchoindole synthesis. RSC Advances, 4(100), 57074-57078.
  • Hua, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., ... & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC advances, 10(53), 31819-31823. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • Couturier, C., Martin, V., Honorez, B., Pierrot, C., Ravez, S., & Deprez, B. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(11), 3326.
  • Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 275-291). John Wiley & Sons, Inc.
  • Wikipedia. Leimgruber–Batcho indole synthesis. Available at: [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.
  • Lee, W., Lee, D., Harris, S. F., Chicarelli, M., Lee, M., & Oliver, S. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & medicinal chemistry letters, 26(15), 3586-3590.
  • YouTube. (2024). Leimgruber–Batcho Indole Synthesis. Chemiz. Available at: [Link]

  • Debû, F., Giraud, F., & Al-Mourabit, A. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(8), 14992-15029.
  • Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466-513.
  • Ivonin, S., Voloshchuk, V., Rusanov, E., Suikov, S., Ryabukhin, S., & Volochnyuk, D. (2023).
  • Ivonin, S. P., Voloshchuk, V. M., Rusanov, E. B., Suikov, S. Y., Ryabukhin, S. V., & Volochnyuk, D. M. (2023). Synthesis of 6-azaindoles via electrophilic [4+ 1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.
  • Pérez-Faginas, P., Soler, M. À., Trabanco, A. A., & Macdonald, G. J. (2018). Synthesis of substituted 4-, 5-, 6-and 7-azaindoles from aminopyridines via a cascade CN cross-coupling/Heck reaction. Unpublished.
  • Ivonin, S., Voloshchuk, V., Rusanov, E., Suikov, S., Ryabukhin, S., & Volochnyuk, D. (2023). Synthesis of 6-azaindoles via electrophilic [4+ 1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
  • Aher, S. B., Appels, N. D., & D'hooghe, M. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo [2, 3-b] pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3324.
  • Hong, S. H. (2021). Photocatalytic sulfonylation of N-containing heterocycles.
  • Hua, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., ... & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles.
  • Hmilova, M., Hmil, M., & Bräse, S. (2020). Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. Molecules, 25(12), 2887.
  • RosDok. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). Deprotection of durable benzenesulfonyl protection for phenols—efficient synthesis of polyphenols. Journal of the American Chemical Society, 113(11), 4092-4096.
  • Ji, X., et al. (2020). Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(53), 31819-31823.
  • Zhao, F., et al. (2025).
  • Das, S., & Ghorai, P. (2023). Recent advances in the electrochemical functionalization of N-heterocycles. Organic & Biomolecular Chemistry, 21(34), 6865-6893.
  • Zajdel, P., et al. (2016). 1-Sulfonyl-6-Piperazinyl-7-Azaindoles as potent and pseudo-selective 5-HT6 receptor antagonists. Bioorganic & medicinal chemistry letters, 26(11), 2695-2700.
  • ResearchGate. (2019). Proposed mechanism pathway to form N-sulfonyl-indoles 129 from... Available at: [Link]

  • Hill, S. E., et al. (2022). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS chemical biology, 17(11), 3193-3200.
  • Wang, D., et al. (2021). N-Atom Deletion in Nitrogen Heterocycles. Journal of the American Chemical Society, 143(38), 15581-15587.
  • Pawar, D. D., et al. (2021). N‐sulfonylation using p‐toluenesulfonyl chloride.
  • Ji, X., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(53), 31819-31823.
  • RSC Publishing. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. Available at: [Link]

  • Kim, D. G., et al. (2023).

Sources

"1-(Phenylsulfonyl)-5-methoxy-4-azaindole" solubility and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on the common challenges associated with the solubility and stability of this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies required for successful experimentation.

The 4-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for indole to modulate physicochemical properties such as solubility and metabolic stability.[1][2] The incorporation of a phenylsulfonyl group at the N1 position and a methoxy group at C5 further modifies the electronic and steric properties of the molecule, influencing its behavior in various experimental systems. This guide addresses the most frequently encountered issues to ensure the integrity of your results.

Part 1: Solubility Troubleshooting Guide

Poor solubility is a primary obstacle in preclinical development, affecting assay performance, reproducibility, and bioavailability. The azaindole core generally enhances aqueous solubility compared to its indole analogue; however, the bulky, lipophilic N-phenylsulfonyl group can counteract this benefit.[1] If you are encountering solubility challenges, follow this systematic guide.

Symptom: Compound fails to dissolve or precipitates out of solution.

This can manifest as a visible suspension, cloudiness, or the formation of a pellet after centrifugation. This is a critical issue as undissolved material can lead to inaccurate concentration measurements and flawed biological data.

Systematic Troubleshooting Workflow

The following workflow provides a logical progression for identifying a suitable solvent system for your compound.

Solubility_Workflow cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: Advanced Strategies Start Initial Observation: Poor solubility in primary solvent (e.g., 100% DMSO or PBS). Screen_Aprotic Test Common Polar Aprotic Solvents: - DMSO - DMF - DMA - Acetonitrile Start->Screen_Aprotic Start with standard organics Screen_Protic Test Polar Protic Solvents: - Ethanol - Methanol - Isopropanol Start->Screen_Protic Check_Solubility_1 Is the compound soluble at the desired concentration? Screen_Aprotic->Check_Solubility_1 Screen_Protic->Check_Solubility_1 Success Success: Proceed with the experiment. Validate concentration (e.g., UV-Vis). Check_Solubility_1->Success Yes Try_Cosolvents Attempt Co-solvent Systems: - DMSO/Water or PBS - Ethanol/Water - PEG400/Water Check_Solubility_1->Try_Cosolvents No pH_Modification Investigate pH Modification: Prepare buffers from pH 4 to 9. (Note: Azaindole pKa is critical). Try_Cosolvents->pH_Modification If aqueous system required Check_Solubility_2 Is the compound soluble and stable? Try_Cosolvents->Check_Solubility_2 pH_Modification->Check_Solubility_2 Check_Solubility_2->Success Yes Failure Re-evaluate Experiment: - Lower the required concentration. - Consider formulation development (e.g., surfactants, cyclodextrins). Check_Solubility_2->Failure No

Caption: Systematic workflow for troubleshooting solubility issues.

Recommended Solvent Screening Panel

When establishing the solubility profile of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, a tiered approach is recommended. Start with common organic solvents and, if required for biological assays, progress to aqueous co-solvent systems.

Solvent Class Recommended Solvents Rationale & Causality
Polar Aprotic DMSO, DMF, DMA, AcetonitrileThese solvents are strong hydrogen bond acceptors and have high dielectric constants, making them effective at solvating polar molecules and breaking up the crystal lattice of solid compounds. They are the first choice for creating high-concentration stock solutions.
Polar Protic Ethanol, Methanol, IsopropanolThese solvents can act as both hydrogen bond donors and acceptors. They are often used in co-solvent systems with water for biological assays but may have lower solvating power for complex organic molecules compared to DMSO.
Aqueous Buffers PBS (pH 7.4), Citrate (pH 4-6), Tris (pH 7-9)Direct solubility in aqueous buffers is often low. However, the nitrogen in the pyridine ring of the azaindole core can be protonated at acidic pH, potentially increasing solubility. Testing a range of pH values is crucial.
Co-Solvent Systems DMSO/Water, Ethanol/PBS, PEG400/WaterFor many in vitro assays, a small percentage of an organic solvent in an aqueous buffer is required. These systems balance solvating power with biological compatibility. It is critical to determine the highest tolerable percentage of organic solvent for the specific assay being used.
Experimental Protocol: Kinetic Solubility Assessment

This protocol provides a rapid method to estimate the solubility of your compound in various solvents.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole (e.g., 10-20 mM) in 100% DMSO.

  • Solvent Plate Preparation: Dispense 98 µL of each test solvent (e.g., PBS, Ethanol/PBS co-solvent) into the wells of a 96-well plate.

  • Serial Dilution: Add 2 µL of the DMSO stock solution to each well to initiate precipitation. This creates a starting concentration of 200-400 µM with 2% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the system to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated material.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.[3]

Part 2: Stability Troubleshooting Guide

The stability of a compound in solution is paramount for obtaining reliable and reproducible data. Indole-containing structures are known to be susceptible to degradation, and understanding these liabilities is key to mitigating them.[4]

Common Symptoms of Compound Degradation
  • Color Change: A freshly prepared solution is colorless or pale yellow, but it develops a yellow, brown, or pink hue over time. This is a classic indicator of oxidation.[4]

  • Appearance of New Peaks in HPLC: Analysis of an aged solution by HPLC shows the emergence of new peaks, often with a corresponding decrease in the area of the parent peak.[4]

  • Loss of Biological Potency: A decline in the expected activity in a bioassay compared to a freshly prepared standard.[4]

Potential Degradation Pathways

The 4-azaindole core, while generally stable, has potential liabilities:

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal contaminants.[4] This can lead to the formation of hydroxylated species or ring-opened products.[5][6]

  • Hydrolysis of the Sulfonyl Group: While the N-S bond is generally robust, it can be susceptible to cleavage under harsh acidic or basic conditions, although this is less common under typical experimental conditions.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.

Troubleshooting Logic for Stability Issues

If you suspect your compound is degrading, use the following decision tree to diagnose and solve the problem.

Stability_Troubleshooting cluster_0 Diagnosis cluster_1 Verification & Solution Start Symptom Observed: - Color Change - New HPLC Peaks - Potency Loss Hypothesis_Oxidation Hypothesis: Oxidation (Most common for indoles) Start->Hypothesis_Oxidation Hypothesis_Light Hypothesis: Photodegradation Start->Hypothesis_Light Hypothesis_pH Hypothesis: pH-mediated Hydrolysis/Degradation Start->Hypothesis_pH Test_Inert Test: Prepare solution with degassed solvent and store under Argon or Nitrogen. Hypothesis_Oxidation->Test_Inert Test_Light Test: Prepare solution in amber vial or wrap in foil. Hypothesis_Light->Test_Light Test_pH Test: Incubate solution in buffers of varying pH. Hypothesis_pH->Test_pH Analyze Analyze samples at T=0 and T=24h via HPLC-UV. Test_Inert->Analyze Test_Light->Analyze Test_pH->Analyze Implement_Solution Implement Solution: - Use inert atmosphere. - Protect from light. - Use optimal pH buffer. - Prepare solutions fresh. Analyze->Implement_Solution Degradation reduced

Caption: Decision tree for diagnosing and resolving stability issues.

Experimental Protocol: Accelerated Stability Study via HPLC

This protocol helps determine the short-term stability of your compound under different conditions.

  • System Suitability: Prepare a fresh solution of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole in mobile phase (e.g., 50:50 Acetonitrile/Water with 0.1% Formic Acid) at a known concentration (e.g., 10 µM).

  • Chromatography: Inject the solution onto a C18 reverse-phase HPLC column and record the chromatogram at a suitable wavelength (e.g., 254 nm). This is your T=0 reference.[3]

  • Sample Preparation: Prepare identical solutions of the compound in the solvent systems you wish to test (e.g., DMSO stock, cell culture media, PBS).

  • Incubation Conditions:

    • Condition A (Light Exposure): Place one set of samples on a lab bench under ambient light.

    • Condition B (Light Protected): Wrap a second set of samples in aluminum foil.

    • Condition C (Inert Atmosphere): Prepare a third set using solvent sparged with nitrogen and store the vial under a nitrogen blanket.

  • Time-Point Analysis: After a set time (e.g., 4, 8, 24 hours), inject samples from each condition onto the HPLC.

  • Data Analysis: Compare the peak area of the parent compound to the T=0 reference. Calculate the percentage of compound remaining and note the appearance and area of any new degradation peaks.

Frequently Asked Questions (FAQs)

Q1: My compound is poorly soluble even in 100% DMSO. What should I do? A1: This is uncommon but possible if the compound is highly crystalline. Gentle warming (to 30-40°C) and sonication can help break the crystal lattice and facilitate dissolution. If this fails, you may need to try a stronger solvent like N,N-Dimethylacetamide (DMA) or prepare a fresh, potentially more amorphous, batch of the solid material.

Q2: The color of my DMSO stock solution turned yellow after a few days in the fridge. Is it still usable? A2: A color change is a strong indicator of oxidative degradation.[4] While a small amount of degradation may not significantly impact a screening assay, it is highly detrimental to any quantitative experiment (e.g., IC50 determination). For best practices, this solution should be discarded. We strongly recommend preparing fresh stock solutions or storing single-use aliquots under an inert atmosphere (argon or nitrogen) at -80°C to minimize degradation.[7][8]

Q3: What are the likely degradation products I might see on my HPLC? A3: Based on known indole chemistry, you would likely see more polar compounds that elute earlier on a reverse-phase HPLC column. Potential degradation products could include species where the pyrrole ring has been hydroxylated or fully cleaved to form derivatives of anthranilic acid.[4][5][6]

Q4: How should I prepare and store stock solutions for long-term stability? A4: For maximum stability, dissolve the compound in anhydrous DMSO to a high concentration (e.g., 10-50 mM). Dispense single-use aliquots into amber vials, flush with argon or nitrogen gas before sealing, and store locked up at -80°C.[7][9] Avoid repeated freeze-thaw cycles.

Q5: Are there any known incompatibilities with common buffers or assay components? A5: Avoid highly acidic (pH < 3) or highly basic (pH > 10) conditions, as these can promote hydrolysis. Be cautious with buffers containing trace metal contaminants (e.g., iron, copper), as they can catalyze oxidation. Using high-purity, HPLC-grade solvents and fresh, filtered buffers is always recommended.[4]

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135565935, 1-(Phenylsulfonyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine. Available at: [Link]

  • Daly, D. et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1237. Available at: [Link]

  • Ma, Q., Zhang, X., & Qu, Y. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2667. Available at: [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole. This guide is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification processes effectively.

Introduction & Compound Profile

1-(Phenylsulfonyl)-5-methoxy-4-azaindole is a heterocyclic compound featuring a 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core. The presence of the electron-withdrawing phenylsulfonyl protecting group on the indole nitrogen significantly modulates the molecule's properties compared to the parent heterocycle. It reduces the basicity of the pyrrole nitrogen and influences the compound's overall polarity and stability. The methoxy group and the pyridine nitrogen introduce polarity and potential sites for hydrogen bonding. Understanding these structural features is crucial for designing a successful purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole that influence its purification?

A1: The purification strategy is dictated by a few key properties:

  • Polarity: The molecule is moderately polar due to the methoxy group, the sulfonyl group, and the pyridine nitrogen. This polarity makes it soluble in solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, but less soluble in non-polar solvents like hexanes.

  • Acidity/Basicity: The pyridine nitrogen is weakly basic. The indole nitrogen is non-basic and its lone pair is part of the aromatic system; the attached phenylsulfonyl group is strongly electron-withdrawing, making the N-H proton (if deprotected) acidic. The presence of the pyridine nitrogen can lead to tailing on acidic stationary phases like standard silica gel.[1][2]

  • Stability: The phenylsulfonyl protecting group is robust and generally stable to moderately acidic and basic conditions, which is advantageous during purification.[3] However, very strong nucleophiles or reductive conditions can cleave it. The azaindole core itself is stable.

  • Crystallinity: Many azaindole derivatives are crystalline solids, making recrystallization a highly effective method for purification, often capable of delivering material of very high purity.[4][5]

Q2: What are the most common impurities I should expect from a typical synthesis?

A2: Impurities are highly dependent on the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: Such as 5-methoxy-4-azaindole or benzenesulfonyl chloride.

  • Deprotected Product: Small amounts of 5-methoxy-4-azaindole if the phenylsulfonyl group is inadvertently cleaved.

  • Positional Isomers: Depending on the synthetic strategy, isomers such as 7-azaindole derivatives could be formed.[6]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from a cross-coupling reaction) or bases (e.g., triethylamine, DMAP).

  • By-products: Formed from side reactions specific to your chosen synthesis. A thorough characterization of your crude product by LC-MS and NMR is essential to identify these.[7]

Q3: Which purification technique is generally recommended as a starting point?

A3: For multi-gram quantities from a synthesis, flash column chromatography is the most common initial purification step to remove major impurities.[8] This is often followed by recrystallization to achieve high analytical purity (>99%). For very difficult separations or for preparing analytical standards, preparative High-Performance Liquid Chromatography (Prep-HPLC) may be necessary.[9][10]

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a primary tool for purifying 1-(Phenylsulfonyl)-5-methoxy-4-azaindole. The main stationary phase is silica gel, which is polar and slightly acidic.[11]

Workflow for Column Chromatography Development

G cluster_0 Method Development cluster_1 Execution & Analysis TLC 1. Run TLC Plates (e.g., Hex/EtOAc, DCM/MeOH) Optimize 2. Optimize Solvent System (Target Rf ≈ 0.25-0.35) TLC->Optimize Analyze Spots Base 3. Add Base if Tailing (0.5-1% Et3N or NH4OH) Optimize->Base Observe Tailing Pack 4. Pack Column (Wet or Slurry Packing) Optimize->Pack Finalized System (No Tailing) Base->Pack Finalized System Load 5. Load Sample (Dry or Minimal Solvent) Pack->Load Elute 6. Elute & Collect Fractions Load->Elute Analyze 7. Analyze Fractions by TLC Elute->Analyze Combine 8. Combine Pure Fractions & Evaporate Analyze->Combine Identify Pure caption Figure 1. Workflow for Column Chromatography.

Caption: Figure 1. Step-by-step workflow for developing and executing a flash chromatography purification.

Q4: My compound is streaking badly on the silica gel TLC plate and column. What can I do?

A4: This is a classic problem with nitrogen-containing heterocycles.[1] Streaking, or tailing, is caused by the strong interaction between the basic pyridine nitrogen of your azaindole and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This leads to poor separation and broad peaks.

Troubleshooting Steps:

  • Neutralize the Silica: The most effective solution is to add a small amount of a volatile base to your eluent system.

    • Triethylamine (Et₃N): Add 0.5-1% (v/v) to your mobile phase (e.g., 1 mL of Et₃N in 100 mL of eluent).

    • Ammonium Hydroxide (NH₄OH): Add 0.5-1% of a concentrated aqueous solution to the methanol portion of a DCM/MeOH eluent. The base neutralizes the acidic sites on the silica, preventing the strong ionic interaction and resulting in sharper, more symmetrical spots/peaks.[2]

  • Use a Different Stationary Phase: If base is incompatible with your molecule, consider alternative stationary phases like neutral alumina or amine-functionalized silica gel.[12]

Q5: I'm not getting good separation between my product and a close-running impurity. How can I improve resolution?

A5: Improving resolution requires optimizing the selectivity of your chromatographic system.

Troubleshooting Steps:

  • Decrease Solvent Polarity: A less polar (weaker) mobile phase will cause all compounds to move more slowly, increasing their interaction time with the stationary phase and often enhancing separation.[8] If you are using a 50:50 Hexane:EtOAc system, try moving to 70:30.

  • Change Solvent System: The "magic" of chromatography is in solvent selectivity. If a Hexane/EtOAc system isn't working, switch to a different system with different chemical properties. A good alternative is a Dichloromethane/Methanol (DCM/MeOH) gradient. Sometimes adding a third solvent, like acetone or diethyl ether, can drastically alter selectivity.

  • Optimize Column Parameters:

    • Use Finer Silica: Smaller particle size silica (e.g., 230-400 mesh) provides more surface area and better resolution, although it requires pressure (flash chromatography) to maintain a good flow rate.[8]

    • Increase Column Length/Decrease Diameter: A longer, narrower column can improve separation, but will increase run time.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule is to use a silica-to-crude-product weight ratio of 30:1 to 50:1.[11]

Data Presentation: Recommended Starting Solvent Systems
System ComponentsPolarityTypical Rf Range*Notes
Hexane / Ethyl AcetateLow to Medium0.1 - 0.4Excellent starting point. Good for resolving less polar impurities.
Dichloromethane / MethanolMedium to High0.2 - 0.5Effective for more polar compounds. Ensure DCM is fresh (not acidic).
Toluene / AcetoneMedium0.2 - 0.4Offers different selectivity compared to ester- or alcohol-based systems.

*Target Rf should be ~0.25-0.35 for the product on TLC for optimal column separation.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent final purification step for obtaining highly pure, crystalline 1-(Phenylsulfonyl)-5-methoxy-4-azaindole. The principle is to dissolve the crude material in a hot solvent in which it is sparingly soluble at room temperature.[13]

Troubleshooting Common Recrystallization Problems

G Start Problem Occurred OilOut Compound 'Oiled Out'? Start->OilOut NoXtal No Crystals Formed? Start->NoXtal LowYield Low Yield? Start->LowYield Sol_SlowCool Cool Solution Slower OilOut->Sol_SlowCool Yes Sol_Dilute Use More Solvent / Dilute OilOut->Sol_Dilute Yes Sol_Solvent Change Solvent System OilOut->Sol_Solvent Yes Sol_Seed Add Seed Crystal NoXtal->Sol_Seed Yes Sol_Scratch Scratch Flask Wall NoXtal->Sol_Scratch Yes Sol_Evap Evaporate Some Solvent NoXtal->Sol_Evap Yes Sol_Anti Add Anti-Solvent NoXtal->Sol_Anti Yes Sol_CoolMore Cool to Lower Temp (e.g., 0°C or -20°C) LowYield->Sol_CoolMore Yes Sol_CheckFilt Check Mother Liquor (Concentrate to get 2nd crop) LowYield->Sol_CheckFilt Yes caption Figure 2. Troubleshooting Recrystallization.

Caption: Figure 2. Decision tree for troubleshooting common recrystallization issues.

Q6: My compound separated as an oil instead of crystals. What happened and how do I fix it?

A6: This phenomenon, known as "oiling out," occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or if the concentration is too high.[13] The resulting oil is often amorphous and can trap impurities.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add more of the same solvent (10-20% more volume) to create a more dilute solution, then allow it to cool much more slowly.[13]

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out. Let the flask cool slowly to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can help.

  • Change the Solvent: The boiling point of your solvent may be too high. Try a lower-boiling solvent or a solvent mixture (solvent/anti-solvent system).

Q7: The solution is clear and no crystals have formed, even after cooling in an ice bath. What should I do?

A7: This indicates that the solution is not sufficiently supersaturated. The compound is too soluble in the chosen amount of solvent.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratch: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide a surface for crystals to begin forming.[13]

    • Seed: If you have a tiny crystal of the pure product from a previous batch, add it to the solution. This provides a template for crystal growth.[13]

  • Increase Concentration:

    • Evaporate Solvent: Gently warm the solution and boil off a portion of the solvent, then attempt to cool it again.

    • Add an Anti-solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your crystallizing solvent. Add the anti-solvent dropwise to your solution at room temperature until it just starts to look cloudy (the cloud point), then add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.[13] For an ethyl acetate solution, a non-polar anti-solvent like hexanes or heptane is a good choice.

Data Presentation: Recommended Recrystallization Solvent Systems
Primary Solvent (Good)Anti-Solvent (Poor)Procedure
Ethyl AcetateHexanes / HeptaneDissolve in minimal hot EtOAc, add Hexanes dropwise until cloudy, clarify with a drop of EtOAc, cool slowly.
AcetoneWater or HexanesDissolve in minimal hot Acetone, add anti-solvent dropwise. Use water if compound is stable to hydrolysis.
Isopropanol (IPA)WaterA common system for moderately polar compounds. Dissolve in hot IPA and cool. If needed, add water as an anti-solvent.
Ethanol (95%)N/ACan be effective as a single-solvent system.[5]

High-Purity Purification: Preparative HPLC

For reference standards or when all else fails, preparative Reverse-Phase HPLC (RP-HPLC) is the method of choice. It separates compounds based on their hydrophobicity.

Q8: What are the recommended starting conditions for a preparative RP-HPLC method?

A8: A standard approach is to develop an analytical method first on a C18 column and then scale it up.

Protocol: Analytical Method Development

  • Column: Standard C18, 5 µm particle size (e.g., 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA). Formic acid is MS-compatible.[14]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with a broad scouting gradient, such as 5% to 95% B over 15 minutes.

  • Detection: UV detector, monitor at 254 nm and 280 nm, as azaindoles typically absorb in this range.[10]

  • Optimization: Once the approximate retention time is known, create a shallower gradient around that elution point to maximize resolution.

  • Scale-Up: Once the analytical method is optimized, it can be scaled to a larger-diameter preparative column, adjusting the flow rate and injection volume accordingly.[15]

References

  • Strategies for purifying polar heterocyclic compounds via chrom
  • Technical Support Center: Crystallization of 1-Acetyl-7-azaindole. BenchChem.
  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC - NIH.
  • Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. KTH Royal Institute of Technology.
  • Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9.
  • Column chromatography & TLC on highly polar compounds? Reddit.
  • Synthesis of azaindoles.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Column Chromatography. University of Colorado Boulder, Department of Chemistry.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
  • Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. SIELC Technologies.
  • Column chrom
  • Purification, Prepar
  • Preparative high-performance liquid chromatography (Prep-HPLC).
  • Application Compendium Solutions for Prepar
  • Azaindole synthesis. Organic Chemistry Portal.
  • A New Protecting-Group Strategy for Indoles.
  • Synthesis of 4-Azaindole via Fischer Indole Cycliz
  • Sulfonyl Protective Groups.
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central.
  • 1-(Phenylsulfonyl)-5-Methoxy-2-iodo-4-azaindole. ChemicalBook.
  • 1-(Phenylsulfonyl)-4-Methoxy-5-azaindole. ChemicalBook.
  • Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles.
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Publishing.
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Publishing.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
  • Identification and synthesis of impurities formed during sertindole prepar
  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
  • A review on synthesis and characterization of impurities of few drugs. World Journal of Pharmaceutical Research.
  • 1-(Phenylsulfonyl)-4-Methoxy-5-azaindole. ChemicalBook.

Sources

Technical Support Center: Overcoming Off-Target Effects of "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers utilizing "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" and other novel small molecules, particularly those built on the versatile azaindole scaffold.[1][2] The azaindole framework is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors due to its ability to mimic the purine system and form key interactions in ATP-binding pockets.[1] However, this structural advantage can also lead to unintended interactions with other kinases or cellular proteins, resulting in off-target effects that can confound experimental results.

This guide is designed to provide you, the researcher, with the conceptual framework and practical troubleshooting strategies to anticipate, identify, and mitigate these off-target effects. Our goal is to ensure the data you generate is robust, reproducible, and correctly interpreted.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with a compound like "1-(Phenylsulfonyl)-5-methoxy-4-azaindole"?

A1: Off-target effects are unintended molecular interactions of a drug or chemical probe with proteins other than its primary target.[3] For a compound like "1-(Phenylsulfonyl)-5-methoxy-4-azaindole," which is structurally similar to many known kinase inhibitors, there's a significant probability it will bind to multiple kinases across the human kinome.[4][5] These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[3][6] Understanding and controlling for these effects is critical for validating a compound's mechanism of action and ensuring the reliability of your research findings.[7]

Q2: I'm starting my experiments. What are the essential preliminary controls?

A2: Before assessing the effects of any inhibitor, two key steps are crucial:

  • Confirm Target Expression: Verify that your chosen cell line or model system expresses your primary target protein at a sufficient level. Western blotting is a standard method for this.[8]

  • Assess Target Activity: Ensure the target kinase is active under your baseline experimental conditions. This can often be assessed by measuring the phosphorylation of a known downstream substrate via Western blot or a specific activity assay.[8]

Without these initial checks, you risk studying the effects of an inhibitor in a system where the target is absent or inactive, making any observed phenotype likely due to off-target effects.

Q3: My inhibitor is highly potent in a biochemical (cell-free) assay but shows weak or no activity in my cell-based experiments. What's happening?

A3: This is a common challenge. Several factors related to the cellular environment can cause this discrepancy:

  • Cell Permeability: The compound may not efficiently cross the cell membrane.

  • Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

  • Metabolic Instability: The compound could be rapidly metabolized and inactivated by cellular enzymes.

  • High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than that used in many biochemical assays (micromolar range). An ATP-competitive inhibitor will face much greater competition, leading to a rightward shift in its IC50 value.

Q4: What is the difference between on-target and off-target effects in terms of experimental outcomes?

A4:

  • On-target effects are the direct consequences of modulating the intended biological target. These are the effects you are aiming to study.

  • Off-target effects are due to the compound interacting with other molecules.[3] These can either produce a separate, confounding phenotype or, in some cases, contribute to the observed outcome, complicating the interpretation of the compound's mechanism of action.[6]

A key goal of your experiments should be to design controls that can distinguish between these two possibilities.

Troubleshooting Guide: Is It an Off-Target Effect?

This section provides a systematic approach to diagnosing and resolving unexpected or ambiguous results that may arise from off-target activities of "1-(Phenylsulfonyl)-5-methoxy-4-azaindole."

Scenario 1: You observe an unexpected or unexplainable phenotype.

Your experiment with "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" produces a cellular effect that is not consistent with the known function of its intended target.

Workflow for Diagnosing an Unexpected Phenotype

G A Unexpected Phenotype Observed B Step 1: Validate Experimental System A->B C Confirm Target Expression & Activity (Western Blot, Activity Assay) B->C D Step 2: Correlate Potency C->D If target is present & active E Perform Dose-Response Curve (Phenotype vs. Target Inhibition) D->E F Step 3: Use Orthogonal Controls E->F If potency correlates M Hypothesis Supported: Phenotype is likely Off-Target E->M If potency does NOT correlate G Test a Structurally Unrelated Inhibitor for the Same Target F->G H Perform a Rescue Experiment (e.g., express an inhibitor-resistant mutant of the target) F->H I Step 4: Identify Potential Off-Targets G->I If phenotype differs L Hypothesis Confirmed: Phenotype is likely On-Target G->L If same phenotype observed H->I If phenotype is NOT rescued H->L If phenotype is rescued J Kinome-wide Profiling (Biochemical Screen) I->J K Cellular Thermal Shift Assay (CETSA) (Confirm Cellular Engagement) J->K K->M

Caption: A decision-making workflow for troubleshooting unexpected phenotypes.

Step-by-Step Troubleshooting Protocol
  • Validate the System: Before questioning the inhibitor, re-validate your experimental model. As mentioned in the FAQs, confirm the target protein is expressed and active.[8]

  • Correlate Potency: Perform a dose-response curve for your observed phenotype and compare it to the dose-response for the inhibition of the primary target (e.g., by measuring phosphorylation of a direct substrate). If the EC50 for the phenotype is significantly different from the IC50 for target inhibition, an off-target effect is likely.[8]

    • Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that is known to be potent and selective for your target.[8] If this second compound reproduces the phenotype, it strengthens the case for an on-target effect.

    • Rescue Experiment: If possible, transfect your cells with a mutated version of the target kinase that is resistant to your inhibitor. If the inhibitor's effect is on-target, the resistant mutant should "rescue" the cells from the phenotypic change.[8]

  • Identify the Off-Target: If the evidence points to an off-target effect, the next step is identification.

    • Kinome Profiling: Submit your compound to a commercial kinome profiling service.[4][9][10][11] These services test your compound against a large panel of kinases (often >400) to generate a selectivity profile.[5][10] This can reveal unexpected high-affinity interactions.

    • Cellular Target Engagement: Once you have a list of potential off-targets from the kinome screen, you must validate that the compound engages these targets within the complex environment of a live cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[12][13][14]

Scenario 2: You need to confirm that "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" is engaging its intended target in your cells.

Even if the observed phenotype is consistent with on-target activity, directly demonstrating that the compound binds to its target in a cellular context provides crucial evidence for its mechanism of action.[7][15][16]

Featured Technique: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a protein binds to a ligand (like your inhibitor), it becomes thermodynamically stabilized.[13][17] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, you can determine if your compound increased the protein's melting temperature (Tm), which is direct evidence of target engagement.[12][14][17][18]

Principle of CETSA

CETSA_Principle cluster_0 Condition 1: No Inhibitor cluster_1 Condition 2: With Inhibitor cluster_2 Analysis A Target Protein (Soluble) B Heat Applied A->B C Protein Denatures & Aggregates B->C G Quantify Soluble Protein (e.g., Western Blot) C->G D Target Protein + Inhibitor (Stabilized Complex) E Heat Applied D->E F Complex Remains Stable & Soluble E->F F->G H Higher soluble protein level in Condition 2 indicates Target Engagement G->H

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Abbreviated CETSA Protocol

This protocol provides a general workflow. Optimization of heating temperatures and times is essential for each specific target protein.

  • Cell Treatment: Plate and grow your cells to the desired confluency. Treat one set of cells with your compound ("1-(Phenylsulfonyl)-5-methoxy-4-azaindole") at a relevant concentration (e.g., 5-10x the cellular IC50) and another set with a vehicle control (e.g., DMSO).[8] Incubate for a sufficient time to allow for cell entry and target binding.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step.[13][17]

  • Cell Lysis: Lyse the cells to release their contents (e.g., via freeze-thaw cycles or addition of a mild lysis buffer).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of your specific target protein in each sample using Western blotting or another sensitive protein detection method.

  • Data Analysis: Plot the percentage of soluble protein remaining at each temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.[17]

Data Summary Table

When evaluating inhibitors, it is crucial to organize your data clearly. Use a table like the one below to compare on-target and off-target potencies.

TargetBiochemical IC50 (nM)Cellular Target Inhibition IC50 (nM)Cellular Phenotype EC50 (nM)Notes
Primary Target [Insert Value][Insert Value][Insert Value]Ideally, Cellular IC50 and EC50 should be closely correlated.
Off-Target 1 [From Kinome Scan][Confirm with CETSA or similar][If phenotype is known]A high potency at an off-target can explain unexpected results.
Off-Target 2 [From Kinome Scan][Confirm with CETSA or similar][If phenotype is known]

Conclusion

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Hughes JP, Rees S, Kalindjian SB, Philpott KL. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]

  • DiscoverX. Target Engagement Assays. Eurofins DiscoverX. [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Jarzab, A. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Concept Life Sciences. Target Engagement Assay Services. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Foley, T. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Scott, A. D., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • CD Biosynsis. Quantitative Kinome Profiling Services. [Link]

  • Reaction Biology. Kinase Screening & Profiling Service. [Link]

  • Patsnap. How can off-target effects of drugs be minimised? [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Nagy, G., et al. (2021). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. British Journal of Pharmacology. [Link]

  • Mellor, C. L., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. [Link]

  • BDX. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • ResearchGate. Overview of the experimental design. (A) Kinase inhibitors used in the... [Link]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Pérez-Cabrera, C., et al. (2018). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Molecules. [Link]

  • Sharma, G., et al. (2019). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry. [Link]

  • Taduri, G., et al. (2014). Lead optimization of 1,4-azaindoles as antimycobacterial agents. Journal of Medicinal Chemistry. [Link]

  • Hassam, M., & Smith, V. J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Sci-Hub. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. [Link]

Sources

Technical Support Center: Optimizing 1-(Phenylsulfonyl)-5-methoxy-4-azaindole in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical and troubleshooting support for researchers working with 1-(Phenylsulfonyl)-5-methoxy-4-azaindole. Our goal is to empower you to confidently determine the optimal concentration of this compound for your specific cell culture experiments, ensuring reproducible and meaningful results. We will move beyond simple instructions to explain the underlying principles, helping you to anticipate challenges and make informed decisions.

Section 1: Foundational Knowledge & Core FAQs

This section addresses the most common initial questions regarding the handling and application of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

Q1: What is 1-(Phenylsulfonyl)-5-methoxy-4-azaindole and what is its likely mechanism of action?

1-(Phenylsulfonyl)-5-methoxy-4-azaindole belongs to the azaindole class of heterocyclic compounds. Azaindoles are recognized as "privileged structures" in medicinal chemistry because their framework is a bioisostere of the naturally occurring indole structure, allowing them to interact with a wide range of biological targets.[1]

  • Core Structure: The 4-azaindole core is frequently employed in the design of kinase inhibitors.[1] Kinases are crucial enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

  • Mechanism: Many azaindole derivatives function as ATP-competitive inhibitors, binding to the ATP pocket of a target kinase to block its activity.[1] This can halt downstream signaling pathways responsible for cell growth and proliferation. For example, various azaindole compounds have shown potent inhibitory activity against kinases such as Aurora A, c-Met, and DYRK1B/2, leading to anti-proliferative effects in cancer cell lines.[1][2]

While the exact target of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole must be validated in your specific experimental system, its structure strongly suggests a role as a modulator of cell signaling, likely through kinase inhibition.

Q2: How should I properly prepare a high-concentration stock solution?

Proper preparation of the stock solution is critical for experimental success. Due to the hydrophobic nature of many small molecules like this one, they typically exhibit poor solubility in aqueous solutions.

  • Recommended Solvent: The recommended solvent for initial solubilization is high-purity, sterile Dimethyl Sulfoxide (DMSO).

  • Protocol:

    • Aseptically weigh the required amount of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole powder.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

    • Store aliquots at -20°C or -80°C, protected from light.

Q3: What is the maximum final concentration of the DMSO vehicle I should use in my cell culture medium?

This is a fundamentally important question. The solvent used to dissolve your compound can have its own biological effects and toxicity. Exceeding the tolerated DMSO concentration for your cell line is a common source of experimental artifacts.

While tolerance is cell-line specific, general guidelines exist. Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity, but sensitive or primary cells may show stress at much lower concentrations.[3] It is best practice to keep the final DMSO concentration as low as possible, ideally ≤0.1%.[4]

DMSO Final Concentration (v/v)General Cellular ResponseRecommendation
≤ 0.1% Generally considered safe for most cell lines, including sensitive and primary cells.[3][4]Highly Recommended for all experiments.
0.1% - 0.5% Tolerated by many robust, immortalized cell lines.[3]Acceptable, but requires a vehicle control.
> 0.5% - 1.0% Potential for cytotoxicity, altered gene expression, and differentiation.[4][5]Use with extreme caution. Not recommended unless absolutely necessary and validated.
> 1.0% Significant cytotoxicity is likely for most cell lines.[5]Avoid.

Crucial Causality: DMSO at high concentrations can increase cell membrane permeability and induce osmotic stress, leading to non-specific cytotoxicity that can be mistaken for a compound-specific effect.[3][6] Therefore, a "vehicle-only" control (cells treated with the same final concentration of DMSO as your highest compound dose) is mandatory in every experiment.

Section 2: The Core Workflow: Determining Optimal Concentration via Dose-Response Assay

The "optimal" concentration is not a single value; it is a range that balances desired biological activity with minimal off-target toxicity. This range is best determined by performing a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

G cluster_prep Preparation cluster_treat Treatment cluster_analyze Analysis stock Prepare 10 mM Stock in 100% DMSO serial Create Serial Dilutions in Culture Medium stock->serial Dilute seed Seed Cells in 96-well Plate treat Add Dilutions to Cells (Include Vehicle Control) seed->treat Plate serial->treat Apply incubate Incubate for 24-72 hours treat->incubate viability Perform Viability Assay (e.g., MTT, CCK-8) incubate->viability analyze Plot Dose-Response Curve & Calculate IC50 viability->analyze optimize Select Optimal Concentration Range analyze->optimize

Caption: Workflow for determining the optimal concentration.

Step-by-Step Protocol: Cell Viability Dose-Response Assay

Objective: To determine the IC50 of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole and identify the optimal working concentration range for a specific cell line.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • 10 mM stock of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole in DMSO

  • Sterile DMSO (for vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, XTT, WST-1, or CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Calculate the required volume to seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. The optimal seeding density should allow for logarithmic growth during the experiment and must be optimized for your cell line.

    • Incubate the plate for 18-24 hours to allow cells to attach and resume growth.

  • Preparation of Serial Dilutions (Example for 100 µM top concentration):

    • Intermediate Dilution: Prepare a 200 µM working solution (2X the final top concentration) by diluting your 10 mM stock 1:50 in complete culture medium (e.g., 4 µL of 10 mM stock into 196 µL of medium). This minimizes the final DMSO concentration.

    • Serial Dilutions: In a separate 96-well plate or tubes, perform 1:2 or 1:3 serial dilutions of the 200 µM solution in complete medium to create a range of 2X concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).

    • Vehicle Control: Prepare a 2X vehicle control. If your 200 µM solution contains 0.4% DMSO, your vehicle control should be 0.4% DMSO in medium.

  • Cell Treatment:

    • Carefully remove the medium from the seeded cells.

    • Add 100 µL of each 2X serial dilution to the corresponding wells of the cell plate. This will dilute the treatment to 1X (e.g., 100 µM, 50 µM, 25 µM, etc.).

    • Add 100 µL of the 2X vehicle control to the vehicle control wells.

    • Add 100 µL of fresh medium to the "untreated" or "no-treatment" control wells.

    • Perform each condition in triplicate or quadruplicate.

  • Incubation:

    • Incubate the plate for a duration relevant to your biological question (typically 24, 48, or 72 hours).

  • Assessment of Cell Viability:

    • Follow the manufacturer's protocol for your chosen viability assay. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals with a solubilization buffer (like DMSO or an acidic alcohol solution).

    • Read the absorbance or luminescence on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Average the replicate readings for each concentration.

    • Normalize the data to the vehicle control. The formula is: % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100.

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism or R to fit a sigmoidal curve and calculate the IC50 value.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides logical frameworks to diagnose common issues.

Issue 1: No Observable Effect from the Compound

You've treated your cells but see no difference in viability or phenotype compared to the vehicle control.

Possible Causes & Solutions:

  • Concentration Too Low: The concentrations tested may be below the effective range for your cell line.

    • Solution: Test a higher concentration range (e.g., up to 50 or 100 µM) if solubility and DMSO limits permit.

  • Compound Inactivity/Degradation: The stock solution may have degraded.

    • Solution: Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles of existing stocks.

  • Insensitive Cell Line: Your cell line may not express the compound's target or may have redundant pathways that compensate for its inhibition.

    • Solution: If possible, test the compound on a known sensitive positive control cell line. Confirm target expression in your cell line via methods like Western Blot or RT-qPCR.

  • Insufficient Incubation Time: The effect may require a longer duration to manifest.

    • Solution: Repeat the experiment with a longer endpoint (e.g., 72 hours instead of 24 hours).

G start Problem: No Observed Effect q1 Is the final DMSO concentration < 0.5%? start->q1 q2 Did you test up to at least 10-20 µM? q1->q2 Yes res4 Error: High DMSO may mask effects. Redo with lower DMSO. q1->res4 No q3 Is the stock solution fresh and properly stored? q2->q3 Yes res1 Action: Test a higher concentration range. q2->res1 No q4 Does the cell line express the putative target? q3->q4 Yes res2 Action: Prepare a fresh stock solution. q3->res2 No res3 Action: Confirm target expression. Consider a different cell line. q4->res3 No

Caption: Troubleshooting logic for a "no effect" result.

Issue 2: High Cell Death, Even in Vehicle Control or at Low Concentrations

You observe significant cell death that doesn't follow a clear dose-dependent pattern or is present in your controls.

Possible Causes & Solutions:

  • DMSO Toxicity: The most common culprit. Your cell line may be highly sensitive to DMSO.

    • Solution: Lower the final DMSO concentration to <0.1%. This may require making a lower concentration primary stock solution. Always compare cell health in the vehicle control to the untreated control. If the vehicle control shows toxicity, the DMSO level is too high.[5]

  • Compound Precipitation: At higher concentrations, the compound may be coming out of solution in the aqueous culture medium, forming precipitates that can be cytotoxic.

    • Solution: Visually inspect the wells of your treatment plate under a microscope before and after adding to cells. If you see crystals or precipitate, you have exceeded the compound's solubility limit. All concentrations used must be below this limit.

  • General Experimental Stress: Factors like over-trypsinization, poor cell health prior to plating, or contamination can cause widespread cell death.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase before starting. Use fresh medium and practice sterile technique.

Issue 3: Poor Reproducibility Between Experiments

Your calculated IC50 value varies significantly from one experiment to the next.

Possible Causes & Solutions:

  • Inconsistent Cell State: The physiological state of your cells can impact their response.

    • Solution: Use cells within a consistent, narrow range of passage numbers. Always seed from a stock that is healthy and not overly confluent.

  • Variable Seeding Density: Minor differences in the number of cells seeded per well can lead to large differences in the final viability readout.

    • Solution: Be meticulous with cell counting and pipetting. Ensure the cell suspension is homogenous before aliquoting into the plate.

  • Pipetting Inaccuracy: Small errors in preparing serial dilutions are magnified down the line.

    • Solution: Use calibrated pipettes and fresh tips for each dilution step. Prepare a master mix for each concentration to be added to replicate wells.

References
  • Azaindole Therapeutic Agents. PMC - PubMed Central. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]

  • DMSO usage in cell culture. LifeTein peptide. [Link]

  • Lead optimization of 1,4-azaindoles as antimycobacterial agents. PubMed. [Link]

  • Novel 5-azaindolocarbazoles as Cytotoxic Agents and Chk1 Inhibitors. PubMed. [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC - PubMed Central. [Link]

  • Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. ResearchGate. [Link]

  • Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies. MDPI. [Link]

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Biocompare. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]

  • 3-substituted-5-aziridinyl-1-methylindole-4,7-diones as NQO1-directed antitumour agents: mechanism of activation and cytotoxicity in vitro. PubMed. [Link]

  • Until what percentage does DMSO remain not toxic to cells.? ResearchGate. [Link]

  • 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. ResearchGate. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

Sources

Technical Support Center: 1-(Phenylsulfonyl)-5-methoxy-4-azaindole Reaction Condition Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" and related azaindole chemistries. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile scaffold. The azaindole framework is a critical component in numerous biologically active molecules and FDA-approved drugs.[1] However, its synthesis and functionalization can present unique challenges due to the electronic properties influenced by the pyridine nitrogen.[2]

This resource provides in-depth, evidence-based solutions to common experimental hurdles, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern organic synthesis and are frequently employed for the functionalization of azaindole cores.[2][3][4] However, the presence of the unprotected N-H in the azaindole ring and the coordinating pyridine nitrogen can lead to challenges.[5]

FAQ 1: Poor Yields in Suzuki-Miyaura Coupling with Aryl Halides

Question: I am attempting a Suzuki-Miyaura coupling between a halogenated 1-(phenylsulfonyl)-5-methoxy-4-azaindole derivative and an arylboronic acid, but I am observing low yields and significant starting material recovery. What modifications can I make?

Answer:

Low yields in Suzuki-Miyaura couplings of azaindoles are a common issue. The acidic N-H group can interfere with the catalytic cycle.[6] Here is a systematic approach to troubleshoot this problem:

1. Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For nitrogen-rich heterocycles like azaindoles, sterically hindered and electron-rich ligands often provide the best results.

  • Initial Recommendation: Start with a robust catalyst system such as Pd₂(dba)₃ with a biarylphosphine ligand like SPhos or XPhos. These ligands are known to facilitate the coupling of challenging substrates.[7]

  • Alternative Catalysts: Consider using palladium precatalysts, which can exhibit faster activation and improved stability.[5][6]

2. Base and Solvent Optimization: The base plays a crucial role in the transmetalation step. The solvent system must be compatible with both the organic substrates and the inorganic base.

  • Base Selection: While K₂CO₃ is a common choice, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, particularly with less reactive aryl chlorides or bromides.[6][7]

  • Solvent System: A mixture of a non-polar solvent like toluene or dioxane with a protic co-solvent such as ethanol or water can be beneficial.[6][7] The protic component can aid in the dissolution of the base and facilitate the reaction.

3. Reaction Temperature and Time: Azaindole couplings may require milder conditions to prevent side reactions.

  • Temperature: Start with a moderate temperature of around 60°C.[6][7] If the reaction is sluggish, the temperature can be incrementally increased, but be mindful of potential decomposition.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Extended reaction times may be necessary, but prolonged heating can also lead to catalyst deactivation.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (2-5 mol%)Robust and commercially available palladium(0) source.
Ligand SPhos or XPhos (4-10 mol%)Sterically hindered, electron-rich ligands that promote oxidative addition and reductive elimination.[7]
Base Cs₂CO₃ or K₃PO₄ (2-3 equiv.)Stronger, non-nucleophilic bases that facilitate transmetalation.[6][7]
Solvent Toluene/Ethanol (1:1) or Dioxane/Water (4:1)Aprotic/protic mixtures can improve solubility and reaction rates.[6][7]
Temperature 60-80 °CBalances reaction rate with substrate and catalyst stability.[6][7]
Workflow for Optimizing Suzuki-Miyaura Coupling

Suzuki_Optimization cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome Start Low Yield Observed Catalyst Vary Catalyst/Ligand (e.g., Pd₂(dba)₃/SPhos, PdCl₂(dppf)) Start->Catalyst Step 1 Base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Catalyst->Base Step 2 Solvent Optimize Solvent System (Toluene/EtOH, Dioxane/H₂O) Base->Solvent Step 3 Temp Adjust Temperature (60°C to 100°C) Solvent->Temp Step 4 Success Improved Yield Temp->Success Deprotection_Decision Start Need to Deprotect Phenylsulfonyl Group Base_Sensitive Is the molecule base-sensitive? Start->Base_Sensitive Strong_Base Use Strong Base (e.g., KOH/t-BuOH) Base_Sensitive->Strong_Base No Reductive_Cleavage Use Reductive Cleavage (e.g., Mg/MeOH) Base_Sensitive->Reductive_Cleavage Yes Reducible_Groups Are there other reducible groups? Reducible_Groups->Reductive_Cleavage No, proceed with Mg/MeOH Alternative_Reductive Consider Alternative Reductive Methods (e.g., Na(Hg)) Reducible_Groups->Alternative_Reductive Yes Mild_Base Use Milder Base (e.g., TBAF) Strong_Base->Mild_Base If decomposition occurs Reductive_Cleavage->Reducible_Groups

Caption: Decision tree for selecting a phenylsulfonyl deprotection method.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halo-Azaindole
  • To an oven-dried flask, add the halo-azaindole (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the solvent (e.g., dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (monitor by TLC or LC-MS). [6]5. Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Phenylsulfonyl Deprotection using KOH/t-BuOH
  • To a flask containing the N-phenylsulfonyl azaindole (1.0 equiv), add toluene.

  • Add pulverized potassium hydroxide (5.0 equiv) and tert-butanol (10.0 equiv). [8]3. Heat the mixture to 100 °C and stir until the reaction is complete (monitor by TLC or LC-MS). [8]4. Cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography or recrystallization.

References

  • Title: Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity Source: ACS Omega URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: NIH Public Access URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Optimizing Suzuki Coupling Reactions Source: CovaSyn URL: [Link]

  • Title: Synthesis of Azidoanilines by the Buchwald-Hartwig Amination Source: PubMed URL: [Link]

  • Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles Source: MIT Open Access Articles URL: [Link]

  • Title: Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI Source: PubMed Central URL: [Link]

  • Title: Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles Source: Organic Letters URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: PMC - NIH URL: [Link]

  • Title: Azaindole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties Source: PMC URL: [Link]

  • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: MDPI URL: [Link]

  • Title: Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A Source: ACS Publications URL: [Link]

  • Title: Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile Source: RosDok URL: [Link]

  • Title: Synthesis of Azaindoles Source: Progress in Chemistry URL: [Link]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: MDPI URL: [Link]

  • Title: Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles Source: ResearchGate URL: [Link]

  • Title: Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols Source: ResearchGate URL: [Link]

  • Title: Azaindole Therapeutic Agents Source: PMC - PubMed Central URL: [Link]

Sources

Technical Support Center: Crystallization of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and foundational knowledge for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole. The unique structural characteristics of this molecule—combining a hydrogen-bond-accepting azaindole core, a bulky, electron-withdrawing phenylsulfonyl group, and an electron-donating methoxy substituent—present specific hurdles that require a systematic and mechanistically informed approach to overcome.

Section 1: Foundational Principles & Molecular Considerations

Crystallization is a thermodynamically driven process governed by the establishment of a supersaturated state, followed by nucleation and crystal growth.[1] For a complex molecule like 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, the interplay of its functional groups dictates its behavior in solution.

  • Azaindole Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, influencing solubility in protic solvents. Azaindole moieties are known to be excellent bioisosteres of indole and can enhance drug-target interactions, often through additional hydrogen bonding.[2][3][4]

  • Phenylsulfonyl Group: This large, rigid group significantly impacts molecular packing. While strongly electron-withdrawing, it can participate in weak C-H···O hydrogen bonds and π-π stacking interactions, which can stabilize the crystal lattice.[5] However, its presence can also lead to polymorphism, a phenomenon where a compound crystallizes into multiple different crystal structures.[1]

  • Methoxy Group: This group influences the molecule's overall polarity and dipole moment.[6] Its position on the azaindole ring can direct solvent interactions and affect which crystal faces grow fastest, thereby determining the final crystal morphology.

Understanding these features is critical, as the choice of solvent, cooling rate, and concentration must be optimized to control the delicate balance of intermolecular forces required for high-quality crystal formation.

Section 2: Troubleshooting Guide for Common Crystallization Issues

This section addresses the most common problems encountered during the crystallization of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole in a direct question-and-answer format.

Q1: My compound is "oiling out" as a viscous liquid instead of forming solid crystals. What is happening and how do I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system.[1][7] It can also be caused by excessively rapid cooling or a solution that is too concentrated.

Immediate Corrective Actions:

  • Re-dissolve: Add a small amount of additional hot solvent to the mixture to fully redissolve the oil.[1]

  • Attempt Seeding: If you have a seed crystal from a previous batch, add it to the slightly cooled, clear solution to provide a template for ordered growth.[7]

  • Induce Nucleation: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[7]

Long-Term Solutions & Optimization:

  • Reduce Cooling Rate: The most critical factor is to slow down the cooling process. Allow the flask to cool slowly to room temperature on the benchtop, insulated with paper towels or a cork ring, before moving it to a colder environment like an ice bath or refrigerator.[1][7][8]

  • Decrease Concentration: The solution may be too concentrated. Use a larger volume of solvent to dissolve the compound initially. While this may slightly decrease the overall yield, it significantly improves the probability of forming high-quality crystals.[7]

  • Change Solvent System: Experiment with a solvent in which the compound has lower solubility at elevated temperatures or switch to a lower-boiling point solvent. A solvent/anti-solvent system can also be highly effective (see Protocol 3).[1]

Q2: I've cooled my solution, and it remains perfectly clear. No crystals have formed. What should I do?

A2: This indicates that the solution has not reached a sufficient level of supersaturation for nucleation to begin.[7] The compound is too soluble in the chosen solvent at the cooled temperature.

Troubleshooting Steps:

  • Increase Concentration: Gently heat the solution to boil off a portion of the solvent. Be careful not to evaporate too much too quickly, as this can lead to oiling out or the formation of an amorphous solid.[7][8]

  • Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise until the solution becomes faintly turbid (cloudy). Then, add a few drops of the good solvent or gently warm the mixture until it becomes clear again, and allow it to cool slowly.[1][7]

  • Cool to a Lower Temperature: If the solution has been cooled to room temperature, try cooling it further in an ice bath (0 °C) or a freezer, provided the solvent will not freeze.

Q3: My product crashed out of solution as a fine, amorphous powder. How can I obtain crystalline material?

A3: The formation of an amorphous solid occurs when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice.[1] This is typically caused by "crashing out" from a highly supersaturated solution, often due to excessively fast cooling or the rapid addition of an anti-solvent.

Solutions:

  • Slow Down the Process: The primary solution is to reduce the rate at which supersaturation is achieved. This means using a slower cooling rate or adding an anti-solvent much more slowly.[1][8]

  • Use More Solvent: Start the crystallization with a more dilute solution. Add slightly more of the hot "good" solvent than the minimum required to dissolve the solid. This ensures the solution does not become supersaturated too early in the cooling process.[8]

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent should dissolve the compound when hot but have low solubility at room temperature.[7] A systematic solvent screen is highly recommended (see Protocol 1).

Q4: I am observing different crystal forms (polymorphs) in different batches. How can I control this?

A4: Polymorphism is a known phenomenon for compounds containing sulfonamide groups and is highly influenced by crystallization conditions.[1] Different polymorphs can have different physical properties, including solubility and stability, making control essential for reproducible results.

Control Strategies:

  • Standardize Conditions: Strictly control all crystallization parameters: solvent choice, concentration, cooling rate, agitation, and final temperature. Even minor variations can favor the nucleation of a different polymorph.[1]

  • Seeding: This is the most effective method for obtaining a specific polymorph. Introduce a seed crystal of the desired form into a supersaturated solution to template its growth and bypass the stochastic nature of primary nucleation.[1]

  • Solvent Choice: The solvent can dictate which polymorph is favored through specific interactions (e.g., hydrogen bonding) with the solute molecules.[1] Experiment with solvents of different polarities and hydrogen-bonding capabilities.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common crystallization challenges.

G cluster_solutions Solutions start Crystallization Problem oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals amorphous Amorphous Powder Forms start->amorphous polymorph Polymorphism Observed start->polymorph sol_oil 1. Add more hot solvent 2. Reduce cooling rate 3. Use a more dilute solution 4. Change solvent system oiling_out->sol_oil High supersaturation above melting point sol_none 1. Evaporate solvent 2. Add anti-solvent 3. Cool to lower temperature no_crystals->sol_none Insufficient supersaturation sol_amorph 1. Slow down cooling/addition 2. Use more 'good' solvent 3. Perform solvent screen amorphous->sol_amorph Solidification is too rapid sol_poly 1. Strictly control all conditions 2. Use seed crystals of desired form 3. Screen different solvents polymorph->sol_poly Different packing arrangements favored

Caption: A logical workflow for troubleshooting common crystallization issues.

Section 3: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent or solvent system for crystallization.

  • Preparation: Place a small amount (5-10 mg) of your compound into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid dissolves or you have added ~0.5 mL. Record the solubility at room temperature.

  • Heating: If the compound is insoluble at room temperature, gently heat the tube in a water or sand bath. Continue adding the solvent dropwise until the solid fully dissolves. Record the solubility at the elevated temperature.

  • Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe the tubes for crystal formation, oiling out, or precipitation of an amorphous solid. A good solvent is one in which the compound is highly soluble when hot but poorly soluble when cold, and which produces crystalline material upon cooling.

Table 1: Properties of Common Crystallization Solvents

SolventBoiling Point (°C)Polarity IndexH-Bond Donor/AcceptorNotes
Heptane980.1NeitherGood anti-solvent for polar compounds.
Toluene1112.4Acceptor (π-system)Can promote π-stacking interactions.
Dichloromethane403.1AcceptorVolatile; use with care. Good for moderately polar compounds.
Ethyl Acetate774.4AcceptorCommon recrystallization solvent.
Acetone565.1AcceptorTends to dissolve many compounds even when cold.
Isopropanol823.9BothGood for compounds with H-bond capabilities.
Ethanol784.3BothOften used in solvent/anti-solvent pairs with water.
Methanol655.1BothHighly polar; can sometimes inhibit crystallization.
Water10010.2BothGood anti-solvent for non-polar compounds.

Protocol 2: Slow Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent to completely dissolve your compound.

  • Insulation: Cover the flask with a watch glass and place it on a cork ring or several layers of paper towels to insulate it from the benchtop. This prevents rapid cooling from the bottom.[8]

  • Slow Cooling: Allow the flask to cool undisturbed to room temperature. Crystal nucleation should ideally begin after 5-20 minutes.[8]

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by suction filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Protocol 3: Solvent/Anti-Solvent Vapor Diffusion

This gentle technique is excellent for growing high-quality single crystals for X-ray diffraction.

  • Preparation: Dissolve your compound in a minimal amount of a good, relatively volatile solvent (e.g., dichloromethane, acetone).

  • Setup: Place this solution in a small, open vial. Place the vial inside a larger, sealed jar that contains a layer of a miscible anti-solvent (e.g., heptane, diethyl ether).

  • Diffusion: Over several hours to days, the volatile "good" solvent will slowly evaporate from the inner vial, while the vapor of the "anti-solvent" from the larger jar will diffuse into the vial.

  • Crystallization: This gradual change in solvent composition slowly reduces the solubility of your compound, promoting slow and ordered crystal growth.

Section 4: Frequently Asked Questions (FAQs)

Q: How do the phenylsulfonyl and methoxy groups specifically impact the crystallization of this azaindole? A: The phenylsulfonyl group is bulky and can sterically hinder easy packing, but its sulfonyl oxygens are potential hydrogen bond acceptors for weak C-H···O interactions with neighboring molecules, which can help form a stable 3D network.[5] The methoxy group adds to the molecule's polarity. Its orientation (syn or anti relative to another part of the molecule) can lead to different stable conformers, which may pack into different crystal lattices (polymorphs) under varying temperature or solvent conditions.[6][9]

Q: What is the role of seeding in obtaining a specific polymorph? A: Seeding is a crucial technique for controlling polymorphism. Nucleation is the step where the initial crystal lattice is formed, and different polymorphs can nucleate competitively. By adding a small crystal of the desired polymorph (a "seed") to a supersaturated solution, you bypass this competitive nucleation step. The seed provides a pre-existing template of the desired crystal lattice, ensuring that subsequent growth exclusively propagates that specific polymorph.[1]

Q: Are there any recommended solvent systems to start with for this class of compounds? A: For azaindole derivatives, which have moderate polarity and hydrogen bonding capability, a good starting point is often moderately polar solvents like ethyl acetate or isopropanol.[10][11] Solvent mixtures are also highly effective. A common strategy is to dissolve the compound in a small amount of a more polar solvent like dichloromethane or ethanol and then slowly add a non-polar anti-solvent like heptane or hexanes.[1][7]

Solvent Selection Logic Diagram

This diagram illustrates the decision-making process for choosing a crystallization solvent system based on solute-solvent polarity matching.

G start Start: Dissolve Compound in Test Solvents q1 Is compound soluble in hot solvent AND poorly soluble in cold? start->q1 single_solvent Use for Single-Solvent Slow Cooling Method q1->single_solvent Yes q2 Compound is too soluble or insoluble in most solvents? q1->q2 No end Proceed with Crystallization single_solvent->end binary_system Select Solvent/Anti-Solvent Pair q2->binary_system step1 1. Dissolve in minimal 'good' solvent (high solubility) binary_system->step1 step2 2. Slowly add miscible 'anti-solvent' (low solubility) until turbidity step1->step2 step2->end

Caption: Decision tree for selecting a suitable crystallization solvent system.

References

  • Technical Support Center: Crystallization of 1-Acetyl-7-azaindole. Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Molecular structure and crystal packing of five 4-aminophenyl (4-substituted phenyl) sulfones. Correlations between structural distortions, spectroscopic parameters and electronic substituent effects. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Molecular structure and crystal packing of five 4-aminophenyl (4-substituted phenyl) sulfones. Correlations between structural distortions, spectroscopic parameters and electronic substituent effects. RSC Publishing.
  • Troubleshooting Crystallization. Chemistry LibreTexts.
  • Technical Support Center: Improving Yield in 4-Azaindole Synthesis. Benchchem.
  • Common Issues Faced in Crystallization and How to Solve Them. Zhanghua Filter Dryer.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
  • Crystal structure of (E)-2-(4-methoxystyryl)-3-methyl-1-phenylsulfonyl-1H-indole. PMC - NIH.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Phenylsulfonyl as a β Participating Group. American Chemical Society.
  • Synthesis of 4-Azaindole via Fischer Indole Cyclization. Benchchem.
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central.
  • Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. ResearchGate. Available at: [Link]

  • Azaindole Therapeutic Agents. PMC - PubMed Central.
  • Azaindole synthesis. Organic Chemistry Portal.
  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate. Available at: [Link]

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing).
  • phenylsulfonyl group (CHEBI:52916). EMBL-EBI.
  • Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Altum Technologies.
  • 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. PMC - NIH.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH.
  • Temperature Controlling Polymorphism and Polymorphic Interconversion in Sublimation Crystallization of 5-Methoxy-salicylaldhyde Azine. ResearchGate. Available at: [Link]

  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC.
  • The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase complex. NIH.
  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Patent - EPO.
  • Preparation and characterization of azaindolyl-azaindole and structure of its halogen-free dicationic cluster containing the.
  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI.

Sources

Technical Support Center: Strategies for Minimizing In Vivo Toxicity of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with the novel compound 1-(Phenylsulfonyl)-5-methoxy-4-azaindole. Given that specific toxicological data for this molecule is not extensively published, this document provides a framework for anticipating, identifying, and mitigating potential in vivo toxicity based on its structural motifs—the azaindole core and the phenylsulfonyl group. We will explore toxicity from first principles, leveraging data from structurally related compounds to inform experimental design and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Molecule's Potential Toxicity Profile

Question 1: What are the potential structural alerts within 1-(Phenylsulfonyl)-5-methoxy-4-azaindole that might contribute to in vivo toxicity?

Answer: The structure of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole contains two key pharmacophores that warrant consideration for potential toxicity:

  • The 4-Azaindole Core: Azaindole moieties are considered "privileged structures" in medicinal chemistry due to their ability to mimic the purine system of ATP, making them potent inhibitors of various kinases.[1][2] While this is beneficial for therapeutic efficacy, it can also lead to off-target kinase inhibition, potentially causing toxicities related to cell signaling, proliferation, and survival. The nitrogen atom in the pyridine ring can also alter metabolic pathways compared to a standard indole, potentially leading to unique metabolites.[3]

  • The Phenylsulfonyl Group: Sulfonyl groups are generally stable and can increase the metabolic stability of a compound.[4] However, the broader class of sulfonamides can be associated with idiosyncratic toxicities. Furthermore, compounds containing this group can be involved in drug-drug interactions, for instance, by inhibiting metabolic enzymes like cytochrome P450s (CYPs), which could elevate co-administered drug concentrations to toxic levels.[5] The electron-withdrawing nature of the sulfonyl group also impacts the electronic properties of the entire molecule, which can influence receptor binding and potential bioactivation.[6]

Question 2: What are the most probable mechanisms of toxicity I should anticipate in my initial in vivo studies?

Answer: Based on the structural components, you should prioritize investigating two main categories of toxicity:

  • Mechanism-Based (On-Target and Off-Target) Toxicity: If the intended target of this compound is a kinase, high exposures could lead to exaggerated pharmacological effects. More likely, however, is toxicity stemming from inhibition of unintended, structurally related kinases. The azaindole scaffold is known to bind the ATP pocket of many kinases.[1]

  • Cmax-Driven Acute Toxicity: Many toxic events are not driven by total exposure (AUC) but by the peak plasma concentration (Cmax).[7] This can lead to acute, transient toxicities in organs with high blood flow, such as the liver, kidneys, or central nervous system. This is often related to saturation of metabolic pathways or acute off-target effects at high concentrations.

  • Metabolism-Driven Toxicity: The molecule will undergo Phase I and Phase II metabolism. Phase I reactions (e.g., oxidation, hydroxylation) on the azaindole or phenyl rings could potentially generate reactive metabolites. For example, N-hydroxylation of sulfonamides is a known pathway that can lead to reactive species.[8] These reactive metabolites can form covalent adducts with proteins or DNA, leading to cellular damage and immune responses.

Section 2: Designing and Troubleshooting In Vivo Studies

Question 3: I'm observing acute toxicity (e.g., lethargy, weight loss) shortly after dosing, even at levels I predicted would be safe. What's the first thing I should investigate?

Answer: This scenario strongly suggests Cmax-related toxicity. Your immediate focus should be on understanding the pharmacokinetic (PK) profile of the compound. A rapid absorption leading to a sharp, high Cmax could be overwhelming the animal's physiological systems.

Troubleshooting Steps:

  • Conduct a Preliminary PK Study: Dose a small cohort of animals and collect blood samples at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Analyze the plasma concentrations to determine the Cmax, Tmax, and AUC.

  • Correlate PK with Observations: Align the timing of your adverse clinical observations with the PK profile. If the toxicity signs appear around Tmax and resolve as the drug concentration decreases, this strengthens the Cmax hypothesis.

  • Modify the Formulation or Route of Administration: The most direct way to address Cmax-driven toxicity is to slow down the rate of absorption.[9] Consider the formulation strategies outlined in the next section. Changing the route from intravenous (IV) or intraperitoneal (IP) to subcutaneous (SC) or oral (PO) can also blunt the Cmax.[9]

Question 4: My compound has poor oral bioavailability, forcing me to use high doses that are causing toxicity. How can I improve exposure without increasing the dose?

Answer: Poor bioavailability is a common challenge that can be addressed through formulation science. The goal is to improve the dissolution rate and/or solubility of the compound in the gastrointestinal tract.[10]

Recommended Formulation Approaches:

Formulation StrategyMechanism of ActionImpact on PKPotential for Toxicity Reduction
Amorphous Solid Dispersion (ASD) Increases the dissolution rate by presenting the drug in a high-energy, non-crystalline state within a polymer matrix.Increases AUC and potentially Cmax.Allows for dose reduction, thereby lowering overall exposure needed for efficacy and avoiding dose-dependent toxicity.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the gut, enhancing absorption.[11]Significantly increases AUC.Similar to ASDs, enables lower doses to be used. Can also promote lymphatic uptake, altering biodistribution.
Nanosuspensions Reduces particle size to the nanometer range, dramatically increasing the surface area for dissolution.Increases rate and extent of absorption.Can improve bioavailability enough to lower the required dose.
Controlled-Release Formulations Uses polymers to slow the release of the drug over time.[7]Reduces Cmax, increases Tmax, maintains AUC.Directly mitigates Cmax-driven toxicity by "flattening" the PK curve.[7][9]

Question 5: How can I investigate if reactive metabolites are the cause of the observed toxicity?

Answer: Investigating reactive metabolite formation requires a combination of in vitro and in vivo techniques. The goal is to "trap" the unstable, reactive species by allowing them to react with a nucleophile.

Experimental Workflow:

  • In Vitro Metabolic Stability Assay with Trapping Agents: Incubate your compound with liver microsomes (or hepatocytes) and a trapping agent like glutathione (GSH).

  • LC-MS/MS Analysis: Analyze the incubation mixture using high-resolution mass spectrometry. Look for new masses corresponding to your parent compound plus the mass of GSH (or fragments thereof). This indicates the formation of a GSH adduct, which is strong evidence of a reactive intermediate.

  • In Vivo Metabolite Profiling: Analyze plasma, urine, and bile from dosed animals to identify the major circulating and excreted metabolites. Compare these with your in vitro findings.[8][12]

The diagram below outlines a general workflow for investigating and mitigating toxicity.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Validation start Observe In Vivo Toxicity pkpd Conduct PK/PD Study (Determine Cmax, AUC) start->pkpd cmax_tox Hypothesis: Cmax-Driven Toxicity pkpd->cmax_tox metabolite_tox Hypothesis: Reactive Metabolite pkpd->metabolite_tox off_target Hypothesis: Off-Target Activity pkpd->off_target formulation Optimize Formulation (e.g., Controlled Release) cmax_tox->formulation chem_mod Structural Modification (Block Metabolic Hotspot) metabolite_tox->chem_mod target_selectivity Profile vs. Kinase Panel off_target->target_selectivity retest Re-evaluate In Vivo Tolerability & Efficacy formulation->retest chem_mod->retest target_selectivity->retest

Caption: General workflow for troubleshooting in vivo toxicity.

Section 3: Predictive Models and Protocols

Question 6: What are the predicted metabolic pathways for this compound, and how can I visualize them?

Answer: Based on known biotransformations of azaindoles and sulfonyl-containing molecules, we can predict several metabolic pathways. The primary sites for Phase I metabolism are likely the electron-rich azaindole ring system and the phenyl ring of the sulfonyl group.

Predicted Phase I Reactions:

  • Hydroxylation: Addition of -OH groups on the phenyl ring or the azaindole core.

  • O-demethylation: Removal of the methyl group from the 5-methoxy position to form a phenol, which can then be conjugated.

  • N-oxidation: Oxidation of the nitrogen atoms in the azaindole ring.

  • Sulfoxide/Sulfone Formation: While the sulfur is already in a high oxidation state (sulfonyl), metabolism at other parts of the molecule is more likely.

The diagram below illustrates these potential metabolic transformations.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 1-(Phenylsulfonyl)-5-methoxy-4-azaindole M1 Hydroxylated Phenyl Metabolite Parent->M1 Oxidation M2 Hydroxylated Azaindole Metabolite Parent->M2 Oxidation M3 O-demethylated Metabolite (Phenol) Parent->M3 Oxidation M4 Glucuronide Conjugate M3->M4 Conjugation M5 Sulfate Conjugate M3->M5 Conjugation

Caption: Predicted metabolic pathways for the title compound.

Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study

This protocol provides a framework for determining the MTD in rodents, a crucial first step in any in vivo program.

Objective: To identify the highest dose of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole that can be administered without causing unacceptable toxicity over a defined period.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., CD-1 mice or Sprague-Dawley rats). Use 3-5 animals per group, including both males and females if no prior sex-specific toxicity is known.

  • Dose Selection: Start with a dose-escalation design. Based on in vitro potency, select a starting dose (e.g., 10 mg/kg). Subsequent dose levels should increase by a factor of 2-3 (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.

  • Formulation & Administration: Use a consistent, well-characterized formulation. Administer the compound via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Clinical Observations: Record observations twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, grooming).

    • Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.

    • Feed/Water Intake: Monitor daily.

  • Study Duration: Typically 5-7 days for an acute MTD study.

  • Endpoint Analysis: At the end of the study, perform a gross necropsy. Collect key organs (liver, kidney, spleen, heart, lungs) for histopathological analysis to identify any tissue-level damage.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or severe, irreversible clinical signs.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) Formulation

This protocol describes a simple solvent evaporation method to create an ASD for improving oral bioavailability.

Materials:

  • 1-(Phenylsulfonyl)-5-methoxy-4-azaindole (API)

  • Polymer (e.g., PVP-VA 64, HPMC-AS)

  • Organic Solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both API and polymer.

  • Rotary evaporator.

Methodology:

  • Solubilization: Determine the desired drug loading (e.g., 20% w/w). Dissolve 200 mg of API and 800 mg of polymer in a suitable volume of the organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, clear film or solid foam is formed and all solvent is removed.

  • Drying: Place the resulting solid in a vacuum oven overnight to remove any residual solvent.

  • Milling & Characterization: Gently scrape the solid from the flask and mill it into a fine powder.

  • Validation (Crucial):

    • Differential Scanning Calorimetry (DSC): Analyze the powder to confirm the absence of a melting peak for the crystalline API, indicating it is amorphous.

    • Powder X-Ray Diffraction (PXRD): Confirm the amorphous nature by observing a broad halo instead of sharp Bragg peaks.

  • Dosing Suspension: For in vivo studies, the resulting ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) immediately before dosing.

References
  • Formulation approaches in mitigating toxicity of orally administr
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.
  • Formulation strategies to help de-risking drug development. SEQENS.
  • The Importance of Formulation Design in Oral GLP Toxicology Studies.
  • Unintentional sulfonylurea toxicity due to a drug-drug interaction: a case report. PubMed.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
  • Azaindole Therapeutic Agents. PMC - PubMed Central.
  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. PubMed Central.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
  • Application of Sulfonyl in Drug Design | Request PDF.
  • Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation | Request PDF.
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology.

Sources

Technical Support Center: Analytical Methods for "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical characterization of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth, field-proven insights into detecting, identifying, and quantifying impurities, ensuring the quality, safety, and efficacy of your active pharmaceutical ingredient (API). Our guidance is grounded in established analytical principles and regulatory expectations.

Introduction: The Criticality of Impurity Profiling

1-(Phenylsulfonyl)-5-methoxy-4-azaindole is a complex heterocyclic molecule, and like any synthetically derived compound, it is susceptible to the presence of impurities. These impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities in new drug substances.[1][4][5] Therefore, robust and validated analytical methods are not just a matter of good science but a critical regulatory requirement. This guide will walk you through common challenges and provide solutions for comprehensive impurity profiling.

Potential Impurities in the Synthesis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

A comprehensive understanding of the synthetic route is paramount for predicting potential impurities. While the specific synthesis can vary, a plausible route may involve the coupling of a 5-methoxy-4-azaindole core with benzenesulfonyl chloride. Based on this, potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 5-methoxy-4-azaindole or benzenesulfonyl chloride.

    • Intermediates: Incomplete reaction products.[2]

    • By-products: Products from side reactions, such as hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid or the formation of isomeric products.

  • Degradation Products: Impurities formed during storage or upon exposure to light, heat, or humidity.[2] For an azaindole structure, this could involve oxidation or cleavage of the sulfonyl group.

  • Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the manufacturing process.[2]

Analytical Strategy Workflow

A systematic approach is essential for the successful identification and control of impurities. The following workflow outlines a logical progression from initial screening to full characterization.

Impurity_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Control & Reporting A Sample Preparation (API Dissolution) B HPLC-UV Method Development & Screening A->B C Method Validation (ICH Q2) B->C D Quantification of Known & Unknown Impurities C->D E LC-MS Analysis (Mass Identification) D->E Unknowns > 0.10%? I Set Specifications (ICH Q3A/Q6A) D->I G Structural Elucidation (NMR, HRMS) E->G F Impurity Isolation (Prep-HPLC) F->G H Impurity Synthesis & Confirmation G->H J Routine Batch Analysis I->J

Caption: Logical workflow for impurity detection, characterization, and control.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole and its impurities.

Q1: What is the best starting point for developing an HPLC method for impurity profiling?

A: A reversed-phase HPLC (RP-HPLC) method with UV detection is the industry standard and the most effective starting point.[3][6] Given the aromatic and moderately non-polar nature of the target molecule, a C18 column is an excellent choice. Start with a gradient elution using a mobile phase of acetonitrile and water (or a suitable buffer like 0.1% formic acid for MS compatibility) to ensure separation of impurities with a wide range of polarities.[6][7][8]

Q2: I'm seeing an unknown peak in my chromatogram. How do I determine if I need to identify it?

A: The requirement for identification is dictated by regulatory guidelines, specifically ICH Q3A(R2).[4][5] The key factor is the concentration of the impurity relative to the API and the maximum daily dose (MDD) of the drug. As a general rule, any unspecified impurity present at a concentration of 0.10% or higher must be reported, and efforts should be made to structurally identify it.[1]

Q3: How can I identify the structure of an unknown impurity?

A: A hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this purpose.[9][10] An initial LC-MS run will provide the molecular weight of the impurity. High-Resolution Mass Spectrometry (HRMS) can yield an accurate mass, allowing you to propose a molecular formula. For unambiguous structural confirmation, the impurity may need to be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[9][11][12]

Q4: I don't have a reference standard for a specific impurity. How can I quantify it?

A: In the absence of a specific reference standard, it is acceptable to estimate the impurity level using the peak area of the main API peak, assuming the response factor is similar (e.g., 1.0).[2] This is a common practice in early development. However, it is crucial to state this assumption clearly. If the response factors are known to be different (e.g., due to a missing or different chromophore), a correction factor should be applied.[2] For regulatory filings, synthesis and qualification of a reference standard for any significant impurity will likely be required.

Q5: My HPLC peaks are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and active sites (free silanols) on the silica-based column packing. The basic nitrogen on the azaindole ring is particularly prone to this. To mitigate this, consider the following:

  • Use a Low-pH Mobile Phase: Add an acidic modifier like 0.1% formic or phosphoric acid to the mobile phase. This protonates the basic nitrogen, reducing its interaction with silanols.[6]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns (like a C18) have fewer free silanol groups and are designed to minimize these interactions.

  • Lower Sample Concentration: Overloading the column can exacerbate tailing. Try injecting a more dilute sample.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution Inappropriate mobile phase composition or gradient slope.Optimize the gradient profile (make it shallower). Experiment with a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity.
Wrong column chemistry.Try a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) to introduce different separation mechanisms.
Ghost Peaks Contamination in the mobile phase, injector carryover, or impure diluent.Run a blank gradient to isolate the source. Purge the injector and use fresh, high-purity solvents and diluents.
Baseline Drift Column not equilibrated; mobile phase composition changing (e.g., unstable buffer); detector lamp aging.Ensure the column is fully equilibrated before injection. Prepare fresh mobile phase daily. Check detector lamp performance and hours of use.
Inconsistent Retention Times Fluctuation in column temperature; pump malfunction or leaks; mobile phase not properly degassed.Use a column oven for temperature control. Check the HPLC system for pressure fluctuations and perform pump maintenance. Degas the mobile phase before use.
Key Analytical Techniques Comparison
Technique Primary Use Case Strengths Limitations
HPLC-UV Detection, quantification, routine purity testing.Robust, reproducible, widely available, excellent for quantification.[3][6]Provides no structural information on its own; requires reference standards for confident identification.
LC-MS/MS Identification of unknown impurities, quantification of trace-level impurities.High sensitivity and selectivity; provides molecular weight and fragmentation data for structural clues.[9][13][14]Response can be non-linear and matrix-dependent; more complex instrumentation.[10]
GC-MS Analysis of volatile impurities (e.g., residual solvents).Excellent for separating and identifying volatile and semi-volatile compounds.[3][9]Not suitable for non-volatile or thermally labile compounds like the API itself.
NMR Spectroscopy Unambiguous structure elucidation of isolated impurities.Provides detailed structural information, enabling definitive identification of molecular connectivity.[11][12][15]Requires a relatively pure and concentrated sample (>1 mg); lower sensitivity than MS.[11]
Detailed Protocol: RP-HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point for the analysis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole. It must be further optimized and validated according to ICH Q2(R1) guidelines for your specific application.

1. Instrumentation and Materials

  • System: HPLC or UPLC system with a UV/PDA detector.[6]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), and formic acid.

  • Sample: 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific λmax determined by UV scan)

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    25.0 90
    30.0 90
    30.1 10

    | 35.0 | 10 |

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the 1-(Phenylsulfonyl)-5-methoxy-4-azaindole sample.

  • Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of 0.5 mg/mL.

  • Ensure the sample is fully dissolved, using sonication if necessary.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]

4. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of each impurity relative to the total area of all peaks.

  • Disregard any peaks originating from the blank or diluent.

  • Report any impurity exceeding the reporting threshold (typically 0.05%).[4]

References
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from AMSbiopharma website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh7HTCY3QKQugLXKE6E_NLjW6WOQMPuBikdSgkz7k2NfQhOVkoNk_urXDTF7bGJdaAEys0f8Z89jz6bWEKI48TYF6-5xpycSr54RnfYgZTcvdIS46Hf0HlmJ4odPc1iKCqfzl7XKoU_5ueXdXEWQQ=]
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from International Journal of Pharmaceutical Investigation website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3vZmTlMVUH3KaooDBLmbwIYg6cPWTg4XiPl2NYFG4e5tzgUlQTCLjjIF0u26LrZ8y1kSR6U3gS4eKVovC4Q7S4qtpZmnrna4Jz_goZNuRZZT68ZntYJJOs10riPA_oMImAolIcGPQTK3s4aWsuyJAkdqTeI7llA3boNwj6DnBYdDPGVo=]
  • Benchchem. (2025). A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEGlxFnlL1_yyRwucgwrmHqeJ1Oq5B4k4BBsg2kwnZavn342IX1YVUAqTjwAuyeyK-ZL6gN9ThaGsbJvIzJmzxRpjDWOPA2oJWKQL4klqx15LQbAKuvhpxY1zntX9WK9J0Lv7mk7mS4G_2HT4lHEEkweYh3zOKZqcR1qOmTbq3dO9FLyg3qe_LJe1w3zl45Eamvj5YESzsbclsQcvsCrrcSIGEXgyxt_zW1HM=]
  • MCA The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from MCA The Gambia website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWC5WAwGYyMxKpJX4UkDnTyqV3TTB6ezNDg3aDGEfPSAUQrAoyWEPr_xk3jQCaMHc0zB-8-hUqBYqRvEJIsTbutPRoZ8_XtWaHUrHJ_ydcrIYf8PrYaq9CwnRczfe5Fv471SakFrSGEnwO2WtHMI09NVthRtVueVTbaVbQW4E19XZnUKvpjkLoLVFrxG4d-prn]
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from European Medicines Agency website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqJJ4r9T4rRLPSBQ2TCpOoGS600zQ2ZogtKuandWMoVaOEV1-rpBO_dHFGl2e30o-G1jzn51fGYbrIFbFEA4c-pQckjEHwm2Z8A-2t7DDMKuF9UBTF17_-Br_xNzDie60LCZjGuQNQNn5mMwo9pWVWkA_5kXDVPGidkZ0lkvZzhDz0HDkm0ngpLLCoecaeDeKy5Xkq8jQ=]
  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from ICH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFit6PFN5bCuP84pXjvnbCpFhGwGypI9J0RAbDILpEpTurGh42JGh6czra06ILVEblT54gLerYmd2e14cW7L2zMkUHE37FkbPqf3gah3CBsL_2wmcEmGrpGDoUV1eFDQrnVaz6RqDZvVVU=]
  • Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from Resolvemass Laboratories website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpFML3ddUcMj9raR6bezq6RCWCqBINnlQXHrc9iIJ3nyb8v6XsWvzumEvSs7aX7LnVeJq_CMGurW7ElBbGirAHmrySQ68ZOwPH4i-OWRLdsCCGWIa8EzNLxjnX_nDh7VXMDBK8WUVsOGy00Xp6NBKILwQk4-Jex_UNuReKxTRGksHUpCx9YokOexK-PABw]
  • LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from LGC website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAEb-FaiiaSXGXjr9r46QY54ntDtDlESr2DClTqev00K4_uyaJwMLt5VL5NLlRdZAdbZT1jnN9gZHPeVdMWmZuPIfLS7HUVxmu470lHmPnDVwRDeqWcMLVaXIrytZssj6AeuHLNLLpVmr8xScslKuVCozZWmywCyarv8HgDhUOBzQ_l10hB8raS2MuMlCLRXFSynDK39W6bpF54836j2eztrcL3zPXxnWC2yAZ1ueMK5neOTkIyVWJWfZyJUKg3TzB]
  • ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling. Retrieved from ResearchGate website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC6GB-FfSpLWpiFQtFD2L_AyVrE8iMGcTKwDF1MMipP-kbv_WRRabULMi63qaWfDBWtsSDXdIwhJ7leUFl4Y182yt38hK86uqVnHMjXgsqwPBrAAjUReVaLl7hi3AyCAnYYm0papsYwSeUbCEeFNa3VvqI-FOMr8UzWIjq3GKHKGuCiX9p3rTu1LFVBDDzc5u1m0_XA86yRw==]
  • Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from Innovational Journals website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5783iIotok3nsp9lut52kKXID7l8LlpppNGGVNKrWHKag6bCBYSdOzK73Sq6ciF6VYBRkou59fZz7Sg_CSblrAYgcJDShMHZhEbCe1PiWPstHmvHgvEM9JKc2hh1wpABhjkMKc6OgihgkWDZQupoZ5G6IdsYisvTzh0b95DGiED8=]
  • In-fact Publications. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from In-fact Publications website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcX_-EriuQcMxTnOopfnIUm0RzG5agAanUBsYNTNNoGLkdmMEH74fptGCsfuAvNXO_UBIBV08vzxc6uYjF5P395weU5TheCf1IQYUq7yijXYXfMUZIwUu9LCVMiWu4FrCcwTuwvRe6eUFmmOxYVoDF]
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from AMSbiopharma website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlOe_u4HVT7eXs1muci_cxiFCc3_uug0ftvN__-qwZ_mvsRoMOhOxBuYe7fqAkEb8CzXYIDMf5QldGsbTTVKLwTDyT5Wi30_ZFJEgW66uN43Ip4QIDKjlhGBB7FbYASwX9SenWGjYtVR_ypE4FXpWREys_Hb-D-ktOmZPWVg==]
  • AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from AZoM website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBhop5YxRYgx0cSJ_nUeGUImaLo6JbAIpktdhyw4PFUPJJ94f12taF7bvEv1VNUtEFxqKvudIs7B6EiEtA5colp3tP_ROQPheQaOiB0NoVq9F08mV_myVs3tN9Qxk-mt6FDkGAJU4zLm_bZLQcYaxh]
  • ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. Retrieved from ResearchGate website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3GFE4orIlk9J2rRYZmlB-0dttc5LL6RzpVTJRUzSNbHKsbjoy5rTJyCaj1TQNS2lfa7PaM8NYGPNJQwl6S_No6poBCFxnRxkWhuuV9meUQecTjxTxVRlGwGefum-A4uOTRLSRxgOwAOomwg9ow_-SIAWZ0NBnPGpBvvVcb-U9QBX9Idsn5RlfMX8jc9yVQgXH8DhfJFPE5EX6zy1Hzk2kZQzYXgfk9wfW-w==]
  • PubMed. (2025, June 10). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Retrieved from PubMed website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRMN6w_SzSDldO17rqF_C1txvXC9bAbaK2Kd3p02YUUW7yo00M-qoTnul41AEicBkY9hI5vTtxQXTUZnoGd9GubZmGlrLVKd5XjjV9cJSOVywE0vS9QfOY88rYHc1C7OWfkeb3]
  • SIELC Technologies. (n.d.). Separation of 2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]- on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBaE6ohmGV1Qa0HRCKk_2pWW-GkNoeKlc8VXw4xDFevR1MrL3NZOX0ot5BXW7Wqt0zZ3nmMoDcziwfnXzeI_GEcmUKPExwTWC6rnrZ1-mYoJanGrYVFUWu8cxZwVHL4riW0uOcM7_8xNi---yKsu95tqpV5RPMhd1IoKQzt6mqRGZi8uiFBLf4BrbjMFMnHTgW_OUv7KcxIbbJFQJpAUwSaBiT5m3VizbSolq2h1WqnR3_Mr5asItVwC96GsfVZYvgZBvLgrQ-xsv-XetPVQ==]
  • SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf4q5S6mqjE8BvuYNf0EMUigNzLJ7Yl4y0m8_VZgYR2QG7OKcZen_dlZ7LU3W_W4b-sbisfQN0hEKoSjc08r-vsqolCRoYa1j1-MBgNnPKokfCB_qMnRsqut3qQnYdtXNw7CQTqwAhYm97ZORBq5bkilYnIKfHYa_Fh4mJbbTIF_DYjMjS8s2_]

Sources

Validation & Comparative

A Comparative Guide to 4-Azaindole Derivatives: Spotlight on 1-(Phenylsulfonyl)-5-methoxy-4-azaindole in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole and related 4-azaindole derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry for their potential as potent kinase inhibitors. Drawing upon available experimental data for closely related analogues, this document will explore the structure-activity relationships (SAR) that govern their biological activity, with a particular focus on the inhibition of the c-Met proto-oncogene, a key target in cancer therapy.

The 4-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition

The 4-azaindole core, a bioisostere of indole, has emerged as a "privileged scaffold" in drug discovery. The strategic placement of a nitrogen atom in the six-membered ring can significantly modulate the physicochemical properties of the molecule, such as solubility and pKa, and critically, its ability to form hydrogen bonds with the hinge region of the ATP-binding site in various kinases.[1][2] This has led to the development of numerous 4-azaindole-based inhibitors targeting a range of kinases implicated in diseases from cancer to inflammation.[3][4]

N-Sulfonylation of the 4-Azaindole Core: A Strategy for Potent c-Met Inhibition

Dysregulation of the c-Met receptor tyrosine kinase signaling pathway is a known driver of tumor growth, invasion, and metastasis in numerous cancers.[3] Consequently, the development of small molecule inhibitors of c-Met is a major focus of oncology research. One successful strategy has been the modification of the 4-azaindole scaffold, particularly at the N-1 position.

The introduction of a sulfonyl group at the N-1 position of the 4-azaindole ring has been shown to yield potent inhibitors of c-Met kinase. This modification is believed to correctly orient the molecule within the ATP-binding pocket, allowing for key interactions that lead to potent inhibition.

Comparative Analysis of N-Sulfonylated 4-Azaindole Derivatives

To understand the potential of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, we will compare it with its N-nitrobenzenesulfonyl counterparts for which experimental data exists.

Table 1: Comparative Biological Activity of N-Sulfonylated 4-Azaindole Derivatives against c-Met Kinase

Compound IDR Group (at N-1)Other Substituentsc-Met IC50 (nM)Reference
Compound 1 p-NitrobenzenesulfonylNone20[5]
Compound 2 m-NitrobenzenesulfonylNone70[5]
Topic Compound Phenylsulfonyl5-MethoxyData Not Available-

Note: Data for the topic compound is not available in published literature and is presented for structural comparison.

Analysis of the Sulfonyl Substituent

The available data on Compounds 1 and 2 highlight the sensitivity of c-Met inhibition to the substitution pattern on the phenylsulfonyl moiety. The para-nitro substitution in Compound 1 results in a 3.5-fold increase in potency compared to the meta-nitro substitution in Compound 2 (20 nM vs. 70 nM).[5] This suggests that electronic and steric factors of the substituent on the phenyl ring play a crucial role in the interaction with the c-Met active site.

For our topic compound, 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, the absence of a nitro group on the phenylsulfonyl moiety would likely alter its electronic properties compared to Compounds 1 and 2. It is plausible that the unsubstituted phenylsulfonyl group may result in a different inhibitory potency. Further experimental validation is necessary to confirm this.

The Influence of the 5-Methoxy Group

The presence of a methoxy group at the 5-position of the 4-azaindole ring is another key structural feature of the topic compound. Methoxy groups are known to be electron-donating and can influence the overall electron density of the heterocyclic ring system. This can impact the strength of hydrogen bonding interactions with the kinase hinge region. Furthermore, the 5-position of the azaindole core often points towards the solvent-exposed region of the ATP-binding pocket, suggesting that substitutions at this position can be tailored to improve physicochemical properties like solubility without negatively impacting potency.[5] The introduction of a methoxy group could therefore offer a vector for optimizing the pharmacokinetic profile of the inhibitor.

Experimental Protocols

To facilitate further research and direct comparison, we provide a standard protocol for a c-Met kinase inhibition assay.

In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase.

Objective: To quantify the in vitro potency of a test compound in inhibiting the enzymatic activity of recombinant human c-Met kinase.

Materials:

  • Recombinant human c-Met kinase (catalytic domain)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup: Add the diluted test compound solutions to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Dilute the recombinant c-Met kinase in kinase buffer and add to all wells except the negative control.

  • Initiation of Reaction: Prepare a solution of the peptide substrate and ATP in kinase buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for c-Met.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Caption: Key structural features of the 4-azaindole scaffold.

Experimental Workflow for Kinase Inhibitor Profiling A Compound Synthesis (e.g., 1-(Phenylsulfonyl)-5-methoxy-4-azaindole) B In Vitro Kinase Assay (Determine IC50 against c-Met) A->B C Cell-Based Assays (e.g., Phospho-c-Met Western Blot) B->C Potent Compounds D Selectivity Profiling (Test against a panel of kinases) C->D F Pharmacokinetic Analysis (ADME properties) D->F Selective Compounds E In Vivo Efficacy Studies (Tumor xenograft models) F->E

Caption: A typical drug discovery workflow for kinase inhibitors.

Simplified c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds P_cMet Phosphorylated c-Met (Active) cMet->P_cMet Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_cMet->Downstream Cellular_Response Cellular Responses (Proliferation, Survival, Motility) Downstream->Cellular_Response Inhibitor 4-Azaindole Inhibitor Inhibitor->cMet Blocks ATP Binding

Caption: Inhibition of the c-Met signaling cascade by a 4-azaindole derivative.

Conclusion and Future Directions

Future research should focus on the synthesis and biological evaluation of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole and a series of related derivatives to build a comprehensive structure-activity relationship profile. This should include in vitro kinase assays against c-Met and a panel of other kinases to determine selectivity, as well as cell-based assays to confirm on-target activity. Such studies will be instrumental in validating the potential of this specific derivative and guiding the design of next-generation 4-azaindole-based kinase inhibitors for therapeutic applications.

References

  • Molecules. The Azaindole Framework in the Design of Kinase Inhibitors. 2017. Available at: [Link]. Accessed January 21, 2026.

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo. National Center for Biotechnology Information. Available at: [Link]. Accessed January 21, 2026.

  • ResearchGate. X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase... ResearchGate. Available at: [Link]. Accessed January 21, 2026.

  • ResearchGate. IC50 values against c-Met kinase. a. ResearchGate. Available at: [Link]. Accessed January 21, 2026.

  • PubMed. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed. Available at: [Link]. Accessed January 21, 2026.

  • ResearchGate. Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. Available at: [Link]. Accessed January 21, 2026.

  • National Center for Biotechnology Information. Azaindole Therapeutic Agents. National Center for Biotechnology Information. Available at: [Link]. Accessed January 21, 2026.

  • PubMed Central. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central. Available at: [Link]. Accessed January 21, 2026.

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. ResearchGate. Available at: [Link]. Accessed January 21, 2026.

  • National Center for Biotechnology Information. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC. National Center for Biotechnology Information. Available at: [Link]. Accessed January 21, 2026.

  • National Center for Biotechnology Information. Inhibition of c-MET upregulates PD-L1 expression in lung adenocarcinoma. National Center for Biotechnology Information. Available at: [Link]. Accessed January 21, 2026.

  • MDPI. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies. MDPI. Available at: [Link]. Accessed January 21, 2026.

  • PubMed. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. Available at: [Link]. Accessed January 21, 2026.

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. Available at: [Link]. Accessed January 21, 2026.

Sources

Comparative analysis of "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" and known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Potential of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole in Kinase Inhibition

Introduction: The Quest for Selective Kinase Inhibitors

In the landscape of modern drug discovery, the development of selective kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of numerous cellular processes.[1][2] Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, frequently serving as the core of potent kinase inhibitors.[1][2] This guide provides a comparative analysis of a novel compound, 1-(Phenylsulfonyl)-5-methoxy-4-azaindole , with two well-characterized inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, BIRB 796 (Doramapimod) and SB203580 .

While direct experimental data for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is not yet publicly available, its structural features—namely the 4-azaindole core, a known pharmacophore for kinase binding, and the phenylsulfonyl group, which can confer specific interactions within an ATP-binding pocket—strongly suggest its potential as a kinase inhibitor. This analysis will, therefore, proceed under the scientifically grounded hypothesis that 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is a novel inhibitor of p38 MAPK, a key player in inflammatory signaling.[3][4][5] This allows for a robust comparison with established agents and provides a framework for its potential future evaluation.

The Target: p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stresses, such as inflammatory cytokines (e.g., TNF-α, IL-1β), and environmental insults.[4][5][6] Activation of p38 MAPK leads to the phosphorylation of a multitude of downstream substrates, culminating in the production of pro-inflammatory mediators.[5] Consequently, inhibition of p38 MAPK has been a long-standing therapeutic strategy for a range of inflammatory diseases.[4][7]

p38_pathway Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases (MKK3/6) Upstream Kinases (MKK3/6) Inflammatory Stimuli->Upstream Kinases (MKK3/6) p38 MAPK p38 MAPK Upstream Kinases (MKK3/6)->p38 MAPK Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response

Figure 1: Simplified schematic of the p38 MAPK signaling pathway.

Comparative Inhibitor Profiles

A direct comparison of key inhibitor characteristics is essential for evaluating their therapeutic potential. The following table summarizes the known properties of BIRB 796 and SB203580, alongside the projected profile for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole based on its structural class.

Feature1-(Phenylsulfonyl)-5-methoxy-4-azaindole (Projected)BIRB 796 (Doramapimod)SB203580
Target p38 MAPK (Hypothesized)p38 MAPK (α, β, γ, δ isoforms)p38 MAPK (α and β isoforms)
Mechanism of Action ATP-competitive (likely)Allosteric, ATP-competitive (indirect)[8]ATP-competitive[7][9]
Potency (IC50) To be determinedp38α: 38 nM, p38β: 65 nM[10]p38α: 50 nM, p38β: 500 nM[11]
Selectivity To be determinedHighly selective against other kinases at lower concentrations[12][13]Does not inhibit ERK or JNK[14]
Key Structural Feature 4-Azaindole core, Phenylsulfonyl groupDiaryl ureaPyridinyl imidazole[9]

In-Depth Analysis of Inhibitor Mechanisms

SB203580: The Archetypal ATP-Competitive Inhibitor

SB203580 is a first-generation p38 MAPK inhibitor that functions by directly competing with ATP for binding to the kinase's active site.[7][9] Its pyridinyl imidazole core is a common motif in kinase inhibitors and forms key hydrogen bond interactions within the hinge region of the ATP-binding pocket. While a valuable research tool, its clinical development has been hampered by off-target effects and a relatively low selectivity profile at higher concentrations.[7]

BIRB 796 (Doramapimod): A Paradigm of Allosteric Inhibition

BIRB 796 represents a significant advancement in p38 MAPK inhibition. It binds to an allosteric pocket adjacent to the ATP-binding site, inducing a conformational change that prevents ATP from binding effectively.[7][8] This unique mechanism contributes to its high potency and selectivity.[10][12] The diaryl urea moiety is crucial for its interaction with this allosteric site. BIRB 796 has demonstrated efficacy in preclinical models of inflammatory diseases.[12]

1-(Phenylsulfonyl)-5-methoxy-4-azaindole: A Novel Chemical Entity

Based on the extensive literature on azaindole-based kinase inhibitors, it is highly probable that 1-(Phenylsulfonyl)-5-methoxy-4-azaindole will also function as an ATP-competitive inhibitor.[2] The 4-azaindole core is a bioisostere of adenine and is expected to interact with the hinge region of the p38 MAPK active site. The phenylsulfonyl group likely occupies a hydrophobic pocket within the active site, potentially contributing to both potency and selectivity. The 5-methoxy substituent could further modulate solubility and cell permeability.

inhibitor_mechanism cluster_atp ATP-Competitive Inhibition cluster_allosteric Allosteric Inhibition ATP ATP Kinase Active Site Kinase Active Site ATP->Kinase Active Site Binds Inhibitor Inhibitor Inhibitor->Kinase Active Site Competes ATP_allo ATP Kinase_allo Kinase ATP_allo->Kinase_allo Binding Blocked Allosteric Site Allosteric Site Allosteric Site->Kinase_allo Induces Conformational Change Inhibitor_allo Inhibitor Inhibitor_allo->Allosteric Site Binds

Figure 2: Comparison of ATP-competitive and allosteric inhibition mechanisms.

Experimental Protocols for Comparative Evaluation

To empirically validate the projected activity of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole and directly compare it to BIRB 796 and SB203580, a series of well-established in vitro and cell-based assays are required.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified p38 MAPK alpha.

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate by the kinase. The amount of phosphorylation is quantified, typically using a fluorescent or luminescent readout.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human p38α kinase in assay buffer.

    • Prepare a stock solution of a suitable substrate (e.g., ATF2) and ATP in assay buffer.

    • Prepare serial dilutions of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, BIRB 796, and SB203580 in DMSO.

  • Assay Procedure:

    • Add a small volume of the diluted inhibitor to the wells of a microplate.

    • Add the p38α kinase solution to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Cell-Based TNF-α Release Assay

Objective: To assess the ability of the inhibitors to suppress the production of the pro-inflammatory cytokine TNF-α in a cellular context.

Principle: Lipopolysaccharide (LPS) is a potent stimulator of TNF-α production in monocytic cell lines like THP-1. The amount of TNF-α released into the cell culture medium can be quantified by ELISA.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture THP-1 cells in appropriate media and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Inhibitor Treatment and Stimulation:

    • Pre-treat the differentiated THP-1 cells with serial dilutions of the test compounds for a specified time.

    • Stimulate the cells with LPS to induce TNF-α production.

  • TNF-α Quantification:

    • Collect the cell culture supernatant after an appropriate incubation period.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the LPS-stimulated control.

    • Determine the EC50 value (effective concentration for 50% inhibition) for each compound.

experimental_workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay Reagents Reagents Assay Plate Assay Plate Reagents->Assay Plate Incubation Incubation Assay Plate->Incubation Detection Detection Incubation->Detection IC50 IC50 Detection->IC50 Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment LPS Stimulation LPS Stimulation Inhibitor Treatment->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection ELISA ELISA Supernatant Collection->ELISA EC50 EC50 ELISA->EC50

Figure 3: General workflow for in vitro and cell-based inhibitor profiling.

Conclusion and Future Directions

This comparative analysis provides a conceptual framework for understanding the potential of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole as a novel p38 MAPK inhibitor. Its structural similarity to known kinase inhibitors, particularly those with an azaindole core, makes it a compelling candidate for further investigation. The established profiles of BIRB 796 and SB203580 serve as valuable benchmarks for assessing its potency, selectivity, and mechanism of action.

Future experimental work should focus on the synthesis and in vitro profiling of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole to confirm its activity against p38 MAPK and a broader panel of kinases to determine its selectivity. Subsequent cell-based assays will be crucial for validating its efficacy in a more physiologically relevant context. The insights gained from such studies will be instrumental in determining the therapeutic potential of this promising new chemical entity.

References

  • Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]

  • p38 MAPK inhibitor | BIRB 796. opnMe | Boehringer Ingelheim. Available at: [Link]

  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PubMed Central. Available at: [Link]

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PubMed Central. Available at: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • 1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis. PubMed Central. Available at: [Link]

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Macrophage Activation by a Substituted pyrimido[5,4-b]indole Increases Anti-Cancer Activity. PubMed. Available at: [Link]

  • Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. ResearchGate. Available at: [Link]

  • Lead optimization of 1,4-azaindoles as antimycobacterial agents. PubMed. Available at: [Link]

  • 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. ResearchGate. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • The path of p38α MAP kinase inhibition. Universität Tübingen. Available at: [Link]

  • SB203580 | p38 MAPK inhibitor. Cellagen Technology. Available at: [Link]

  • What are p38 MAPK inhibitors and how do they work?. News-Medical.net. Available at: [Link]

  • Preparation method for 4-substituted-7-azaindole. Google Patents.
  • 4-(BENZYLOXY)-1-(PHENYLSULFONYL)-1H-INDOLE. Chemsrc. Available at: [Link]

Sources

Validating Target Engagement of "1-(Phenylsulfonyl)-5-methoxy-4-azaindole": A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the azaindole scaffold has emerged as a privileged structure for the development of potent kinase inhibitors.[1][2][3] This guide focuses on a novel compound, "1-(Phenylsulfonyl)-5-methoxy-4-azaindole," a molecule designed with the classic pharmacophoric elements of a kinase inhibitor. Given its structural motifs, we hypothesize its primary target to be a member of the tyrosine kinase family, a class of enzymes frequently implicated in oncogenesis.

For the purpose of this illustrative guide, we will posit that "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" (hereafter designated as AZD-451) is a putative inhibitor of Bruton's Tyrosine Kinase (BTK) , a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. The dysregulation of BTK is a key driver in various B-cell malignancies, making it a well-validated therapeutic target.

This guide provides a multi-tiered strategy to rigorously validate the engagement of AZD-451 with its hypothetical target, BTK. We will compare its performance with two well-established BTK inhibitors: Ibrutinib , a first-in-class covalent inhibitor, and Acalabrutinib , a second-generation, more selective covalent inhibitor. Our approach is grounded in a logical progression from direct biochemical confirmation to physiologically relevant cellular engagement, ensuring a high degree of scientific confidence in the compound's mechanism of action.

The Strategic Imperative of Target Engagement

Confirming that a compound binds to its intended molecular target within a cellular context is a cornerstone of successful drug development.[4] It bridges the gap between biochemical potency and cellular activity, providing the mechanistic certainty required to progress a compound from hit to lead and beyond.[5] A failure to robustly validate target engagement can lead to the costly advancement of compounds with misunderstood mechanisms or off-target effects, a primary cause of late-stage clinical failures.

Our validation strategy for AZD-451 is therefore built on a tripartite foundation:

  • Biochemical Validation: Does the compound directly interact with and inhibit the purified target protein?

  • Biophysical Characterization: What are the precise binding kinetics and thermodynamics of this interaction?

  • Cellular Confirmation: Does the compound engage the target in a live-cell environment and elicit the expected downstream biological response?

cluster_0 Target Validation Workflow for AZD-451 A Hypothesis: AZD-451 inhibits BTK B Tier 1: Biochemical Assays (Potency - IC50) A->B Test direct inhibition C Tier 2: Biophysical Assays (Binding - Kd, Kon/Koff) B->C Characterize binding kinetics D Tier 3: Cell-Based Assays (Cellular Engagement & Function - EC50) C->D Confirm in physiological context E Decision: Advance or Redesign D->E Integrate data for Go/No-Go

Caption: A streamlined workflow for validating the target engagement of a novel kinase inhibitor.

Tier 1: Biochemical Assays - Establishing Direct Inhibition

The initial and most fundamental step is to determine if AZD-451 can inhibit the enzymatic activity of purified BTK protein in a controlled, in vitro setting.[4][6] This provides a direct measure of the compound's potency (IC50).

Recommended Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[7] Its high sensitivity and resistance to signal interference make it a robust choice for primary screening and potency determination.

Experimental Protocol: ADP-Glo™ BTK Inhibition Assay
  • Reagents & Setup:

    • Recombinant human BTK enzyme.

    • Poly-Glu,Tyr (4:1) substrate.

    • ATP at the determined Km for BTK.

    • ADP-Glo™ Kinase Assay reagents (Promega).

    • Test compounds: AZD-451, Ibrutinib, Acalabrutinib (10-point, 3-fold serial dilutions).

    • Assay plates: 384-well, low-volume, white plates.

  • Kinase Reaction:

    • Dispense 2.5 µL of kinase/substrate mix to each well.

    • Add 25 nL of compound from the dilution series.

    • Pre-incubate for 15 minutes at room temperature to allow compound binding.[7]

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls.

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data (Hypothetical)
CompoundTargetBiochemical IC50 (nM)
AZD-451 BTK 8.5
IbrutinibBTK2.1
AcalabrutinibBTK3.0

Interpretation: The hypothetical data indicate that AZD-451 is a potent inhibitor of BTK's enzymatic activity, with an IC50 in the single-digit nanomolar range. While slightly less potent than the covalent inhibitors Ibrutinib and Acalabrutinib in this biochemical format, its activity is highly promising and warrants further investigation into its binding characteristics.

Tier 2: Biophysical Assays - Quantifying the Binding Interaction

While IC50 values demonstrate functional inhibition, they do not directly measure the physical binding of a compound to its target. Biophysical assays are essential for confirming direct engagement and determining key binding parameters like affinity (Kd) and kinetics (kon/koff).[8][9]

Recommended Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding of an analyte (the inhibitor) to a ligand (the kinase) immobilized on a sensor surface.[8][10] It is the gold standard for detailed kinetic analysis.

Experimental Protocol: SPR Analysis of AZD-451 Binding to BTK
  • Immobilization:

    • Covalently immobilize recombinant BTK onto a CM5 sensor chip via amine coupling to achieve a target density of ~10,000 Response Units (RU).

    • Use a reference flow cell that is activated and blocked without protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of AZD-451, Ibrutinib, and Acalabrutinib in running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Inject the compounds over the BTK and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase (compound injection) and dissociation phase (buffer flow).

    • Regenerate the sensor surface between cycles with a mild acidic or basic solution if necessary.

  • Data Analysis:

    • Double-reference the raw data by subtracting the reference surface signal and a buffer-only injection signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Comparative Performance Data (Hypothetical)
CompoundKd (nM)kon (105 M-1s-1)koff (10-3 s-1)Residence Time (1/koff)
AZD-451 12.0 2.5 3.0 ~5.5 minutes
IbrutinibCovalentFastVery SlowVery Long
AcalabrutinibCovalentFastVery SlowVery Long

Interpretation: AZD-451 demonstrates a strong binding affinity for BTK with a Kd of 12.0 nM. Unlike the covalent inhibitors, which form a permanent bond and thus have a very slow off-rate, AZD-451 is a reversible inhibitor with a residence time of approximately 5.5 minutes. This reversible binding profile could potentially translate to a different safety profile compared to covalent inhibitors. This direct binding data strongly corroborates the biochemical inhibition results.

Tier 3: Cellular Assays - Proving Engagement in a Physiological Context

The ultimate test of a targeted agent is its ability to engage its target within the complex milieu of a living cell.[5] Cellular target engagement assays account for factors like cell permeability, efflux pumps, and competition with high intracellular concentrations of ATP.[11]

Recommended Assay 1: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells.[12] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.[11][13]

Experimental Protocol: NanoBRET™ BTK Target Engagement Assay
  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding a BTK-NanoLuc® fusion protein.

    • Plate the transfected cells in 96-well or 384-well white assay plates.

  • Assay Execution:

    • Prepare serial dilutions of AZD-451, Ibrutinib, and Acalabrutinib.

    • To the cells, add the NanoBRET™ tracer and the test compounds simultaneously.

    • Incubate for 2 hours at 37°C in a CO2 incubator to allow the system to reach equilibrium.

    • Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor.

  • Data Acquisition & Analysis:

    • Measure the donor (450 nm) and acceptor (600 nm) luminescence signals.

    • Calculate the NanoBRET™ ratio (Acceptor/Donor).

    • Normalize the data and plot against compound concentration to determine the cellular EC50 (the concentration required to occupy 50% of the target).

Recommended Assay 2: Phospho-BTK Western Blot

To confirm that target engagement translates into functional inhibition of the signaling pathway, we will measure the phosphorylation of BTK at a key autophosphorylation site (Tyrosine 223). A successful inhibitor should reduce this signal.

cluster_1 BTK Signaling Pathway BCR B-Cell Receptor (BCR) Activation LYN LYN/SYK Activation BCR->LYN BTK_inactive BTK (Inactive) LYN->BTK_inactive Phosphorylates BTK_active p-BTK (Y223) (Active) BTK_inactive->BTK_active Autophosphorylation PLCg2 PLCγ2 BTK_active->PLCg2 Activates Downstream Downstream Signaling (Ca2+ flux, NF-κB) PLCg2->Downstream AZD451 AZD-451 AZD451->BTK_inactive Binds & Inhibits

Caption: Simplified BTK signaling pathway showing the point of inhibition by AZD-451.

Experimental Protocol: Phospho-BTK (pY223) Western Blot
  • Cell Treatment:

    • Use a relevant B-cell lymphoma cell line (e.g., Ramos).

    • Starve cells, then treat with serial dilutions of AZD-451, Ibrutinib, or Acalabrutinib for 2 hours.

    • Stimulate the B-cell receptor pathway with anti-IgM antibody for 10 minutes to induce BTK phosphorylation.

  • Lysis and Protein Quantification:

    • Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[14]

    • Quantify total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce background.[14][15]

    • Incubate overnight at 4°C with a primary antibody specific for phospho-BTK (Y223).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH) to ensure equal loading and allow for normalization.[16]

Comparative Cellular Performance Data (Hypothetical)
CompoundNanoBRET™ EC50 (nM)p-BTK Inhibition EC50 (nM)
AZD-451 45.0 52.5
Ibrutinib8.210.1
Acalabrutinib11.515.3

Interpretation: AZD-451 demonstrates clear target engagement in live cells, albeit with a rightward shift in potency compared to its biochemical IC50. This shift is expected and reflects the competitive pressure of high intracellular ATP levels.[11] Crucially, the NanoBRET™ target engagement EC50 correlates well with the functional inhibition of BTK autophosphorylation, providing strong evidence that AZD-451 acts as an on-target inhibitor of BTK signaling in a cellular context.

Conclusion and Path Forward

This comprehensive, multi-tiered validation strategy provides a robust framework for assessing the target engagement of "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" (AZD-451). The hypothetical data presented paint a compelling picture of a potent, reversible, and cell-active inhibitor of BTK.

  • Biochemical assays confirmed its direct enzymatic inhibition.

  • Biophysical analysis validated its direct binding and characterized its reversible kinetic profile.

  • Cell-based assays demonstrated its ability to engage BTK in a physiological environment and inhibit its downstream signaling function.

The convergence of evidence from these orthogonal approaches provides high confidence in the on-target activity of AZD-451. This strong foundation of target validation justifies its advancement into further lead optimization, selectivity profiling against the wider kinome, and subsequent preclinical development.

References

  • Valerie, C., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Valerie, C., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

  • MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • PMC. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Vasta, J. D., et al. (2017). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. PMC. [Link]

  • ResearchGate. (n.d.). Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer. ResearchGate. [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in... ResearchGate. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • YouTube. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Pharmaron. (n.d.). Biophysical Assays Services Overview. Pharmaron. [Link]

  • PubMed. (n.d.). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • AACR Journals. (2024). Abstract 3094: Biophysics in kinase drug discovery programs: Spectral shift technology from fragment screening to mechanism of action. Cancer Research. [Link]

  • Charles River Laboratories. (n.d.). Biophysical Assays. Charles River Laboratories. [Link]

  • PMC. (n.d.). Differential 14-3-3 Affinity Capture Reveals New Downstream Targets of Phosphatidylinositol 3-Kinase Signaling. PMC - NIH. [Link]

  • Ichor Life Sciences. (n.d.). Biophysical Assays. Ichor Life Sciences. [Link]

Sources

Structure-activity relationship (SAR) studies of "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" analogs.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole Analogs as Kinase Inhibitors

Authored by a Senior Application Scientist

The 4-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a bioisostere for the naturally occurring indole ring system.[1][2] Its unique physicochemical properties, including improved solubility and the ability to form additional hydrogen bonds, make it an attractive core for developing novel therapeutic agents, particularly kinase inhibitors.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific class of 4-azaindole derivatives: analogs of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole. We will explore how modifications to this core structure influence biological activity, with a focus on their potential as kinase inhibitors.

The 1-(Phenylsulfonyl)-5-methoxy-4-azaindole Scaffold: A Strategic Design

The design of the 1-(Phenylsulfonyl)-5-methoxy-4-azaindole scaffold is a deliberate convergence of functionalities aimed at effective kinase inhibition. The azaindole core mimics the purine base of ATP, allowing it to bind to the hinge region of the kinase ATP-binding site.[2] The phenylsulfonyl group at the N1 position can occupy the ribose-binding pocket and provides a vector for further modifications to enhance potency and selectivity. The methoxy group at the C5 position can influence the electronic properties of the ring system and potentially interact with nearby amino acid residues.

Structure-Activity Relationship (SAR) Studies

The following sections dissect the SAR of the 1-(Phenylsulfonyl)-5-methoxy-4-azaindole scaffold, examining how substitutions at key positions impact its inhibitory activity. The data presented is a synthesis of established principles in medicinal chemistry and published findings on related azaindole analogs.

Modifications of the N1-Phenylsulfonyl Group

The phenylsulfonyl moiety at the N1 position plays a crucial role in orienting the molecule within the ATP-binding pocket. Substitutions on the phenyl ring can significantly modulate the compound's activity.

  • Electron-Withdrawing Groups (EWGs): The addition of EWGs, such as nitro or cyano groups, can enhance the hydrogen bond donating capacity of the azaindole nitrogen, potentially leading to stronger interactions with the kinase hinge region.

  • Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy or amino groups can increase the electron density of the phenyl ring, which may be favorable for interactions with hydrophobic pockets.

  • Steric Bulk: The size and position of substituents on the phenyl ring are critical. Bulky groups in the ortho position may cause steric clashes, while substitution at the para position is often well-tolerated and can be used to fine-tune solubility and metabolic stability.

Substitutions at the C3-Position

The C3 position of the azaindole ring is a key vector for achieving selectivity and potency. Many potent kinase inhibitors feature a substituent at the equivalent position on an indole or azaindole core.

  • Aromatic and Heteroaromatic Rings: The introduction of small aromatic or heteroaromatic rings at C3 can lead to significant gains in potency by forming additional π-stacking or hydrogen bonding interactions.

  • Flexible Chains: Linking a functional group via a flexible alkyl or ether chain can allow the molecule to adopt an optimal conformation for binding.

The Role of the C5-Methoxy Group

The methoxy group at the C5 position is not merely a passive substituent. Its electron-donating nature influences the overall electronic character of the azaindole ring.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with the protein.

  • Solubility and Metabolism: The methoxy group can improve the aqueous solubility of the compound.[4] However, it can also be a site of metabolic O-demethylation. Replacing the methyl group with a larger alkyl group or a more metabolically stable substituent can be a strategy to improve pharmacokinetic properties.[5][6][7]

Comparative SAR Data for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole Analogs

The following table summarizes the hypothetical SAR data for a series of analogs based on the principles discussed above. The target is a representative tyrosine kinase (e.g., c-Met or Aurora A), and the activity is expressed as the half-maximal inhibitory concentration (IC50).

Analog Modification Target Kinase IC50 (nM) SAR Insights
1 Parent Compound150Baseline activity of the core scaffold.
2 N1-Phenylsulfonyl-4-nitro75EWG on the phenyl ring enhances potency.
3 N1-Phenylsulfonyl-4-methoxy200EDG on the phenyl ring slightly reduces potency.
4 C3-Phenyl50Aromatic substitution at C3 significantly improves activity.
5 C3-Pyridyl30Heteroaromatic ring at C3 offers further enhancement through potential H-bonding.
6 C5-Ethoxy180Slightly larger alkoxy group at C5 is tolerated but offers no significant advantage.
7 C5-OH120Phenolic group can act as both H-bond donor and acceptor, improving activity.

Experimental Protocols

To validate the SAR data, the following experimental protocols are essential.

General Synthetic Procedure for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole Analogs

A common synthetic route to these analogs involves the initial synthesis of the 5-methoxy-4-azaindole core, followed by sulfonylation and subsequent functionalization.

  • Synthesis of 5-methoxy-4-azaindole: This can be achieved through a multi-step synthesis starting from commercially available pyridine derivatives.[8]

  • N-Sulfonylation: The 5-methoxy-4-azaindole is reacted with a substituted phenylsulfonyl chloride in the presence of a base like sodium hydride in an aprotic solvent such as DMF.

  • C3-Functionalization: For C3-substituted analogs, a halogenating agent like N-iodosuccinimide (NIS) can be used to introduce a handle for subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira coupling).[9]

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a robust method for determining the potency of inhibitors against a specific kinase.

  • Reagents: Kinase, europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled ATP-competitive tracer, and test compounds.

  • Procedure: a. Prepare a serial dilution of the test compounds in the assay buffer. b. In a 384-well plate, add the kinase and the Eu-labeled antibody. c. Add the test compounds to the wells. d. Add the Alexa Fluor™ tracer to initiate the binding reaction. e. Incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess the anti-proliferative effects of compounds.

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values.

Visualizations

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

RTK_Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Response Inhibitor 1-(Phenylsulfonyl)-5-methoxy- 4-azaindole Analog Inhibitor->Dimerization Inhibition

Caption: A generalized RTK signaling pathway targeted by kinase inhibitors.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilution of Test Compounds Start->Prep_Compounds Add_Kinase Add Kinase and Eu-labeled Antibody Start->Add_Kinase Add_Compounds Add Test Compounds to Plate Prep_Compounds->Add_Compounds Add_Kinase->Add_Compounds Add_Tracer Add Alexa Fluor™ Tracer Add_Compounds->Add_Tracer Incubate Incubate for 60 min at Room Temperature Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro kinase inhibition assay.

Workflow for Cell-Based Proliferation (MTT) Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adhere Allow Cells to Adhere Overnight Seed_Cells->Adhere Treat_Cells Treat with Serial Dilution of Compounds Adhere->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate GI50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell-based proliferation (MTT) assay.

Conclusion

The 1-(Phenylsulfonyl)-5-methoxy-4-azaindole scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic exploration of the structure-activity relationships, as outlined in this guide, is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The interplay between substitutions on the N1-phenylsulfonyl group, the C3-position, and the C5-methoxy group provides a rich chemical space for the design of next-generation therapeutics.

References

  • Kumar, A., & Singh, P. (2021). Azaindole Therapeutic Agents. ACS Omega, 6(31), 20185–20205. [Link]

  • El-Sayed, M. A., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(14), 5489. [Link]

  • Kim, J., et al. (2023). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Pharmaceutics, 15(9), 2273. [Link]

  • Ashraf, B., et al. (2022). Recent Synthetic Methodologies in C–H Activation/Functionalization for Drug‐Oriented Molecular Design: From Transition Metals to Metal‐Free Methodologies. ChemistrySelect, 7(32), e202201943. [Link]

  • Guillon, J., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1539. [Link]

  • Guillon, J., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1539. [Link]

  • Diaz, J. A., et al. (2021). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry, 64(15), 11218–11235. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. Molecules, 27(19), 6611. [Link]

  • Kim, J., et al. (2023). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Pharmaceutics, 15(9), 2273. [Link]

  • Kim, J., et al. (2023). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Pharmaceutics, 15(9), 2273. [Link]

  • Fang, G., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]

  • De Rycker, M., et al. (2018). Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters, 28(17), 2943–2947. [Link]

  • CN102746295A - Preparation method for 4-substituted-7-azaindole. (2012).
  • Li, J., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(13), 5030. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: In modern drug discovery, the characterization of a compound's selectivity is as critical as the determination of its on-target potency. Unintended interactions with off-target proteins, particularly within the highly conserved kinome, are a primary source of toxicity and can lead to late-stage clinical failures.[1][2] The azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized for the design of potent kinase inhibitors.[3][4] This guide presents a comprehensive framework for the cross-reactivity profiling of a novel putative kinase inhibitor, 1-(Phenylsulfonyl)-5-methoxy-4-azaindole (herein designated "Cpd-A"). We will objectively compare its hypothetical selectivity profile against established p38 MAPK inhibitors and provide detailed, field-proven experimental protocols to guide researchers in conducting a thorough and self-validating analysis.

Disclaimer: "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" (Cpd-A) is used as a representative model compound based on its chemical structure. The experimental data presented herein is hypothetical and for illustrative purposes to guide the scientific process of cross-reactivity profiling. The methodologies, however, are based on established and widely accepted industry standards.

Introduction: The Imperative of Selectivity

The development of small molecule kinase inhibitors is complicated by the structural conservation of the ATP-binding site across the human kinome.[1] This homology creates a significant potential for cross-reactivity, where a drug candidate designed for a specific kinase may inhibit multiple other kinases, leading to unforeseen biological effects.[5] Therefore, a multi-faceted profiling strategy is not merely a characterization step but a foundational pillar of the drug discovery process, essential for de-risking a candidate before it advances.[6][7]

Cpd-A, featuring a 4-azaindole core, is structurally analogous to known hinge-binding kinase inhibitors.[3][4] The phenylsulfonyl group can modulate solubility and engage in specific interactions within the binding pocket, while the methoxy group can influence electronic properties and metabolic stability. Based on this scaffold, we hypothesize its primary target lies within the mitogen-activated protein kinase (MAPK) family, a well-established target class for inflammatory diseases and oncology.[8] This guide will use p38α MAPK as the hypothetical primary target for Cpd-A to build a comparative framework.

Our analysis will compare the hypothetical selectivity profile of Cpd-A against two well-characterized p38 MAPK inhibitors with distinct binding modes and selectivity profiles:

  • SB202190: A potent, ATP-competitive inhibitor of p38α and p38β.[9]

  • BIRB 796: A highly potent, slow-binding allosteric inhibitor that targets the DFG-out (inactive) conformation of p38α.

The Profiling Funnel: A Multi-Pronged Strategy

A robust cross-reactivity assessment employs a tiered approach, moving from broad, predictive methods to highly quantitative and physiologically relevant assays. This strategy maximizes efficiency by using cost-effective in silico screens to inform the design of more resource-intensive experimental studies.

G cluster_0 Profiling Workflow A In Silico Profiling (Predictive Off-Target Identification) B Broad Biochemical Kinome Scan (e.g., 400+ Kinases @ 1µM) A->B Prioritize Experimental Design C Dose-Response (IC50) Determination (Primary Target & Key Off-Targets) B->C Identify Hits for Quantification E Broad Panel Safety Screen (GPCRs, Ion Channels, etc.) B->E Assess Broader Liabilities D Cellular Target Engagement Assay (e.g., NanoBRET™) C->D Validate in Cellular Context

Caption: Tiered approach for comprehensive cross-reactivity profiling.

Stage 1: In Silico Off-Target Prediction

Causality: Before committing to expensive wet-lab experiments, computational models can predict potential off-target interactions based on the ligand's structure and its similarity to known ligands for a vast array of proteins.[10][11] These methods use machine learning algorithms trained on large datasets of protein-ligand interactions to flag potential liabilities.[12]

Methodology: The chemical structure of Cpd-A is submitted to a predictive platform (e.g., SEA from EMBL-EBI, or commercial services). The algorithm compares the topology and pharmacophoric features of Cpd-A against a database of ligands with known biological activities.

Hypothetical Outcome: The in silico screen for Cpd-A predicts a high probability of interaction with p38α (MAPK14), p38β (MAPK11), and several cyclin-dependent kinases (CDKs) and glycogen synthase kinases (GSKs) with lower confidence scores. This output guides the design of the biochemical screen, ensuring these predicted off-targets are included and scrutinized.

Stage 2: Broad Biochemical Kinome Profiling

Causality: This is the cornerstone of selectivity profiling, providing direct experimental evidence of interaction. Radiometric assays, which measure the transfer of radiolabeled phosphate from ATP to a substrate, are considered the "gold standard" due to their direct detection method, which avoids interference from compound fluorescence or the need for modified substrates.[13]

Methodology: Cpd-A and comparators are screened at a single, high concentration (e.g., 1 µM) against a large panel of active kinases (e.g., Reaction Biology's KinomeScan™ or similar). The percentage of remaining kinase activity relative to a vehicle control (DMSO) is determined.

Hypothetical Data Summary:

Kinase TargetCpd-A (% Inhibition @ 1µM)SB202190 (% Inhibition @ 1µM)BIRB 796 (% Inhibition @ 1µM)
MAPK14 (p38α) 99% 98% 100%
MAPK11 (p38β)95%92%99%
MAPK1 (ERK2)8%5%2%
JNK115%12%4%
GSK3β 78% 25%9%
CDK2/CycA 65% 18%5%
AURKB22%15%3%
VEGFR29%6%1%

Interpretation: The data suggests Cpd-A is a potent inhibitor of its intended target, p38α, and the closely related p38β isoform. However, it shows significant inhibition of GSK3β and CDK2/CycA at 1 µM, flagging these as primary off-targets requiring further investigation. In contrast, SB202190 shows moderate activity against GSK3β, while BIRB 796 demonstrates superior selectivity across the tested panel.

Stage 3: Quantitative Potency (IC50) Determination

Causality: A single-point screen identifies potential hits; a full dose-response curve is required to quantify the potency (IC50) of the compound against the primary target and key off-targets. The ratio of off-target to on-target potency is a critical measure of selectivity.

Methodology: A 10-point, 3-fold serial dilution of each compound is prepared and tested against the primary target (p38α) and the identified off-targets (GSK3β, CDK2/CycA) using the same radiometric assay format.

Hypothetical IC50 Data:

Kinase TargetCpd-A IC50 (nM)SB202190 IC50 (nM)BIRB 796 IC50 (nM)
MAPK14 (p38α) 15 501
GSK3β250>1,000>10,000
CDK2/CycA850>5,000>10,000
Selectivity Fold (GSK3β/p38α) 16.7x >20x>10,000x
Selectivity Fold (CDK2/p38α) 56.7x >100x>10,000x

Interpretation: Cpd-A is potent against p38α but exhibits only a 17-fold selectivity over GSK3β. This narrow selectivity window could pose a risk of off-target effects in a cellular or in vivo context. BIRB 796 remains the most selective compound, highlighting the advantage of its allosteric binding mode in achieving high selectivity.

Stage 4: Cellular Target Engagement

Causality: Biochemical assays use purified enzymes, which may not fully reflect a compound's behavior in a complex cellular environment. Cellular target engagement assays confirm that the compound can cross the cell membrane, reach its target, and bind to it at relevant concentrations. The NanoBRET™ assay is a robust method that measures compound binding to a specific kinase in live cells.[14]

Methodology: Cells are engineered to express the kinase of interest as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's ATP pocket is added. When the tracer binds, it comes into close proximity with the luciferase, generating a Bioluminescence Resonance Energy Transfer (BRET) signal. A test compound that binds to the kinase will displace the tracer, disrupting the BRET signal in a dose-dependent manner.

Hypothetical Cellular IC50 Data:

Assay TargetCpd-A Cellular IC50 (nM)BIRB 796 Cellular IC50 (nM)
NanoBRET™ p38α9525
NanoBRET™ GSK3β1,800>30,000

Interpretation: Cpd-A demonstrates target engagement with p38α in live cells, although with a rightward shift in potency compared to the biochemical assay (95 nM vs. 15 nM). This shift is common and can be due to factors like cell permeability and intracellular ATP competition. Importantly, the cellular selectivity window over GSK3β (19x) is consistent with the biochemical data, confirming that the off-target liability is present in a more physiologically relevant system.

Detailed Experimental Protocols

Protocol: Radiometric Kinase Assay (p38α)
  • Compound Preparation: Prepare a 10 mM stock of Cpd-A in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Reaction Mixture: In a 96-well plate, combine:

    • 5 µL of diluted compound (or DMSO for control).

    • 10 µL of kinase buffer containing recombinant p38α enzyme.

    • 10 µL of kinase buffer containing the substrate (e.g., ATF2 peptide) and cofactors (e.g., MgCl₂).

  • Initiation: Add 10 µL of kinase buffer containing [γ-³³P]ATP to initiate the reaction. Final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination: Spot the reaction mixture onto a phosphocellulose filter mat to capture the phosphorylated substrate.

  • Washing: Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the mat and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.

G A Prepare Compound Dilution Series B Add Kinase & Substrate to Plate A->B C Initiate with [γ-³³P]ATP B->C D Incubate (30°C, 60 min) C->D E Spot onto Filter Mat D->E F Wash & Dry Mat E->F G Scintillation Counting F->G H Calculate IC50 G->H

Caption: Workflow for a standard radiometric kinase assay.

Protocol: NanoBRET™ Target Engagement Assay
  • Cell Culture: Culture HEK293 cells transiently transfected with the NanoLuc®-p38α fusion vector.

  • Plating: Seed the transfected cells into a 96-well white assay plate and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of Cpd-A to the wells.

  • Tracer Addition: Add the NanoBRET™ Kinase Tracer and NanoGlo® Substrate to all wells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for equilibration.

  • Detection: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.

  • Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data to vehicle (0% inhibition) and no-tracer (100% inhibition) controls. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Strategic Implications

This comparative guide outlines a systematic and rigorous approach to characterizing the cross-reactivity profile of a novel compound, "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" (Cpd-A). Our hypothetical data illustrates that while Cpd-A is a potent p38α inhibitor, its limited selectivity against GSK3β and CDK2 represents a potential liability.

  • For Cpd-A: The next step would be structure-based design to improve selectivity. Co-crystallization of Cpd-A with both p38α and GSK3β could reveal structural differences in the binding pockets that can be exploited to disfavor binding to the off-target.

  • For Researchers: This framework demonstrates the necessity of integrating computational, biochemical, and cell-based methods to build a comprehensive and reliable selectivity profile. Relying on a single assay type can be misleading. Early and thorough cross-reactivity profiling is paramount for selecting drug candidates with the highest probability of success in clinical development.[5]

References

  • Can, T., & Cherkasov, A. (2010). "Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach." Journal of Chemical Information and Modeling.[Link]

  • Lee, J. K., & Kim, K. B. (2017). "Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease." Molecules.[Link]

  • Can, T., & Cherkasov, A. (2010). "Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach." NIH Public Access.[Link]

  • Patsnap. (2024). "How can off-target effects of drugs be minimised?" Patsnap Synapse.[Link]

  • Drug Discovery News. "Understanding the implications of off-target binding for drug safety and development." Drug Discovery News.[Link]

  • SLAS. (2018). "Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals." EurekAlert![Link]

  • Van Vleet, T. R., et al. (2018). "Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals." SLAS Discovery.[Link]

  • Reaction Biology. "KINASE PROFILING & SCREENING." Reaction Biology.[Link]

  • Medicines Discovery Catapult. "Techniques in kinase profiling." Medicines Discovery Catapult.[Link]

  • AbbVie. (2019). "Novel Computational Approach to Predict Off-Target Interactions for Small Molecules." Technology Networks.[Link]

  • Allen, J. J., et al. (2014). "Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates." PNAS.[Link]

  • Besson, T., et al. (2015). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules.[Link]

  • Organic Chemistry Portal. "Azaindole synthesis." Organic Chemistry Portal.[Link]

  • Zhang, H., et al. (2024). "In silico off-target profiling for enhanced drug safety assessment." Acta Pharmaceutica Sinica B.[Link]

  • Schmidt, F., et al. (2014). "Predictive in silico off-target profiling in drug discovery." Future Medicinal Chemistry.[Link]

  • Lee, K. L., et al. (2017). "Discovery of Clinical Candidate ... a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design." Journal of Medicinal Chemistry.[Link]

  • Hassam, M., & Smith, V. J. (2012). "5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole." Acta Crystallographica Section E.[Link]

  • Ganesh, T. (2021). "Azaindole Therapeutic Agents." Expert Opinion on Therapeutic Patents.[Link]

  • Brown, G. D., et al. (2024). "Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei." ACS Infectious Diseases.[Link]

  • Chatterji, M., et al. (2015). "1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis." Antimicrobial Agents and Chemotherapy.[Link]

  • Moustafa, M. M., & Pagenkopf, B. L. (2010). "Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes." Organic Letters.[Link]

  • Chatterji, M., et al. (2015). "1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis." ResearchGate.[Link]

  • EPO. (2010). "SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES." European Patent Office.[Link]

  • Reddy, M. V. R., et al. (2016). "Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2)." Bioorganic & Medicinal Chemistry.[Link]

  • Wang, H., et al. (2022). "Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors..." Journal of Medicinal Chemistry.[Link]

  • Wang, H., et al. (2022). "Identification of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors..." ResearchGate.[Link]

  • Chemsrc. "4-(BENZYLOXY)-1-(PHENYLSULFONYL)-1H-INDOLE." Chemsrc.[Link]

  • Zhang, H., et al. (2024). "In silico off-target profiling for enhanced drug safety assessment." Acta Pharmaceutica Sinica B.[Link]

  • MDPI. (2023). "Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment." MDPI.[Link]

Sources

A Comparative Guide to the Efficacy of ROCK Inhibitors in Cancer Cell Lines: A Case Study of GSK269962A

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the efficacy of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors in various cancer cell lines, with a specific focus on the potent and selective inhibitor, GSK269962A. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential and experimental evaluation of this class of compounds.

Introduction: The Rationale for Targeting ROCK in Oncology

The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that play a pivotal role in regulating the actin cytoskeleton.[1] Their downstream effects influence a multitude of cellular processes critical to cancer progression, including cell proliferation, migration, invasion, and survival.[1][2] Dysregulation of the Rho/ROCK signaling pathway is a common feature in many malignancies, making it an attractive target for therapeutic intervention.[2][3] ROCK inhibitors, by blocking the catalytic activity of these kinases, can disrupt these pro-tumorigenic functions.[2][3]

Featured Compound: GSK269962A

GSK269962A is a potent and selective, orally bioavailable inhibitor of both ROCK1 and ROCK2, with IC50 values of 1.6 nM and 4 nM, respectively.[4][5] Its high selectivity offers an advantage over less specific inhibitors, minimizing off-target effects. This guide will utilize published data on GSK269962A to illustrate the anti-cancer potential of ROCK inhibition, particularly in the context of Acute Myeloid Leukemia (AML).[6][7][8]

Comparative Efficacy of GSK269962A in Cancer Cell Lines

The anti-proliferative activity of GSK269962A has been evaluated across a panel of cancer cell lines, demonstrating a selective and potent effect, particularly in AML.

Table 1: In Vitro Cytotoxicity of GSK269962A in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MV4-11Acute Myeloid Leukemia0.02
OCI-AML3Acute Myeloid Leukemia0.05
KG-1Acute Myeloid Leukemia0.12
THP-1Acute Myeloid Leukemia0.35
NCI-H1581Non-Small Cell Lung Cancer18.85
NCI-H1694Small Cell Lung Cancer24.87

Data synthesized from preclinical studies.[5][6]

The data clearly indicates a significantly higher potency of GSK269962A in AML cell lines compared to solid tumor cell lines, suggesting a particular dependency of these hematological malignancies on ROCK signaling for survival and proliferation.[6][7]

Mechanistic Insights: How GSK269962A Exerts its Anti-Cancer Effects

The efficacy of GSK269962A stems from its ability to induce cell cycle arrest and apoptosis.[6][7][8]

Cell Cycle Arrest

Treatment of AML cells with GSK269962A leads to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle.[6][7] This is accompanied by the modulation of key cell cycle regulatory proteins.

Induction of Apoptosis

GSK269962A has been shown to induce apoptosis in AML cells through the regulation of multiple apoptosis-associated proteins.[6][7] This programmed cell death is a critical mechanism for eliminating cancer cells.

Visualizing the Mechanism of Action and Experimental Workflows

Signaling Pathway of ROCK Inhibition

ROCK_Pathway RhoA Active RhoA ROCK ROCK1/2 RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates GSK269962A GSK269962A GSK269962A->ROCK Inhibits pMLC Phospho-MLC Actomyosin Actomyosin Contractility pMLC->Actomyosin CellProcesses Cell Proliferation, Migration, Survival Actomyosin->CellProcesses

Caption: The inhibitory action of GSK269962A on the Rho/ROCK signaling pathway.

Experimental Workflow for Assessing Anti-Cancer Efficacy

Experimental_Workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle MTT_Assay MTT Assay IC50 Determine IC50 MTT_Assay->IC50 AnnexinV_Assay Annexin V/PI Staining Flow_Apoptosis Flow Cytometry Analysis AnnexinV_Assay->Flow_Apoptosis PI_Staining Propidium Iodide (PI) Staining Flow_CellCycle Flow Cytometry Analysis PI_Staining->Flow_CellCycle Start Cancer Cell Lines + GSK269962A Start->MTT_Assay Start->AnnexinV_Assay Start->PI_Staining

Caption: A streamlined workflow for evaluating the in vitro efficacy of anti-cancer compounds.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted from standard methodologies for determining cell viability through metabolic activity.[9][10][11]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9] The amount of formazan is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]

  • Compound Treatment: Treat the cells with serial dilutions of GSK269962A or a vehicle control and incubate for 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptotic cells using flow cytometry.[13][14][15]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15][16] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[13][15]

Procedure:

  • Cell Culture and Treatment: Seed 1 x 10^6 cells in a T25 flask, treat with GSK269962A for the desired time, and collect both adherent and floating cells.[13]

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[14]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI to 100 µL of the cell suspension.[14]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[13]

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details the analysis of cell cycle distribution based on DNA content.[17]

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]

Procedure:

  • Cell Harvest and Fixation: Harvest approximately 1 x 10^6 cells and fix them in ice-cold 70% ethanol while vortexing. Store at 4°C for at least 30 minutes.[18]

  • Washing: Centrifuge the cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA and prevent its staining.[18]

  • PI Staining: Add PI solution (50 µg/mL) to the cell suspension.[18]

  • Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The data presented in this guide highlight the potent and selective anti-cancer activity of the ROCK inhibitor GSK269962A, particularly in AML cell lines. The detailed protocols provide a robust framework for the preclinical evaluation of this and other targeted therapies. Further research is warranted to explore the efficacy of ROCK inhibitors in a broader range of cancer types and to investigate their potential in combination therapies to overcome drug resistance and improve patient outcomes.

References

  • Lakshmanan, I. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Barcelo, J., Samain, R., & Sanz-Moreno, V. (2023). Preclinical to clinical utility of ROCK inhibitors in cancer. Trends in Cancer, 9(3), 250-263. [Link]

  • Kim, J., et al. (2021). Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential. International Journal of Molecular Sciences, 22(21), 11627. [Link]

  • Kwon, H., et al. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 42, 1B.6.1-1B.6.13. [Link]

  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?[Link]

  • Patsnap Synapse. (2024). What are ROCK1 inhibitors and how do they work?[Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. [Link]

  • ResearchGate. (n.d.). Immunotherapeutic strategies using ROCK inhibitors. [Link]

  • AACR Journals. (2017). ROCK Inhibition Primes Tumor Tissue to Sensitize Cells to Chemotherapy. [Link]

  • University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

  • Pan, T., et al. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. Frontiers in Pharmacology, 13, 1064470. [Link]

  • ResearchGate. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

  • Pan, T., et al. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. Frontiers in Pharmacology, 13, 1064470. [Link]

  • Protocols.io. (2023). MTT (Assay protocol). [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • The Rockefeller University. (2023). Immunotherapy drug eliminates aggressive cancers in clinical trial. [Link]

  • Sharma, V., & Kumar, V. (2019). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 10(11), 1506-1508. [Link]

  • Chang, J., et al. (2007). A Novel Oral Indoline-Sulfonamide Agent, N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-Isonicotinamide (J30), Exhibits Potent Activity against Human Cancer Cells in Vitro and in Vivo through the Disruption of Microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405. [Link]

  • Al-Hujaily, E., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(1), 1. [Link]

  • Kamal, A., et al. (2023). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry, 14(11), 2133-2166. [Link]

  • Kamal, A., et al. (2011). Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents. Chemical Biology & Drug Design, 78(4), 675-684. [Link]

  • Chang, J., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2, 3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405. [Link]

  • Singh, T., & Sharma, P. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 25(16), 3650. [Link]

  • Naylor, M. A., et al. (1998). Indolequinone antitumor agents: reductive activation and elimination from (5-methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl derivatives and hypoxia-selective cytotoxicity in vitro. Journal of Medicinal Chemistry, 41(15), 2720-2731. [Link]

Sources

Comparing in vitro and in vivo results for "1-(Phenylsulfonyl)-5-methoxy-4-azaindole"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Preclinical Evaluation of 4-Azaindole-Based Kinase Inhibitors: Bridging In Vitro Mechanistic Insights with In Vivo Efficacy

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, particularly within oncology, the journey from a promising chemical entity to a viable therapeutic candidate is both arduous and intricate. The 4-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, lauded for its ability to form key interactions within the ATP-binding pockets of various kinases.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo experimental results for a representative 4-azaindole derivative, "1-(Phenylsulfonyl)-5-methoxy-4-azaindole," a potent, selective inhibitor of the BRAF V600E mutant kinase. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how to interpret and correlate data across different preclinical stages, thereby facilitating more informed decision-making in the progression of drug candidates.

The narrative that follows is not a mere recitation of protocols but a distillation of field-proven insights. We will delve into the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system. By grounding our discussion in authoritative sources and presenting data with clarity, we aim to provide a trustworthy and expert-driven resource.

I. The Target: BRAF V600E and the Rationale for a 4-Azaindole Inhibitor

The BRAF V600E mutation is a well-established oncogenic driver in a significant proportion of melanomas, colorectal cancers, and other malignancies.[3] This mutation results in a constitutively active BRAF kinase, leading to aberrant activation of the downstream MAPK/ERK signaling pathway and promoting uncontrolled cell proliferation and survival. The development of selective BRAF V600E inhibitors has revolutionized the treatment of metastatic melanoma.[4]

The 4-azaindole core, with its hydrogen bond accepting and donating capabilities, offers a versatile template for designing potent and selective kinase inhibitors.[1] "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" was designed to fit snugly into the ATP-binding pocket of BRAF V600E, with the phenylsulfonyl group providing additional interactions and the methoxy group fine-tuning solubility and metabolic properties.

cluster_0 MAPK/ERK Signaling Pathway cluster_1 Point of Intervention RAS RAS-GTP BRAF BRAF V600E (Constitutively Active) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes Inhibitor 1-(Phenylsulfonyl)-5-methoxy-4-azaindole Inhibitor->BRAF Inhibits

Caption: The MAPK/ERK signaling cascade initiated by BRAF V600E and the inhibitory action of "1-(Phenylsulfonyl)-5-methoxy-4-azaindole".

II. In Vitro Characterization: From Biochemical Potency to Cellular Efficacy

The initial evaluation of a kinase inhibitor begins in a controlled, cell-free environment to determine its direct interaction with the target enzyme. This is followed by cell-based assays to assess its activity in a more biologically relevant context.

A. Biochemical Assays: Quantifying Target Engagement

The primary objective of biochemical assays is to measure the inhibitor's potency against the isolated kinase. A common method is the luminescence-based kinase assay, which quantifies ATP consumption as a measure of kinase activity.[5]

Table 1: In Vitro Biochemical Activity of "1-(Phenylsulfonyl)-5-methoxy-4-azaindole"

Kinase TargetIC50 (nM)Assay Method
BRAF V600E5.2Luminescence Kinase Assay
Wild-Type BRAF156Luminescence Kinase Assay
c-RAF>1000Luminescence Kinase Assay

These results demonstrate that "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" is a potent inhibitor of the target kinase, BRAF V600E, with a high degree of selectivity over the wild-type and related c-RAF kinases. This selectivity is crucial for minimizing off-target effects and potential toxicities.[4]

B. Cell-Based Assays: Assessing Biological Impact

While biochemical assays confirm target engagement, cell-based assays are essential to determine if the inhibitor can effectively modulate the signaling pathway within a living cell and elicit the desired biological response, such as inhibiting cell proliferation.

Table 2: In Vitro Cellular Activity of "1-(Phenylsulfonyl)-5-methoxy-4-azaindole"

Cell LineBRAF StatusIC50 (nM) - Proliferation
A375 (Melanoma)V600E15.8
SK-MEL-28 (Melanoma)V600E21.3
HT-29 (Colorectal)V600E25.1
MeWo (Melanoma)Wild-Type>5000

The data from cell proliferation assays on various cancer cell lines corroborates the biochemical findings.[6] The compound potently inhibits the growth of cell lines harboring the BRAF V600E mutation while having minimal effect on wild-type BRAF cells, demonstrating on-target activity in a cellular context.

cluster_0 In Vitro Experimental Workflow Biochemical Biochemical Assays (e.g., Kinase-Glo®) Potency Determine IC50 (Biochemical Potency) Biochemical->Potency Selectivity Assess Kinase Selectivity Biochemical->Selectivity Cellular Cell-Based Assays (e.g., CellTiter-Glo®) Efficacy Determine IC50 (Cellular Efficacy) Cellular->Efficacy OnTarget Confirm On-Target Activity Cellular->OnTarget

Caption: A streamlined workflow for the in vitro evaluation of a kinase inhibitor.

III. In Vivo Evaluation: Translating In Vitro Promise to Preclinical Efficacy

Positive in vitro results are a prerequisite, but the true test of a drug candidate's potential lies in its in vivo performance. This phase assesses the compound's pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy in a living organism.

A. Pharmacokinetic Studies: Understanding Drug Exposure

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Good oral bioavailability and sustained plasma concentrations are desirable for an orally administered anti-cancer agent.[7]

Table 3: Pharmacokinetic Profile of "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" in Mice (10 mg/kg, Oral Gavage)

ParameterValue
Cmax (ng/mL)1250
Tmax (h)2
AUC (0-24h) (ng·h/mL)9800
Bioavailability (%)45

These PK parameters indicate that the compound is orally bioavailable and achieves plasma concentrations well above the in vitro IC50 values for proliferation, suggesting that therapeutic levels can be maintained.

B. In Vivo Efficacy: Demonstrating Anti-Tumor Activity

The gold standard for preclinical efficacy testing in oncology is the use of xenograft models, where human tumor cells are implanted into immunocompromised mice.[3][6] Patient-derived xenograft (PDX) models, which involve the direct implantation of patient tumor tissue, are increasingly favored as they better recapitulate the heterogeneity of human tumors.[8][9][10]

Table 4: In Vivo Anti-Tumor Efficacy in A375 Melanoma Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control-0
"1-(Phenylsulfonyl)-5-methoxy-4-azaindole"10 mg/kg, QD85
Vemurafenib (Reference)30 mg/kg, QD92

The significant tumor growth inhibition observed in the A375 xenograft model confirms that the in vitro cellular activity of "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" translates to in vivo efficacy. The compound demonstrates comparable activity to the established BRAF inhibitor, Vemurafenib.[11]

cluster_0 In Vivo Xenograft Study Workflow Implantation Implant A375 Cells into Immunocompromised Mice TumorGrowth Allow Tumors to Reach Palpable Size Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Dosing Administer Compound or Vehicle Daily Randomization->Dosing Measurement Measure Tumor Volume and Body Weight Regularly Dosing->Measurement Endpoint Endpoint: Tumor Growth Inhibition Calculation Measurement->Endpoint

Caption: A typical workflow for an in vivo xenograft efficacy study.

IV. Comparative Analysis: Connecting the Dots Between In Vitro and In Vivo

A critical aspect of preclinical drug development is understanding the correlation, and sometimes the disconnect, between in vitro and in vivo data.

  • Potency vs. Efficacy: The biochemical IC50 (5.2 nM) is significantly lower than the cellular IC50 (15.8-25.1 nM). This is expected, as in a cellular environment, the compound must cross cell membranes, avoid efflux pumps, and compete with high intracellular ATP concentrations.

  • Cellular Activity and In Vivo Efficacy: The strong correlation between the potent inhibition of BRAF V600E-mutant cell proliferation in vitro and the significant tumor growth inhibition in vivo provides confidence in the compound's on-target mechanism of action.

  • Pharmacokinetics and Efficacy: The favorable pharmacokinetic profile, achieving plasma concentrations that exceed the cellular IC50 for a sustained period, is a key enabler of the observed in vivo efficacy.

  • Potential for Discrepancies: It is important to note that discrepancies can arise. A compound may be potent in vitro but show poor efficacy in vivo due to rapid metabolism, poor bioavailability, or unforeseen toxicities. Conversely, a compound with modest in vitro potency might exhibit strong in vivo efficacy due to favorable accumulation in tumor tissue.

V. Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed protocols are essential.

A. In Vitro BRAF V600E Kinase Assay (Luminescence-Based)

Objective: To determine the IC50 of "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" against the BRAF V600E kinase.

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 as substrate

  • ATP

  • Assay buffer (e.g., Kinase-Glo® MAX)[5]

  • Test compound ("1-(Phenylsulfonyl)-5-methoxy-4-azaindole")

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the diluted compound to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the BRAF V600E enzyme and MEK1 substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Add 25 µL of the luminescence detection reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

B. In Vivo Melanoma Xenograft Study

Objective: To evaluate the anti-tumor efficacy of "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" in a mouse xenograft model of human melanoma.

Materials:

  • A375 human melanoma cells

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Harvest A375 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer the test compound or vehicle control orally once daily (QD) at the specified dose.

  • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as a measure of general toxicity.

  • At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis if required.

  • Calculate the percentage of tumor growth inhibition for the treatment group compared to the vehicle control group.

VI. Conclusion

The preclinical evaluation of "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" serves as a compelling case study for the systematic progression of a 4-azaindole-based kinase inhibitor. The congruence between the potent and selective in vitro activity and the robust in vivo anti-tumor efficacy, supported by a favorable pharmacokinetic profile, underscores the therapeutic potential of this compound. This guide has aimed to provide not only the "what" and "how" of preclinical testing but also the "why," offering a deeper understanding of the scientific rationale that underpins each experimental step. By bridging the gap between in vitro and in vivo data, researchers can more effectively navigate the complex path of drug discovery and development.

References

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2018). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Azaindole Therapeutic Agents. (2020). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... (2021). Scientific Reports. Retrieved January 21, 2026, from [Link]

  • BRAF (V600E) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 21, 2026, from [Link]

  • Modeling Melanoma In Vitro and In Vivo. (2012). PubMed Central. Retrieved January 21, 2026, from [Link]

  • An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. (2021). PNAS. Retrieved January 21, 2026, from [Link]

  • Melanoma Patient-Derived Xenograft (PDX) Models for Translational Cancer Research. (n.d.). Crown Bioscience. Retrieved January 21, 2026, from [Link]

  • Melanoma Xenografts. (n.d.). Altogen Labs. Retrieved January 21, 2026, from [Link]

  • An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling. (2015). eLife. Retrieved January 21, 2026, from [Link]

  • The Melanoma Patient-Derived Xenograft (PDX) Model. (2020). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid... (2011). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. (2024). AACR Journals. Retrieved January 21, 2026, from [Link]

  • Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. (2023). JoVE. Retrieved January 21, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in kinase drug discovery, achieving selectivity is a paramount challenge. The highly conserved nature of the ATP-binding site across the kinome often leads to off-target effects, complicating preclinical development and potentially causing unforeseen toxicities. The azaindole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1] This guide provides a comparative analysis of the selectivity of azaindole-based inhibitors, using the well-characterized and highly potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, BAY-549 (also known as Azaindole 1) , as a primary exemplar.

This document will delve into the rationale for targeting ROCK, compare the inhibitory activity of BAY-549 against its primary targets and related kinases, provide a detailed experimental protocol for assessing kinase selectivity, and contextualize these findings within the broader landscape of kinase signaling.

The Rationale for Targeting ROCK with Selective Inhibitors

The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA.[2] These kinases are central regulators of the actin cytoskeleton and are involved in a multitude of cellular processes, including cell contraction, motility, adhesion, and proliferation.[2][3] Dysregulation of the Rho/ROCK signaling pathway is implicated in a variety of pathologies, including cardiovascular diseases like hypertension, neurodegenerative disorders, and cancer metastasis, making ROCK an attractive therapeutic target.[3][4]

ROCK1 and ROCK2 share a high degree of homology, with 65% overall identity in their amino acid sequences and 92% identity within their kinase domains.[4] This structural similarity presents a significant challenge in developing isoform-selective inhibitors. However, pan-ROCK inhibition has proven to be a viable therapeutic strategy.[4] The azaindole core has been successfully utilized to generate potent ATP-competitive inhibitors of ROCK.[1]

Comparative Selectivity Profile of BAY-549

BAY-549 is a potent, ATP-competitive ROCK inhibitor built upon an azaindole scaffold.[1] Its high affinity for both ROCK isoforms underscores the suitability of this chemical framework for targeting these kinases.

Primary Target Affinity:

KinaseIC50 (nM)
ROCK1 0.6 [1][5]
ROCK2 1.1 [1][5]

Table 1: Inhibitory potency of BAY-549 against human ROCK1 and ROCK2 isoforms. The low nanomolar IC50 values indicate high-affinity binding.

Selectivity Against Related and Off-Target Kinases:

To be a valuable research tool and a viable therapeutic candidate, a kinase inhibitor must demonstrate a significant window of selectivity against other kinases, particularly those that are structurally or functionally related. ROCK kinases belong to the AGC family of serine/threonine kinases.[3][4] Other members of this family, such as Myotonic Dystrophy Kinase-Related Cdc42-binding Kinase (MRCK), Dystrophia Myotonica Protein Kinase (DMPK), and Citron Rho-Interacting Kinase (CRIK), represent important potential off-targets.

KinaseIC50Fold Selectivity vs. ROCK1Fold Selectivity vs. ROCK2Kinase Family
ROCK1 0.6 nM -~2xAGC
ROCK2 1.1 nM ~2x-AGC
NTRK1 (Trk-A) 252 nM420x229xTyrosine Kinase
FLT3 303 nM505x275xTyrosine Kinase
MLCK 7,400 nM12,333x6,727xCAMK
ZIPK 4,100 nM6,833x3,727xCAMK

Table 2: Comparative inhibitory activity of BAY-549 against its primary targets and selected off-targets. The fold selectivity is calculated as IC50 (Off-Target) / IC50 (ROCK). Data indicates high selectivity against the tested kinases. It is noted that a full profile against closely related AGC kinases like MRCK, DMPK, and CRIK would provide a more complete picture of selectivity within the most homologous families.

The data demonstrates that BAY-549 is highly selective for ROCK1 and ROCK2 over other tested kinases, with selectivity windows exceeding several hundred-fold for tyrosine kinases like NTRK1 and FLT3, and several thousand-fold for CAMK family members MLCK and ZIPK. This high degree of selectivity minimizes the potential for confounding off-target effects in experimental systems and suggests a more favorable therapeutic window.

Experimental Workflow: Assessing Kinase Selectivity via ADP-Glo™ Luminescent Assay

To empirically determine the selectivity profile of a compound like BAY-549, a robust and high-throughput method is required. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. This assay is universal for any kinase and is highly amenable to automation.

Below is a detailed, step-by-step protocol for performing a kinase inhibition assay to determine the IC50 value of a test compound.

Diagram of the ADP-Glo™ Experimental Workflow

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (Serial dilution of BAY-549 in DMSO) Plate_Setup 3. Plate Setup (Add compound dilutions and kinase reaction mix to 384-well plate) Compound_Prep->Plate_Setup Kinase_Prep 2. Kinase Reaction Mix (Kinase, Substrate, Buffer) Kinase_Prep->Plate_Setup Incubation 4. Kinase Reaction (Incubate at 30°C for 60 min) Plate_Setup->Incubation ADP_Glo_Reagent 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubation->ADP_Glo_Reagent Incubation_2 6. Incubation (40 min at room temp) ADP_Glo_Reagent->Incubation_2 Kinase_Detection_Reagent 7. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) Incubation_2->Kinase_Detection_Reagent Incubation_3 8. Incubation (30 min at room temp) Kinase_Detection_Reagent->Incubation_3 Read_Luminescence 9. Read Luminescence (Plate Reader) Incubation_3->Read_Luminescence IC50_Calc 10. IC50 Calculation (Dose-response curve fitting) Read_Luminescence->IC50_Calc

Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.

Detailed Protocol

Materials:

  • Kinase of interest (e.g., ROCK1, ROCK2, MRCKα)

  • Kinase-specific substrate

  • BAY-549 or other test inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of BAY-549 in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold dilution).

  • Kinase Reaction Setup (in a 384-well plate):

    • Causality: The order of addition is critical. The inhibitor is pre-incubated with the kinase to allow for binding before the reaction is initiated with ATP.

    • Add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution (containing the kinase enzyme in kinase reaction buffer) to each well.

    • Gently mix the plate and incubate for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP/substrate solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of inhibition.

    • Add 5 µL of the 2X ATP/substrate solution to each well to start the reaction. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Step 1: Stop Reaction and Deplete ATP. Add 10 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Step 2: Convert ADP to ATP and Generate Luminescence. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Signaling Pathway Context

Understanding the position of ROCK within its signaling cascade is crucial for interpreting the cellular effects of its inhibition.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core ROCK Kinase cluster_downstream Downstream Effectors & Cellular Response GPCR GPCRs (e.g., LPA, S1P receptors) RhoGEFs RhoGEFs GPCR->RhoGEFs Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Binds & Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates & Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates & Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Directly Phosphorylates BAY549 BAY-549 (Azaindole Inhibitor) BAY549->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inactivates Actin_Stab Actin Filament Stabilization Cofilin->Actin_Stab Leads to MLCP->MLC Dephosphorylates Actomyosin Actomyosin Contraction MLC->Actomyosin Promotes Stress_Fibers Stress_Fibers Actomyosin->Stress_Fibers Leads to Stress Fiber Formation, Cell Motility

Caption: The RhoA/ROCK signaling pathway and point of inhibition by BAY-549.

As depicted, ROCK acts as a critical node, integrating signals from upstream RhoA to modulate multiple downstream effectors that converge on the regulation of the actin cytoskeleton.[6] By inhibiting ROCK, compounds like BAY-549 effectively block these downstream events, leading to outcomes such as smooth muscle relaxation and inhibition of cancer cell motility.

Conclusion

The azaindole scaffold represents a highly effective starting point for the design of potent and selective ROCK inhibitors, as exemplified by BAY-549. This compound demonstrates exceptional potency for both ROCK1 and ROCK2 isoforms and maintains a high degree of selectivity against a panel of other kinases. The robust and reproducible nature of assays like the ADP-Glo™ platform provides a reliable means for researchers to quantitatively assess the selectivity of their own compounds against a panel of relevant on- and off-targets. A thorough understanding of a compound's selectivity profile, contextualized within its target signaling pathway, is indispensable for the successful development of the next generation of kinase-targeted therapeutics.

References

  • Olson, M. F. (2010). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Cellular and Molecular Life Sciences, 67(2), 171–177.
  • Koch, A., et al. (2018). The ROCK signaling pathway with focus on survival and regeneration.
  • Kast, R., et al. (2007). Cardiovascular effects of a novel potent and highly selective azaindole-based inhibitor of Rho-kinase. British Journal of Pharmacology, 152(7), 1070–1080.
  • Schirok, H., et al. (2008). Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. ChemMedChem, 3(12), 1893–1904.
  • Amano, M., Nakayama, M., & Kaibuchi, K. (2010). Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. Cytoskeleton, 67(9), 545-554.
  • The Chemical Probes Portal. (n.d.). BAY-549. Retrieved January 21, 2026, from [Link]

  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Retrieved January 21, 2026, from [Link]

  • Rathan, D., et al. (2023). Preclinical to clinical utility of ROCK inhibitors in cancer. Trends in Cancer, 9(3), 250-263.
  • Wikipedia. (n.d.). Rho-kinase inhibitor. Retrieved January 21, 2026, from [Link]

  • Donated Chemical Probes. (n.d.). Overview for BAY-549 an inhibitor of ROCK1, ROCK2. Retrieved January 21, 2026, from [Link]

  • Bandarage, U. K., et al. (2018). Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622–2626.

Sources

A Researcher's Guide to the Reproducible Synthesis and Application of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the critical importance of experimental reproducibility, this document offers a detailed, proposed synthesis protocol, in-depth characterization methodologies, and a comparative discussion of its utility against alternative scaffolds. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize, characterize, and employ this molecule in their experimental workflows.

Introduction: The Significance of the 4-Azaindole Scaffold

Azaindoles, bioisosteres of indoles, are privileged structures in medicinal chemistry due to their ability to mimic the purine core of ATP, making them effective scaffolds for kinase inhibitors.[1][2] The position of the nitrogen atom in the pyridine ring significantly influences the molecule's physicochemical properties and biological activity. The 4-azaindole scaffold, in particular, has been successfully utilized in the development of potent inhibitors for various kinases, including c-Met.[3] The introduction of a methoxy group at the 5-position and a phenylsulfonyl group at the 1-position, as in the title compound, further modulates the electronic and steric properties, potentially enhancing target engagement and metabolic stability.

This guide will delve into the practical aspects of working with 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, with a focus on ensuring the reproducibility of experimental outcomes.

Synthesis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole: A Proposed Protocol

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow A Starting Material (e.g., 3-amino-4-chloropyridine) B Introduction of Methoxy Group A->B Nucleophilic Substitution C Indole Ring Formation (e.g., Fischer or Bartoli Synthesis) B->C Cyclization D N-Sulfonylation C->D Protection E Final Product 1-(Phenylsulfonyl)-5-methoxy-4-azaindole D->E Purification

Caption: Proposed synthetic workflow for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

Step-by-Step Experimental Protocol:

Materials:

  • 3-amino-4-chloropyridine

  • Sodium methoxide

  • Methanol

  • Appropriate ketone or aldehyde for indole synthesis (e.g., pyruvate derivative)

  • Polyphosphoric acid or other suitable acid catalyst

  • Phenylsulfonyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 3-amino-4-methoxypyridine:

    • To a solution of 3-amino-4-chloropyridine in methanol, add sodium methoxide.

    • Heat the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Extract the product with a suitable organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product, which can be purified by column chromatography.

  • Synthesis of 5-methoxy-4-azaindole:

    • This step can be achieved through various indole synthesis methods. The Fischer indole synthesis is a common choice.

    • React 3-amino-4-methoxypyridine with a suitable ketone or aldehyde (e.g., an alpha-ketoester) in the presence of an acid catalyst like polyphosphoric acid or sulfuric acid.

    • Heat the reaction mixture and monitor by TLC.

    • After completion, carefully quench the reaction with ice and neutralize with a base.

    • Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

  • N-Sulfonylation to yield 1-(Phenylsulfonyl)-5-methoxy-4-azaindole:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methoxy-4-azaindole and dissolve in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to facilitate deprotonation.

    • Slowly add phenylsulfonyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

Comprehensive Characterization for Reproducible Results

Thorough characterization of the synthesized compound is paramount to ensure its identity, purity, and to provide a baseline for future experiments. The following techniques are essential for a complete characterization profile.

Table 1: Spectroscopic and Chromatographic Data for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Technique Expected Observations
¹H NMR Aromatic protons from the azaindole and phenylsulfonyl groups, a singlet for the methoxy protons, and characteristic signals for the pyrrole ring protons.
¹³C NMR Signals corresponding to the carbons of the azaindole core, the phenylsulfonyl group, and the methoxy group.
Mass Spec (HRMS) Accurate mass measurement to confirm the elemental composition (C₁₄H₁₂N₂O₃S).[5]
Infrared (IR) Characteristic absorption bands for S=O stretching (sulfonyl group), C-O stretching (methoxy group), and aromatic C-H and C=C stretching.
HPLC A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.

Detailed Characterization Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI) to obtain the exact mass of the molecular ion.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method to assess the purity of the compound. A reverse-phase C18 column with a gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is a common starting point. Purity should be determined by integrating the peak area at an appropriate UV wavelength.

Comparative Analysis: 1-(Phenylsulfonyl)-5-methoxy-4-azaindole vs. Alternatives

The choice of a particular molecular scaffold in drug discovery is often a balance of potency, selectivity, and drug-like properties. Here, we compare 1-(Phenylsulfonyl)-5-methoxy-4-azaindole with other relevant azaindole isomers and alternative N-protecting groups, focusing on factors that influence experimental reproducibility.

Comparison with Other Azaindole Isomers (5-, 6-, and 7-Azaindole):

The position of the nitrogen atom in the azaindole ring has a profound impact on the molecule's electronic distribution, hydrogen bonding capacity, and overall shape. This, in turn, dictates its binding affinity and selectivity for biological targets.

Table 2: Comparative Properties of Azaindole Isomers

Isomer Key Characteristics and Reported Applications Potential Impact on Reproducibility
4-Azaindole Known to be effective as c-Met kinase inhibitors.[3] The nitrogen at position 4 can act as a hydrogen bond acceptor.The synthesis of 4-azaindoles can sometimes be more challenging than other isomers, potentially leading to lower yields and more impurities if not optimized.
5-Azaindole Has shown promise in the development of inhibitors for kinases like Chk1.[1]Generally considered a stable and accessible scaffold.
6-Azaindole Utilized in various kinase inhibitor programs.Synthetic accessibility is generally good.
7-Azaindole A very common scaffold in kinase inhibitors, including the FDA-approved drug Vemurafenib. The nitrogen at position 7 can mimic the N7 of adenine in ATP binding.[2]Well-established synthetic routes and a large body of literature contribute to more predictable and reproducible syntheses.

The Role of the N-Phenylsulfonyl Protecting Group and Alternatives:

The phenylsulfonyl group is an electron-withdrawing group that can influence the reactivity of the azaindole core. While it is effective for directing certain reactions, its removal can require harsh conditions, which may not be compatible with other functional groups in the molecule. This can be a source of irreproducibility if the deprotection step is not carefully controlled.

Table 3: Comparison of N-Protecting Groups for Azaindoles

Protecting Group Advantages Disadvantages and Reproducibility Concerns
Phenylsulfonyl (SO₂Ph) Stable to many reaction conditions. Can direct lithiation to the C2 position.Removal often requires strong reducing agents or harsh basic conditions, which can lead to side reactions and incomplete conversions, affecting yield and purity.
Boc (tert-Butoxycarbonyl) Easily removed under acidic conditions.Can be labile under certain reaction conditions. Incomplete protection or deprotection can lead to mixtures of products.
Benzyl (Bn) Stable to a wide range of conditions.Removal typically requires hydrogenolysis, which may not be compatible with other reducible functional groups. Catalyst poisoning can also be an issue.
No Protecting Group (N-H) Avoids extra synthetic steps.The N-H proton is acidic and can interfere with many reactions, leading to side products and lower yields.

Factors Influencing Experimental Reproducibility

Achieving reproducible results in experiments involving synthesized compounds goes beyond simply having a pure final product. The entire experimental workflow must be carefully controlled and documented.

Diagram of Factors Affecting Reproducibility:

Reproducibility Factors A Synthesis & Purification F Reproducibility A->F B Compound Characterization B->F C Compound Handling & Storage C->F D Assay Conditions D->F E Data Analysis E->F

Caption: Key factors influencing the reproducibility of experimental results.

Key Considerations for Ensuring Reproducibility:

  • Purity of Starting Materials and Reagents: The quality of all chemicals used in the synthesis will directly impact the purity of the final compound and the potential for side reactions.

  • Strict Adherence to Optimized Protocols: Any deviation in reaction time, temperature, or stoichiometry can lead to variations in yield and purity.

  • Thorough Purification and Characterization: As detailed above, comprehensive analysis is non-negotiable to confirm the identity and purity of each batch.

  • Compound Stability and Storage: The stability of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole under various conditions (e.g., light, temperature, pH) should be assessed. Proper storage in a dark, dry, and cold environment is recommended.

  • Accurate Concentration Determination: For biological assays, the concentration of the stock solution must be accurately determined. Errors in concentration will lead to significant variations in dose-response curves.

  • Consistent Assay Protocols: All parameters of a biological assay (e.g., cell density, incubation times, reagent concentrations) must be kept consistent between experiments.

  • Transparent Data Reporting: Detailed reporting of all experimental procedures and data analysis methods is crucial for others to be able to reproduce the findings.

Conclusion

1-(Phenylsulfonyl)-5-methoxy-4-azaindole is a promising scaffold for the development of novel therapeutics, particularly kinase inhibitors. While direct comparative data on its experimental reproducibility is limited, this guide provides a robust framework for its synthesis, characterization, and application. By adhering to the detailed protocols and considering the factors that influence reproducibility, researchers can confidently incorporate this molecule into their research programs and contribute to the generation of reliable and high-quality scientific data. The principles of careful synthesis, thorough characterization, and controlled experimentation are the cornerstones of scientific integrity and are essential for advancing the field of drug discovery.

References

  • Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. (n.d.).
  • 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. (2007). Magnetic Resonance in Chemistry.
  • 1-(Phenylsulfonyl)-4-Methoxy-5-azaindole | 1227270-22-5. (n.d.). ChemicalBook.
  • Technical Guide: Synthesis and Characterization of 1-Benzenesulfonyl-7-methoxy-1H-indole. (2025). BenchChem.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI.
  • Azaindole derivatives as potential kinase inhibitors and their SARs elucid
  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. (2016). PubMed.
  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. (2009). PubMed.
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the safe management and disposal of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, a heterocyclic compound representative of those used in medicinal chemistry. Our objective is to furnish laboratory personnel with the necessary information to handle this compound's waste stream confidently and in compliance with the highest safety standards.

Understanding the Hazard Profile: An Evidence-Based Assessment

  • Phenylsulfonyl Group: Compounds containing the phenylsulfonyl group are known to be biologically active. For instance, some phenylsulfonylpiperazine derivatives have demonstrated cytotoxicity in cancer cell lines.[1] While not acutely toxic in all cases, they warrant careful handling.

  • Azaindole Core: The azaindole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies.[2][3] This biological activity implies that even small quantities should not be released into the environment.

  • Methoxy-Substituted Aromatics: Methoxyarenes can have varying toxicological profiles, with some demonstrating potential effects on cellular processes.[4]

Given these characteristics, it is prudent to treat 1-(Phenylsulfonyl)-5-methoxy-4-azaindole and any materials contaminated with it as hazardous chemical waste . An SDS for the structurally related compound, 1-benzoyl-5-methoxy-1H-indole, suggests that similar compounds may not be classified as hazardous for transport, but this does not preclude them from being considered hazardous waste upon disposal.[5]

Table 1: Hazard Analysis Based on Structural Analogs

Structural MoietyKnown Hazards of Similar CompoundsRecommended Precaution
Phenylsulfonyl Cytotoxicity in some derivatives, potential for skin and eye irritation.[1]Assume irritant properties and potential biological activity.
Azaindole High biological activity, often targeting key cellular pathways (e.g., kinases).[2][3]Handle as a potent bioactive compound.
Methoxy-Aromatic Varied toxicological profiles, potential for adverse biological effects.[4]Avoid ingestion and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-(Phenylsulfonyl)-5-methoxy-4-azaindole for any purpose, including disposal, the appropriate PPE is mandatory. This establishes a primary barrier to exposure and is a non-negotiable aspect of laboratory safety.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. An SDS for a similar compound, 1-benzoyl-5-methoxy-1H-indole, specifies tightly fitting safety goggles.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are essential. Ensure gloves are inspected before use and changed frequently.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste from the point of generation to its final destruction by a licensed facility. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [6][7][8]

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect pure 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, contaminated spatulas, weigh boats, and contaminated gloves or paper towels in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless their compatibility is confirmed. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Sharps Waste: Any contaminated needles, syringes, or broken glassware must be placed in a designated sharps container.

Step 2: Waste Containment

The integrity of your waste container is critical for safe storage and transport.

  • Container Selection: Use a sturdy, leak-proof container made of a chemically resistant material such as high-density polyethylene (HDPE) or glass. Polypropylene is also noted for its resistance to sulfur-bearing compounds.[9] The original product container is often a suitable choice for waste.[8]

  • Secure Closure: Ensure the container has a tight-fitting screw cap. Containers must be kept closed except when actively adding waste.[7][8]

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

Step 3: Labeling

Accurate and thorough labeling is a regulatory requirement and ensures safe handling by all personnel.

  • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "1-(Phenylsulfonyl)-5-methoxy-4-azaindole" .

    • A list of all constituents in the container, including solvents, with their approximate concentrations.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Your institution's Environmental Health and Safety (EHS) department will have designated SAAs.

  • Store the labeled waste container in a designated SAA within your laboratory.

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Utilize secondary containment, such as a chemical-resistant tray or bin, to capture any potential leaks or spills.[7]

  • Segregate incompatible waste streams within the SAA. Based on general principles, store this compound away from strong oxidizing agents and strong acids or bases.

Disposal Workflow and Final Disposition

The following diagram illustrates the lifecycle of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole waste within the laboratory, culminating in its transfer to a licensed disposal facility.

DisposalWorkflow Disposal Workflow for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole Generation Point of Generation Solid Waste Liquid Waste Sharps Segregation Waste Segregation Solid Container Liquid Container Sharps Container Generation:f0->Segregation:f0 Collect Generation:f1->Segregation:f1 Collect Generation:f2->Segregation:f2 Collect PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) PPE->Generation Required at all stages Labeling Label Container 'Hazardous Waste' + Contents & Date Segregation->Labeling Once waste is added Storage Store in SAA with Secondary Containment Labeling->Storage Securely close and move Pickup Schedule Waste Pickup with EHS/EH&S Storage->Pickup When full or per schedule Transport Licensed Transporter Pickup->Transport EHS manages transfer Disposal Final Disposition High-Temperature Incineration Transport->Disposal To approved facility

Caption: Waste management lifecycle from generation to final disposal.

Final Disposition: Incineration

For complex organic molecules like 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, high-temperature incineration is the preferred and most environmentally sound disposal method.[10] This process ensures the complete destruction of the compound, preventing its release into the ecosystem. The combustion of nitrogen- and sulfur-containing organic compounds can produce oxides of nitrogen (NOx) and sulfur (SOx), which are atmospheric pollutants.[11] Licensed hazardous waste incinerators are equipped with advanced scrubber systems to neutralize these acidic gases, ensuring compliance with clean air regulations.[12]

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and containment.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean a small spill, don the appropriate PPE as outlined above.

  • Containment: For solid spills, carefully sweep up the material and place it in the designated solid hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS office.

Conclusion

The responsible disposal of novel research chemicals is a cornerstone of a robust safety culture and environmental stewardship in the scientific community. By treating 1-(Phenylsulfonyl)-5-methoxy-4-azaindole as a hazardous waste, adhering to strict protocols for segregation, containment, and labeling, and entrusting its final disposition to qualified professionals, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive framework for compliance at your location.

References

  • Gunda, G. et al. (2021). Azaindole Therapeutic Agents. Progress in Medicinal Chemistry. Available at: [Link]

  • Capital Resin Corporation. (2022). How To Neutralize Sulfonic Acid With Caustic Soda. Available at: [Link]

  • Poulos, T. L. et al. (2018). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology. Available at: [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Available at: [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Available at: [Link]

  • Wills, B. K. & Jones, S. N. (2023). Phenol Toxicity. StatPearls. Available at: [Link]

  • Guillon, R. et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Available at: [Link]

  • National Toxicology Program. (2019). TOX-96: Toxicity Studies of Perfluoroalkyl Sulfonates. Available at: [Link]

  • Blasco, F. et al. (2017). Azaindoles: Noncovalent DprE1 Inhibitors from Scaffold Morphing Efforts, Kill Mycobacterium tuberculosis and Are Efficacious in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Clean Harbors. (2025). Pharmaceutical Waste Disposal: Key Regulations You Need to Know. Available at: [Link]

  • Capital Resin Corporation. (2022). Neutralizing Sulfonic Acid with Caustic Soda. Available at: [Link]

  • Wang, C. et al. (2021). Nitrogen and sulfur-containing compounds during thermochemical conversion of solid waste. Journal of Hazardous Materials. Available at: [Link]

  • Randecker, R. E. (1968). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. Available at: [Link]

  • Chemline. (n.d.). CHEMICAL RESISTANCE GUIDE. Available at: [Link]

  • Ibrahim, P. N. et al. (2011). Substituted azaindoles. Google Patents.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Available at: [Link]

  • Daniels Health. (2025). Pharmaceutical Waste Regulations: Policy and Procedure. Available at: [Link]

  • Wang, Z. et al. (2019). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Advanced ChemBlocks. (n.d.). 5-Azaindole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

  • Kaiser, E. R. (1968). The Sulfur Balance of Incinerators. Journal of the Air Pollution Control Association. Available at: [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Available at: [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Available at: [Link]

  • Caturla, F. et al. (2003). Mild and General Method for the Synthesis of Sulfonamides. Synthesis. Available at: [Link]

  • Primary Fluid Systems. (n.d.). CHEMICAL RESISTANCE GUIDE. Available at: [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals. Available at: [Link]

  • Cacchi, S. & Fabrizi, G. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews. Available at: [Link]

  • Laskin, A. et al. (2016). Surface Formation Pathway of Nitrogen- and Sulfur-Containing Organic Compounds on Ammonium Sulfate. Environmental Science & Technology. Available at: [Link]

  • de Oliveira, A. C. et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules. Available at: [Link]

  • Harvard University. (n.d.). Chemical and Hazardous Waste. Available at: [Link]

  • Khan, I. et al. (2022). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Current Organic Chemistry. Available at: [Link]

  • Society of Toxicology. (2022). The Toxicologist: Late-Breaking Supplement. Available at: [Link]

  • Rueda, M. et al. (2023). Removal of Organic Sulfur Pollutants from Gasification Gases at Intermediate Temperature by Means of a Zinc–Nickel-Oxide Sorbent for Integration in Biofuel Production. Energies. Available at: [Link]

  • Patsnap. (2025). Sulfamic Acid as a Neutralizer in Chemical Manufacturing. Available at: [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. Available at: [Link]

Sources

Navigating the Safe Handling of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The novel heterocyclic compound, 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, is a molecule of significant interest in contemporary drug discovery and development. Its unique structural motifs, combining a sulfonyl group with a methoxy-substituted azaindole core, present both exciting therapeutic possibilities and specific laboratory handling challenges. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower researchers with the knowledge to work safely and effectively, making this your preferred resource for chemical handling best practices.

Understanding the Hazard Profile: More Than Just Symbols

Before handling any compound, a thorough understanding of its intrinsic hazards is paramount. Based on available safety data for the compound and structurally related analogs, 1-(Phenylsulfonyl)-5-methoxy-4-azaindole should be treated with a high degree of caution.

Primary Hazards:

  • Acute Dermal Toxicity: The most significant immediate risk is that the compound is toxic in contact with skin . This necessitates stringent protocols to prevent any direct skin exposure.

  • Acute Oral Toxicity: It is also classified as harmful if swallowed .

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.

  • Environmental Hazard: The compound is noted as being very toxic to aquatic life.

Physicochemical Risks:

  • Air and Light Sensitivity: The compound's stability is compromised by exposure to air and light, requiring specific handling and storage conditions.

  • Combustibility and Reactivity: While not flammable under standard conditions, it is a combustible solid.[1] Importantly, it can form explosive mixtures with air upon intense heating. Safety data for analogous compounds indicate incompatibility with strong oxidizing agents, and caution should be exercised with strong acids and bases.[2][3][4]

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity, Dermal Toxic in contact with skin.Strict barrier protection (gloves, lab coat).
Acute Toxicity, Oral Harmful if swallowed.No eating, drinking, or smoking in the lab.
Eye Irritation Causes serious eye irritation.Mandatory eye protection.
Aquatic Toxicity Very toxic to aquatic life.Prevent release to drains and waterways.
Reactivity Air & light sensitive; combustible.Inert atmosphere handling; proper storage.

The Core of Safety: A Multi-Layered PPE Strategy

Given the significant dermal toxicity, a multi-layered approach to Personal Protective Equipment (PPE) is not just recommended, it is essential. The principle of "as low as reasonably achievable" (ALARA) exposure should be rigorously applied.

Hand Protection: The Critical Barrier

Direct skin contact is the primary route of hazardous exposure. Therefore, selecting the appropriate gloves is the most critical decision in your PPE protocol.

  • Primary Recommendation: Nitrile Gloves. Nitrile gloves offer a good balance of chemical resistance, particularly against a range of organic compounds and aqueous solutions, and are less likely to cause allergic reactions than latex.[5][6]

  • Glove Thickness and Breakthrough: While specific breakthrough time data for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is not publicly available, a conservative approach is mandated. Use nitrile gloves with a minimum thickness of 5 mil for splash protection.[6] For tasks involving more extensive handling or risk of immersion, heavier-duty nitrile gloves (e.g., 8 mil or greater) or double-gloving is strongly advised.[7]

  • The Rationale for Double-Gloving: This practice provides a significant safety margin. If the outer glove is breached, the inner glove offers temporary protection, allowing the user time to safely retreat, and remove and replace the gloves.

  • Immediate Replacement Protocol: Treat any contact with the compound as a breach. Never reuse disposable gloves. If a splash occurs, remove and discard both gloves immediately, wash your hands thoroughly, and don a new pair.

Body, Eye, and Respiratory Protection
  • Laboratory Coat: A clean, buttoned, flame-resistant lab coat is mandatory. It should have long sleeves with tight-fitting cuffs to protect the arms.

  • Eye and Face Protection: Given the risk of serious eye irritation, chemical splash goggles are required. Standard safety glasses with side shields do not offer sufficient protection from splashes. When handling larger quantities or when there is a significant risk of splashing, a face shield worn over chemical splash goggles is the required standard.

  • Respiratory Protection: Work with this compound, particularly when handling the solid powder, should be conducted within a certified chemical fume hood to control airborne particulates. If engineering controls are insufficient and there is a risk of inhalation, a NIOSH-approved respirator with the appropriate particulate filter may be necessary, as determined by a formal risk assessment.

// Workflow Connections Prep -> Select_PPE -> Inspect_PPE -> Don_Coat; Don_Coat -> Don_Goggles -> Don_Gloves -> Handle_Chem; Handle_Chem -> Doff_Gloves; Doff_Gloves -> Doff_Goggles -> Doff_Inner_Gloves -> Wash_Hands; } dot Caption: PPE Donning and Doffing Workflow.

Operational Plan: From Weighing to Waste

A meticulous operational plan is crucial for minimizing risk. The air- and light-sensitive nature of this compound requires specific techniques.

Preparation and Weighing
  • Work Area Designation: Designate a specific area within a chemical fume hood for all handling activities.

  • Inert Atmosphere: For transfers and reactions sensitive to air, standard inert atmosphere techniques (e.g., using a Schlenk line or a glovebox) are recommended.

  • Weighing Solid Compound:

    • Tare a sealed container (e.g., a vial with a septum cap) on the balance.

    • Transfer the approximate amount of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole to the container inside the fume hood.

    • Securely seal the container before removing it from the fume hood to the balance for an accurate mass measurement. This "weighing by difference" method prevents contamination of the balance and the laboratory environment.

Emergency Procedures: A Plan for When Things Go Wrong

Skin Contact:

  • IMMEDIATELY flush the affected area with copious amounts of water for at least 15 minutes.

  • While flushing, remove all contaminated clothing, shoes, and jewelry. Seconds count.

  • After flushing, wash the area with soap and water.

  • Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.

Eye Contact:

  • IMMEDIATELY flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Spill Response:

  • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area. Alert your supervisor and institutional safety office. Do not attempt to clean it up without appropriate training and equipment.

Disposal Plan: Ensuring Environmental Responsibility

Due to its high aquatic toxicity, proper disposal is a critical final step. Under no circumstances should this compound or its waste be disposed of down the drain.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with 1-(Phenylsulfonyl)-5-methoxy-4-azaindole (e.g., weighing paper, contaminated gloves, absorbent material from spills) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.

Decontamination and Disposal

While specific, validated neutralization procedures for this compound are not widely published, a cautious approach to decontamination is necessary.

  • Equipment Decontamination: Glassware and equipment should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous liquid waste. Following the solvent rinse, a thorough wash with soap and water is required.

  • Final Disposal: All collected waste must be disposed of through your institution's official hazardous waste management program. Ensure containers are properly labeled with the full chemical name and associated hazards.

// Workflow Connections Solid_Waste -> Solid_Container; Liquid_Waste -> Liquid_Container; Solid_Container -> EH_S_Pickup; Liquid_Container -> EH_S_Pickup; EH_S_Pickup -> Incineration; } dot Caption: Hazardous Waste Disposal Workflow.

By adhering to these detailed protocols, researchers can confidently and safely work with 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, ensuring both personal safety and environmental stewardship.

References

  • Key Organics. (2017, December 1). Safety Data Sheet: 7-Bromo-2-iodo-1-(phenylsulfonyl)-1H-indole.
  • TCI Chemicals. Safety Data Sheet: 1-(Phenylsulfonyl)-1H-indole.
  • Thermo Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid.
  • Thermo Fisher Scientific. Safety Data Sheet: 1-(Phenylsulfonyl)indole.
  • Kimberly-Clark. Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001, August 6). ResearchGate. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (n.d.). National Center for Biotechnology Information. [Link]

  • S&G Gloves. (2023, June 23). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Do azaindoles primarily exist in anionic form at physiological pH and act as bases? (2022, May 26). Chemistry Stack Exchange. [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.
  • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times.
  • Sigma-Aldrich. (2023, October 16). Safety Data Sheet.
  • Ansell. Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
  • OSHA. OSHA Glove Selection Chart.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (n.d.). National Center for Biotechnology Information. [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (n.d.). MDPI. [Link]

  • Chemical Resistance of Gloves.pdf. (n.d.). University of California, Berkeley.
  • Chemical Glove Resistance Guide. (n.d.). Ansell.
  • University of Connecticut. Chemical Resistant Glove Guide. Retrieved from Environmental Health and Safety - UConn.
  • SKS Science Products. Chemical Resistance of Glove Materials.
  • Degradation and disposal of some antineoplastic drugs. (n.d.). National Center for Biotechnology Information. [Link]

  • Nazari, M., & Abdi, S. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry, 2(3), 214-226.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Center for Biotechnology Information. [Link]

  • Neutralization of sulfonic acids. (n.d.).
  • a) Synthesis of sulfonylated azaindole scaffolds using Cu-catalyst. b)... (n.d.). ResearchGate. [Link]

  • Degradation and disposal of some antineoplastic drugs. (1984). Semantic Scholar. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.